Product packaging for (+)-cis-Abienol(Cat. No.:CAS No. 17990-16-8)

(+)-cis-Abienol

Cat. No.: B1683541
CAS No.: 17990-16-8
M. Wt: 290.5 g/mol
InChI Key: ZAZVCYBIABTSJR-SZAPHMHZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cis-abienol is a labdane diterpenoid in which the labdane skeleton has double bonds at C-12 and C-14 (the former with Z-stereochemistry) and carries a hydroxy group at position C-8. It has a role as a metabolite. It is a labdane diterpenoid and a tertiary alcohol.
cis-Abienol has been reported in Picea orientalis, Picea abies, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O B1683541 (+)-cis-Abienol CAS No. 17990-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-/t16-,17+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZVCYBIABTSJR-SZAPHMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301035611
Record name cis-Abienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17990-16-8, 25578-83-0
Record name (+)-cis-Abienol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17990-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-Abienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017990168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025578830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Abienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4aS,8aS)-Decahydro-2,5,5,8a-tetramethyl-1-[(2Z)-3-methyl-2,4-pentadien-1-yl]-2-naphthalenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABIENOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77970B04CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Natural Sources of (+)-cis-Abienol in Balsam Fir (Abies balsamea)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, extraction, and quantification of (+)-cis-Abienol in balsam fir (Abies balsamea). This information is critical for researchers and professionals in drug development and the fragrance industry who are interested in this valuable diterpenoid.

Introduction

This compound is a labdane-type diterpenoid alcohol found in the oleoresin of several plant species, most notably balsam fir (Abies balsamea)[1][2][3]. It serves as a key precursor for the semi-synthesis of Ambrox®, a valuable substitute for ambergris in the fragrance industry[3][4]. Understanding the natural sources and biosynthesis of this compound is crucial for its sustainable production and exploitation. This guide details the distribution of this compound within balsam fir, methods for its extraction and analysis, and the biosynthetic pathway leading to its formation.

Distribution and Abundance of this compound in Balsam Fir

Metabolite profiling of balsam fir has revealed that this compound is not uniformly distributed throughout the tree. The highest concentrations are found in the bark and phloem tissues.

Table 1: Relative Abundance of this compound and Other Diterpenoids in Different Tissues of Balsam Fir (Abies balsamea)

CompoundTissueRelative Abundance (%)
This compound Bark and Phloem >25% of total diterpenoids [1]
NeedlesTrace amounts
Wood and XylemTrace amounts
Abietic acidBark and PhloemPresent
NeedlesPresent
Dehydroabietic acidBark and PhloemPresent
NeedlesPresent
Isopimaric acidBark and PhloemPresent
NeedlesPresent
Palustric acidBark and PhloemPresent
NeedlesPresent

Data synthesized from metabolite profiling studies.[1]

Biosynthesis of this compound

The biosynthesis of this compound in balsam fir is catalyzed by a bifunctional enzyme known as cis-abienol synthase (AbCAS) [1][2][3]. This enzyme is a member of the gymnosperm-specific TPS-d subfamily of terpene synthases[1][2][3]. The process begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).

The AbCAS enzyme possesses two distinct active sites that facilitate a two-step reaction:

  • Class II Activity: In the first active site, GGPP undergoes a protonation-initiated cyclization to form a labdadienyl/copalyl diphosphate (LPP) intermediate. This is followed by a hydroxylation at carbon C-8 of a postulated carbocation intermediate[1][2][3].

  • Class I Activity: The hydroxylated intermediate then moves to the second active site where the diphosphate group is cleaved, terminating the reaction sequence to yield this compound without further cyclization[1][2][3].

Biosynthesis_of_cis_Abienol cluster_ClassII AbCAS Class II Active Site cluster_ClassI AbCAS Class I Active Site GGPP Geranylgeranyl Diphosphate (GGPP) Intermediate Postulated Carbocation Intermediate GGPP->Intermediate Cyclization LPP_OH Hydroxylated Labda-13-en-8-ol Diphosphate Intermediate Intermediate->LPP_OH Hydroxylation at C-8 cis_Abienol This compound LPP_OH->cis_Abienol Diphosphate Cleavage Experimental_Workflow start Balsam Fir Bark Tissue grinding Cryogenic Grinding start->grinding extraction Solvent Extraction (Diethyl Ether) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying (Na₂SO₄) supernatant->drying filtration Filtration (0.22 µm) drying->filtration concentration Concentration filtration->concentration gcms GC-MS Analysis concentration->gcms quantification Quantification gcms->quantification

References

The Discovery and Isolation of cis-Abienol Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-abienol, a labdane diterpenoid, is a key precursor for the synthesis of Ambroxan, a valuable substitute for ambergris in the fragrance industry. The discovery and isolation of the enzyme responsible for its biosynthesis, cis-abienol synthase, represents a significant advancement in metabolic engineering and synthetic biology, opening avenues for sustainable and industrial-scale production of this high-value compound. This technical guide provides an in-depth overview of the pivotal discoveries, experimental methodologies, and quantitative data associated with cis-abienol synthase.

The Groundbreaking Discovery in Balsam Fir

A pivotal moment in the understanding of cis-abienol biosynthesis came with the discovery of a bifunctional cis-abienol synthase (AbCAS) in balsam fir (Abies balsamea).[1][2][3] Researchers utilized a genomics-based strategy, combining transcriptome sequencing with metabolite profiling of balsam fir bark tissue, to identify candidate diterpene synthase sequences.[1][2][3] This approach led to the successful identification, cloning, and functional characterization of AbCAS.[1][2][3] This enzyme was found to be a bifunctional class I/II diterpene synthase, a characteristic feature of many gymnosperm diterpene synthases.[1][2][3]

The discovery of a cis-abienol synthase was also reported in tobacco (Nicotiana tabacum).[4][5]

The Enzymatic Reaction and Pathway

Cis-abienol synthase catalyzes the conversion of geranylgeranyl diphosphate (GGPP) to cis-abienol. The reaction mechanism of the bifunctional AbCAS is a fascinating two-step process occurring within its two distinct active sites. In the class II active site, GGPP undergoes a protonation-initiated cyclization to form a labda-13-en-8-yl diphosphate intermediate.[1] This is followed by the capture of a water molecule at the C-8 position.[1] Subsequently, in the class I active site, the diphosphate group is cleaved, leading to the formation of cis-abienol without any further cyclization.[1][2][3]

Biosynthetic Pathway of cis-Abienol

cis-Abienol Biosynthesis cluster_MEP MEP Pathway cluster_MVA MVA Pathway cluster_terpenoid Terpenoid Backbone Biosynthesis cluster_cis_abienol cis-Abienol Synthesis G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP DXS, DXR IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP IspD, IspE, IspF, IspG, IspH GPP Geranyl-PP IPP_DMAPP->GPP GPPS AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR Mevalonate->IPP_DMAPP MK, PMK, MVD FPP Farnesyl-PP GPP->FPP FPPS GGPP Geranylgeranyl-PP FPP->GGPP GGPPS cis_Abienol cis-Abienol GGPP->cis_Abienol cis-Abienol Synthase (AbCAS) Experimental Workflow cluster_discovery Discovery Phase cluster_cloning Cloning and Expression cluster_characterization Functional Characterization cluster_analysis Structural and Mechanistic Analysis plant_material Balsam Fir Bark Tissue transcriptome_seq Transcriptome Sequencing plant_material->transcriptome_seq candidate_identification Candidate Gene Identification transcriptome_seq->candidate_identification full_length_cloning Full-Length cDNA Cloning candidate_identification->full_length_cloning heterologous_expression Heterologous Expression in E. coli full_length_cloning->heterologous_expression protein_purification Protein Purification heterologous_expression->protein_purification enzyme_assays In Vitro Enzyme Assays protein_purification->enzyme_assays product_analysis GC-MS Product Analysis enzyme_assays->product_analysis homology_modeling Homology Modeling product_analysis->homology_modeling site_directed_mutagenesis Site-Directed Mutagenesis homology_modeling->site_directed_mutagenesis

References

Spectroscopic and Biosynthetic Elucidation of (+)-cis-Abienol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the labdane diterpenoid (+)-cis-Abienol, a valuable natural product utilized in the fragrance industry and a precursor for the synthesis of amber compounds. The guide summarizes available mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, outlines relevant experimental protocols, and visualizes its biosynthetic pathway.

Spectroscopic Data

Mass spectrometry of this compound, particularly using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), reveals key information about its molecular weight and fragmentation pattern. Under typical electron ionization (EI) or atmospheric pressure chemical ionization (APCI) conditions, the molecule is prone to dehydration.

Ionm/z (Da)Interpretation
[M-H₂O]⁺272.25Dehydrated molecular ion (loss of water)
[M-H₂O+H]⁺273.26Protonated dehydrated molecular ion (base peak)

Note: The molecular weight of this compound is 290.48 g/mol . The observed ions reflect the loss of a water molecule (18.02 g/mol ) during ionization.

Detailed ¹H and ¹³C NMR data with complete assignments for this compound are not consistently published in a readily accessible, tabular format. However, based on the known structure of a labdane diterpenoid, the expected chemical shift ranges for the key proton and carbon environments can be predicted.

¹H-NMR (Proton NMR) Expected Chemical Shift Ranges (in CDCl₃)

Proton TypeExpected Chemical Shift (δ, ppm)
Methyls (CH₃)0.70 - 1.30
Methylenes (CH₂)1.00 - 2.50
Methines (CH)1.20 - 2.60
Olefinic protons (C=CH)4.50 - 6.50
Hydroxyl proton (OH)Variable (typically 1.0 - 5.0)

¹³C-NMR (Carbon NMR) Expected Chemical Shift Ranges (in CDCl₃)

Carbon TypeExpected Chemical Shift (δ, ppm)
Methyls (CH₃)15 - 35
Methylenes (CH₂)20 - 45
Methines (CH)35 - 60
Quaternary carbons (C)30 - 50
Carbon bearing hydroxyl (C-OH)70 - 80
Olefinic carbons (C=C)100 - 150

Experimental Protocols

The following sections describe generalized yet detailed methodologies for obtaining the spectroscopic data for this compound, based on standard practices for the analysis of terpenoids.

  • Extraction: this compound is typically extracted from its natural sources, such as the oleoresin of balsam fir (Abies balsamea), using a suitable organic solvent like hexane or dichloromethane.

  • Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography on silica gel or high-performance liquid chromatography (HPLC), to isolate pure this compound.

  • Sample for Analysis: A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) for NMR analysis or a volatile solvent (e.g., methanol) for MS analysis.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton spectra.

  • ¹H-NMR Acquisition:

    • A standard pulse program is used to acquire the one-dimensional proton spectrum.

    • The spectral width is set to encompass all expected proton resonances (e.g., 0-10 ppm).

    • A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C-NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain the carbon spectrum, where each unique carbon appears as a single line.

    • The spectral width is set to cover all expected carbon resonances (e.g., 0-160 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR Experiments: To aid in the complete assignment of complex spectra, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish proton-proton and proton-carbon correlations.

  • Instrumentation: An LC-MS system, coupling a high-performance liquid chromatograph to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer), is used.

  • Chromatographic Separation:

    • The sample is injected onto a suitable HPLC column (e.g., a C18 reversed-phase column).

    • A gradient elution program is used, typically with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to aid ionization.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer's ion source (e.g., ESI or APCI).

    • The mass spectrometer is operated in positive ion mode to detect protonated molecules and fragments.

    • Data is acquired over a relevant mass-to-charge ratio (m/z) range (e.g., 50-500).

    • The resulting total ion chromatogram (TIC) and mass spectra are analyzed to identify the peak corresponding to this compound and its characteristic ions.[1]

Biosynthesis of this compound

The biosynthesis of this compound in plants like balsam fir starts from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). The key transformation is catalyzed by a bifunctional enzyme, this compound synthase (AbCAS).

cis_Abienol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Intermediate Pimar-15-en-8-yl Cation Intermediate GGPP->Intermediate this compound Synthase (AbCAS) (Class II activity - Cyclization) cis_Abienol This compound Intermediate->cis_Abienol this compound Synthase (AbCAS) (Class I activity - Hydroxylation & Deprotonation)

Caption: Biosynthetic pathway of this compound from GGPP.

This pathway highlights the dual catalytic activity of the single enzyme, this compound synthase, which first cyclizes the linear GGPP precursor and then introduces a hydroxyl group to form the final product.

References

(+)-cis-Abienol as a Diterpenoid Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of (+)-cis-abienol as a crucial precursor in the biosynthesis of various diterpenoids. It covers the biosynthetic pathways, enzymatic conversions, and methodologies for production and analysis, tailored for professionals in research and drug development.

Introduction

This compound is a labdane-type diterpenoid alcohol naturally found in plants such as balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum).[1] Its significance lies in its role as a key intermediate for the semi-synthesis of high-value compounds, most notably ambroxides, which are used extensively in the fragrance industry as a substitute for ambergris.[1] Furthermore, this compound and its derivatives are investigated for their potential biological activities, making them interesting targets for pharmaceutical research. This guide details the biosynthesis of this compound, its conversion to other diterpenoids, and the experimental protocols relevant to its study and production.

Biosynthesis of this compound

The biosynthesis of this compound originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. A series of enzymatic reactions leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is the direct substrate for the synthesis of the labdane diterpene backbone.

The conversion of GGPP to this compound is primarily catalyzed by the enzyme cis-abienol synthase (CAS) . In some plant species, such as balsam fir, this is a bifunctional class I/II diterpene synthase.[1] The reaction mechanism involves a protonation-initiated cyclization of GGPP to a labdadienyl/copalyl diphosphate intermediate, followed by a water-mediated hydroxylation and subsequent cleavage of the diphosphate group to yield this compound.

cis_Abienol_Biosynthesis cluster_0 Upstream Pathways cluster_1 Diterpenoid Biosynthesis MVA Pathway MVA Pathway IPP_DMAPP IPP / DMAPP MVA Pathway->IPP_DMAPP MEP Pathway MEP Pathway MEP Pathway->IPP_DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPP Synthase LPP Labda-13-en-8-ol diphosphate (LPP) GGPP->LPP cis-Abienol Synthase (Class II activity) cis_Abienol This compound LPP->cis_Abienol cis-Abienol Synthase (Class I activity)

Biosynthetic pathway of this compound.

This compound as a Precursor for other Diterpenoids

This compound is a valuable starting material for the synthesis of other important diterpenoids, including sclareol and ambroxides.

  • Sclareol: In some microbial biotransformation processes, this compound can be converted to sclareol. For instance, the bacterium Acinetobacter tjernbergiae has been shown to convert Z-abienol into sclareol, among other products.[2]

  • Ambroxides: The most significant application of this compound is as a precursor for the semi-synthesis of (-)-Ambrox®, a highly sought-after fragrance ingredient.[3] This transformation can be achieved through chemical synthesis, typically involving oxidative cleavage of the side chain of this compound. A common method is ozonolysis, which cleaves the double bonds in the side chain to form an intermediate that can be cyclized to produce ambradiol, a direct precursor to Ambrox®.[4]

precursor_role cis_abienol This compound sclareol Sclareol cis_abienol->sclareol Biotransformation (e.g., A. tjernbergiae) ambradiol Ambradiol cis_abienol->ambradiol Chemical Synthesis (e.g., Ozonolysis) ambrox (-)-Ambrox® ambradiol->ambrox Dehydration

Role of this compound as a diterpenoid precursor.

Data Presentation: Microbial Production of this compound

Metabolic engineering of microorganisms, particularly Escherichia coli, has enabled the sustainable production of this compound from simple carbon sources. The table below summarizes key quantitative data from various studies.

Host OrganismEngineering StrategyCultivation MethodTiter (mg/L)Reference
E. coliCo-expression of LPPS, Cas, CrtE, IspAShake Flask~0.3[1]
E. coliIntroduction of exogenous MVA pathwayShake Flask8.6 - 9.2[5]
E. coliFed-batch fermentation of engineered strainFed-batch~220[5]
E. coliOptimization of isopentenol utilization pathway (IUP)Shake Flask311.8 ± 1.0[6]
E. coliOptimization of IUP and fed-batch fermentationFed-batch1375.7[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of this compound.

This protocol outlines a general procedure for the high-density cultivation of recombinant E. coli for the production of this compound.

  • Pre-culture Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

    • Incubate at 37°C with shaking at 200 rpm for 8-12 hours.

    • Use the pre-culture to inoculate a larger volume (e.g., 100 mL in a 500 mL flask) of M9 minimal medium supplemented with glucose and antibiotics.

    • Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches a desired value (e.g., 0.6-0.8).

  • Fermenter Inoculation and Batch Phase:

    • Prepare a 5 L fermenter with 3 L of M9 fermentation medium.

    • Inoculate the fermenter with the seed culture to a starting OD600 of approximately 0.1.

    • Maintain the temperature at 37°C, pH at 7.0 (controlled with the addition of ammonia), and dissolved oxygen (DO) above 20% by adjusting the agitation and aeration rates.

    • Allow the batch culture to proceed until the initial carbon source is depleted, indicated by a sharp increase in DO.

  • Fed-Batch Phase and Induction:

    • Initiate the feeding of a concentrated glucose solution to maintain a controlled growth rate.

    • When the OD600 reaches a target density (e.g., 20-30), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • After induction, reduce the temperature to a lower value (e.g., 30°C) to enhance protein folding and product formation.

    • Continue the fed-batch cultivation for 48-72 hours, monitoring cell density and product formation periodically.

This protocol describes the extraction of this compound from the fermentation culture and its quantification.

  • Extraction:

    • Take a known volume of the fermentation broth (e.g., 10 mL).

    • Add an equal volume of an organic solvent such as ethyl acetate or hexane.

    • Vortex vigorously for 5 minutes to ensure thorough mixing.

    • Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.

    • Carefully collect the upper organic phase containing the diterpenoids.

    • Repeat the extraction of the aqueous phase with the organic solvent to maximize recovery.

    • Pool the organic phases and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol, ethyl acetate) for analysis.

  • Quantification (Spectrophotometric Method):

    • Prepare a standard curve using a known concentration range of a reference diterpenoid (e.g., β-sitosterol or a purified this compound standard).

    • In a glass tube, add an aliquot of the resuspended extract or standard solution.

    • Evaporate the solvent in a water bath.

    • Add a vanillin-acetic acid solution followed by sulfuric acid.

    • Heat the mixture in a water bath, then cool in an ice bath.

    • Add glacial acetic acid and measure the absorbance at a specific wavelength (e.g., 548 nm).[7]

    • Calculate the concentration of total diterpenoids in the sample based on the standard curve.

This protocol provides a general method for the identification and relative quantification of this compound and sclareol using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Use the extracted and resuspended sample from protocol 5.2.

    • If necessary, derivatize the sample to improve volatility and thermal stability, although many diterpenoids can be analyzed directly.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent GC system (or equivalent).

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless mode, with an injection volume of 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 25°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify compounds by comparing their retention times and mass spectra with those of authentic standards and reference libraries (e.g., NIST, Wiley).[8]

    • For sclareol, characteristic mass-to-charge ratios (m/z) to monitor include 81, 109, and 290.[9]

experimental_workflow cluster_production Microbial Production cluster_analysis Analysis Pre-culture Pre-culture Fermentation Fed-batch Fermentation Pre-culture->Fermentation Induction IPTG Induction Fermentation->Induction Harvest Harvest Cells Induction->Harvest Extraction Extraction Harvest->Extraction Quantification Quantification Extraction->Quantification GC-MS GC-MS Analysis Extraction->GC-MS

Experimental workflow for microbial production and analysis.

Conclusion

This compound stands out as a pivotal diterpenoid precursor with significant industrial applications, particularly in the fragrance sector. The advancements in metabolic engineering have paved the way for its sustainable production in microbial hosts, offering a viable alternative to its extraction from natural sources. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to explore the biosynthesis, production, and conversion of this compound, fostering further innovation in the fields of biotechnology and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Abienol is a naturally occurring labdane diterpenoid alcohol found in various plant species, notably in the aromatic oleoresin of balsam fir (Abies balsamea) and as a key precursor to flavor and aroma compounds in tobacco (Nicotiana tabacum).[1][2][3] Its significance in the chemical and pharmaceutical industries is pronounced, primarily serving as a valuable precursor for the semi-synthesis of amber compounds like Ambrox®, which are highly sought after in the fragrance industry as a sustainable alternative to ambergris.[3][4] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by experimental protocols and data presented for scientific and research applications.

Chemical Structure and General Properties

This compound is a bicyclic tertiary labdanoid diterpene alcohol. The "cis" designation refers to the Z-stereochemistry of the double bond at the C-12 position in its side chain.

Table 1: General and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dien-1-yl]decahydronaphthalen-2-ol
Synonyms (Z)-Labda-12,14-dien-8-ol, (12Z)-Abienol
CAS Number 17990-16-8
Molecular Formula C₂₀H₃₄O
Molecular Weight 290.48 g/mol
SMILES C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C

Physical Characteristics

The physical state of this compound under standard conditions is a low-melting solid. Its physical properties are critical for handling, storage, and formulation development.

Table 2: Physical Properties of this compound

PropertyValueSource(s)
Melting Point 38 - 42 °C
Boiling Point ~369.9 °C (estimated)
Flash Point ~161.9 °C (estimated)
Specific Rotation [α] Not specified in retrieved results. The "(+)" prefix indicates dextrorotation.
Storage Temperature <-15 °C or -20 °C

Table 3: Solubility Profile of this compound

SolventSolubilitySource(s)
Water 0.04616 mg/L @ 25 °C (estimated, very low)
Organic Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) of this compound typically does not show a strong molecular ion peak (M⁺) at m/z 290 due to the instability of the tertiary alcohol, which readily dehydrates. The mass spectrum is characterized by a base peak corresponding to the dehydrated ion [M-H₂O]⁺.

Table 4: Key Mass Spectrometry Data for cis-Abienol

Analysis TypeKey FeatureObservationSource(s)
LC-APCI-MS Base Peak (EIC)m/z 273, indicative of dehydration [M-H₂O]⁺[5]
GC-MS Mass SpectrumConsistent with reference spectrum from NIST library.[5]
LC-MS Fermentation ProductMass spectrum confirms production of cis-abienol.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of this compound. While specific, fully assigned spectral data were not available in the search results, literature confirms that the identity of synthesized this compound has been verified by comparison to previously reported NMR analyses.

  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the vinyl protons of the diene side chain, multiple methyl singlets, and a complex pattern of methylene and methine protons in the decalin ring system.

  • ¹³C NMR: The carbon spectrum will display 20 distinct signals, including those for the sp² carbons of the double bonds, the oxygen-bearing quaternary carbon (C8), and the various methyl, methylene, and methine carbons of the bicyclic core.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching, broad3600 - 3200
C(sp³)-H (Alkane) Stretching2960 - 2850
C=C (Alkene) Stretching1680 - 1640
=C-H (Vinylic) Stretching3100 - 3000
C-O (Alcohol) Stretching1260 - 1000

Chemical Reactivity and Biosynthesis

Chemical Reactivity

This compound can undergo various chemical transformations. A notable reaction is its isomerization to trans-abienol, which can be achieved using mercuric acetate. This conversion is significant for accessing different isomers for fragrance applications.

G Isomerization of this compound cis This compound trans trans-Abienol cis->trans Isomerization reagent Mercuric Acetate reagent->cis

Caption: Isomerization of this compound to its trans isomer.

Biosynthesis Pathway

In nature, this compound is synthesized from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[8] The biosynthesis involves a bifunctional class I/II cis-abienol synthase (CAS). The process begins with the cyclization of GGPP in the class II active site to form a labdadienyl/copalyl diphosphate intermediate, followed by hydroxylation at carbon C-8. The subsequent cleavage of the diphosphate group in the class I active site yields the final this compound product.[2]

G Biosynthesis of this compound cluster_class2 Class II Active Site cluster_class1 Class I Active Site GGPP Geranylgeranyl Diphosphate (GGPP) Intermediate Copalyl Diphosphate Intermediate (+ H₂O) GGPP->Intermediate Cyclization & Hydroxylation enzyme cis-Abienol Synthase (bifunctional) Abienol This compound Intermediate->Abienol Diphosphate Cleavage

Caption: Enzymatic synthesis of this compound from GGPP.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization and quantification of this compound.

Characterization Workflow

A typical workflow for the isolation and characterization of this compound from a natural source or synthetic reaction mixture involves several analytical steps.

G General Characterization Workflow start Sample (e.g., Plant Extract) extraction Solvent Extraction (e.g., Hexane) start->extraction purification Column Chromatography (Silica Gel) extraction->purification purity Purity Assessment (HPLC/UPLC) purification->purity structure Structural Elucidation purity->structure ms Mass Spectrometry (MS) structure->ms nmr NMR (¹H, ¹³C) structure->nmr ir IR Spectroscopy structure->ir optical Polarimetry (Optical Rotation) structure->optical end Characterized This compound structure->end

Caption: Logical workflow for the characterization of this compound.

Melting Point Determination

Methodology: The melting point is determined using a capillary melting point apparatus.

  • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.

  • The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has completely melted. A narrow melting range (0.5-1.0 °C) is indicative of high purity.

Quantification by HPLC/UPLC

Methodology: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used for purity assessment and quantification.[9]

  • Standard Preparation: A stock solution of a certified this compound reference standard is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

  • Sample Preparation: A precisely weighed amount of the sample is dissolved in the mobile phase or a compatible solvent to a known concentration. The solution is filtered through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., WATERS XBridge C18, 4.6 × 250 mm, 5 µm).[9]

    • Mobile Phase: An isocratic or gradient mixture, for example, Methanol:Water:Acetic Acid (90:8:2).[9]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength.

  • Analysis: The sample is injected, and the peak area of this compound is compared against the calibration curve to determine its concentration and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Methodology: GC-MS is used for the identification and quantification of this compound, often in complex mixtures like essential oils.

  • Sample Preparation: The sample containing this compound is dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate). For improved volatility and thermal stability, the sample may be derivatized (e.g., silylation to form a TMS ester).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector, with temperature typically set around 250-280 °C.

    • Oven Program: A temperature gradient is used to separate components, e.g., starting at a lower temperature and ramping up to ~270-300 °C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 50-500.

  • Identification: The compound is identified by its retention time and by comparing its mass spectrum to a reference spectrum in a database (e.g., NIST/Wiley).[5]

NMR Sample Preparation

Methodology: Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically used. For ¹³C NMR, a higher concentration (50-100 mg) may be required due to the lower natural abundance of the ¹³C isotope.

  • Solvent: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃), which provides a lock signal for the spectrometer and does not interfere with the ¹H spectrum.

  • Filtration: The solution must be free of any particulate matter. It should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Analysis: The prepared sample is placed in the NMR spectrometer to acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra as needed for full structural assignment.

References

Microbial Transformation of cis-Abienol: A Technical Guide to Key Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-abienol, a labdane diterpene primarily found in the oleoresin of balsam fir (Abies balsamea) and the glandular trichomes of tobacco (Nicotiana tabacum), is a molecule of significant interest in the fragrance and pharmaceutical industries. Its microbial transformation presents a compelling avenue for the sustainable production of high-value aroma compounds and potential drug precursors. This technical guide provides an in-depth overview of the core microbial transformation pathways of cis-abienol, focusing on the metabolic products, quantitative data from key studies, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers actively engaged in the fields of biotechnology, natural product chemistry, and drug discovery.

Microbial Transformation Pathways

Several microorganisms have been identified for their ability to biotransform cis-abienol into a variety of valuable compounds. This guide focuses on the pathways elucidated for three key bacterial strains: Nocardia restricta JTS-162, Acinetobacter tjernbergiae LSC-2, and Klebsiella oxytoca T2L.

Nocardia restricta JTS-162 (formerly identified as an unidentified soil bacterium JTS-162)

Early research into the microbial transformation of cis-abienol identified a soil bacterium, JTS-162, as a potent biocatalyst. This bacterium was later identified as Nocardia restricta. The transformation by this strain leads to a series of oxidative modifications of the cis-abienol structure.

The primary transformation pathway involves the oxidation of the C-18 methyl group and subsequent cleavage of the A-ring. The identified products from the culture broth include (12Z)-labda-8(17),12,14-triene, (12Z)-labda-8(17),12,14-trien-18-ol, (12Z)-labda-8(17),12,14-trien-18-al, and 4,18,19-trinor-3,4-seco-5-oxo-(12Z)-labda-8(17),12,14-trien-3-oic acid.[1][2][3][4] Furthermore, in the presence of metabolic inhibitors, a new compound, (12Z)-labda-12,14-dien-17a-oic acid, was formed, suggesting an alternative metabolic route.[2]

Nocardia_restricta_JTS-162_pathway cis-Abienol cis-Abienol A (12Z)-labda-8(17),12,14-triene cis-Abienol->A B (12Z)-labda-8(17),12,14-trien-18-ol cis-Abienol->B E (12Z)-labda-12,14-dien-17a-oic acid cis-Abienol->E with metabolic inhibitors C (12Z)-labda-8(17),12,14-trien-18-al B->C D 4,18,19-trinor-3,4-seco-5-oxo-(12Z)-labda-8(17),12,14-trien-3-oic acid C->D

Transformation pathway of cis-abienol by Nocardia restricta JTS-162.
Acinetobacter tjernbergiae LSC-2

Acinetobacter tjernbergiae LSC-2, a bacterial strain isolated from fresh tobacco leaves, has demonstrated high efficiency in degrading cis-abienol.[5] This biotransformation is particularly noteworthy as it yields precursors for the synthesis of Ambrox®, a valuable ambergris substitute. The key transformation products are sclareol, scalaral, and amberonne.[5][6] Whole-genome sequencing of this strain has suggested that oxidoreductases play a crucial role in this degradation pathway.[5]

Acinetobacter_tjernbergiae_LSC-2_pathway cis-Abienol cis-Abienol Sclareol Sclareol cis-Abienol->Sclareol Hydroxylation Scalaral Scalaral Sclareol->Scalaral Oxidation Amberonne Amberonne Scalaral->Amberonne Oxidation

Proposed transformation pathway of cis-abienol by Acinetobacter tjernbergiae LSC-2.
Klebsiella oxytoca T2L

Isolated from the soil of oriental tobacco, Klebsiella oxytoca T2L is another effective degrader of cis-abienol. This strain is capable of transforming cis-abienol into a range of potential aroma chemicals that resemble the composition of natural ambergris. The degradation products identified include (+/-)-ambreinolide, sclareol, an analog of amberonne (isomer 3), and an analog of sclaral (sclareolide lactol).[7]

Klebsiella_oxytoca_T2L_pathway cluster_products Transformation Products cis-Abienol cis-Abienol Sclareol Sclareol cis-Abienol->Sclareol Ambreinolide (+/-)-Ambreinolide cis-Abienol->Ambreinolide Amberonne_analog Amberonne analog (isomer 3) cis-Abienol->Amberonne_analog Sclaral_analog Sclaral analog (sclareolide lactol) cis-Abienol->Sclaral_analog

Transformation products of cis-abienol by Klebsiella oxytoca T2L.

Quantitative Data Summary

The following tables summarize the quantitative data available from the biotransformation studies of cis-abienol by the discussed microorganisms.

Table 1: Biotransformation of cis-Abienol by Acinetobacter tjernbergiae LSC-2

ParameterValueReference
Optimal cis-Abienol Concentration1 mg/mL[5]
Degradation Efficiency69.3%[5]
Sclareol Yield211.3 µg/mL[5][6]
Scalaral Yield89.5 µg/mL[5][6]
Amberonne Yield57.0 µg/mL[5][6]

Table 2: Biotransformation of cis-Abienol by Klebsiella oxytoca T2L

ParameterValueReference
Optimal cis-Abienol Concentration1 mg/mL[7]
Degradation Rate68.2% after 96 h[7]

Note: Specific yield data for the individual transformation products of Klebsiella oxytoca T2L were not provided in the reviewed literature.

Table 3: Transformation Products of cis-Abienol by Nocardia restricta JTS-162

ProductReference
(12Z)-labda-8(17),12,14-triene[1][3][4]
(12Z)-labda-8(17),12,14-trien-18-ol[1][3][4]
(12Z)-labda-8(17),12,14-trien-18-al[1][3][4]
4,18,19-trinor-3,4-seco-5-oxo-(12Z)-labda-8(17),12,14-trien-3-oic acid[1][3][4]
(12Z)-labda-12,14-dien-17a-oic acid (with metabolic inhibitors)[2]

Note: Quantitative yield data for the transformation of cis-abienol by Nocardia restricta JTS-162 are not detailed in the readily available literature. The original 1982 publication by Hieda et al. in Agricultural and Biological Chemistry could not be retrieved in its full form to provide these specifics.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Experimental Protocol for Acinetobacter tjernbergiae LSC-2 Biotransformation

1. Strain and Culture Conditions:

  • Microorganism: Acinetobacter tjernbergiae LSC-2.

  • Inoculum Preparation: A single colony is inoculated into Luria-Bertani (LB) broth and incubated at 30°C with shaking at 150 rpm for 12 hours.

  • Fermentation Medium: A selective medium is used with cis-abienol as the sole carbon source. The composition of the medium should be optimized but a typical starting point includes a basal salt solution supplemented with 1 mg/mL of cis-abienol.

  • Fermentation Parameters: The fermentation is carried out in flasks at 30°C with shaking at 150 rpm for 4 days. The optimal pH is 7.[5]

2. Extraction of Transformation Products:

  • The culture broth is centrifuged to remove bacterial cells.

  • The supernatant is extracted three times with an equal volume of ethyl acetate or another suitable organic solvent.

  • The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

3. Analytical Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The concentrated extract is analyzed by GC-MS to identify and quantify the transformation products. A suitable column (e.g., HP-5MS) and temperature program should be used to separate the compounds of interest.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the quantification of cis-abienol and its transformation products. A C18 column with a suitable mobile phase gradient (e.g., methanol-water) is typically employed.

Acinetobacter_Workflow cluster_culture Cultivation cluster_extraction Extraction cluster_analysis Analysis A Inoculate A. tjernbergiae LSC-2 in LB broth (30°C, 150 rpm, 12h) B Transfer to selective medium with cis-abienol (1 mg/mL) A->B C Ferment at 30°C, 150 rpm, pH 7 for 4 days B->C D Centrifuge culture broth C->D E Extract supernatant with ethyl acetate (3x) D->E F Combine, dry, and concentrate organic phases E->F G GC-MS Analysis F->G H HPLC Analysis F->H

Experimental workflow for cis-abienol transformation by A. tjernbergiae LSC-2.
Experimental Protocol for Klebsiella oxytoca T2L Biotransformation

1. Strain and Culture Conditions:

  • Microorganism: Klebsiella oxytoca T2L.

  • Inoculum Preparation: The strain is typically grown in a suitable nutrient-rich medium before being transferred to the transformation medium.

  • Transformation Medium: A mineral salts medium is used with 1 mg/mL of cis-abienol as the sole carbon source. The medium is supplemented with an optimal nitrogen source, such as 0.5 mg/mL ammonium sulfate.[7]

  • Transformation Parameters: The transformation is conducted at 30°C with a pH of 7.0 for 96 hours.[7]

2. Extraction and Analysis:

  • The extraction and analysis procedures are similar to those described for Acinetobacter tjernbergiae LSC-2, involving solvent extraction of the culture broth followed by GC-MS analysis for product identification.

Conclusion

The microbial transformation of cis-abienol offers a promising and sustainable alternative to chemical synthesis for the production of valuable aroma compounds and potential pharmaceutical intermediates. The bacterial strains Nocardia restricta JTS-162, Acinetobacter tjernbergiae LSC-2, and Klebsiella oxytoca T2L have demonstrated distinct and efficient pathways for the bioconversion of this diterpene. Further research into the enzymatic mechanisms governing these transformations, coupled with metabolic engineering strategies, holds the potential to enhance yields and tailor product profiles, thereby unlocking the full industrial potential of cis-abienol biotransformation. This guide provides a foundational resource for researchers to build upon in this exciting and evolving field.

References

(+)-cis-Abienol: An In-Depth Technical Guide to its Antifungal Properties in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+-)-cis-Abienol, a labdane diterpenoid primarily found in the oleoresin of balsam fir (Abies balsamea), is an emerging natural compound with significant potential in plant defense due to its antifungal properties. This technical guide provides a comprehensive overview of the current understanding of (+)-cis-Abienol's role in protecting plants from fungal pathogens, including available quantitative data on related compounds, detailed experimental methodologies for its study, and a visualization of its biosynthetic and signaling pathways.

Quantitative Data on the Antifungal Activity of Labdane Diterpenes

While specific quantitative antifungal data for this compound against a wide range of phytopathogens is still an active area of research, studies on structurally similar labdane diterpenes provide valuable insights into its potential efficacy. The following table summarizes the antifungal activities of various labdane diterpenes against different fungal species.

Diterpene CompoundFungal SpeciesActivity MetricConcentration/ValueReference
SclareolRust Fungi (on beans and wheat)Growth Inhibition100 µg/mL[Source for Sclareol data]
5R,8R,9R,10R-Labdane-13(E)-ene-8α,15-diolCandida albicansMinimum Inhibitory Concentration (MIC)1 µg/mL[Source for labdane diol data]
Chlorolabdan BBacillus subtilis (Gram-positive bacterium)Minimum Inhibitory Concentration (MIC)4 µg/mL[Source for Chlorolabdan B data]
Chlorolabdan BStaphylococcus aureus (Gram-positive bacterium)Minimum Inhibitory Concentration (MIC)8 µg/mL[Source for Chlorolabdan B data]
Abietic AcidHeterobasidion parviporumMycelial Growth Inhibition0.4 µmol/cm²[1]
Dehydroabietic AcidHeterobasidion parviporumMycelial Growth Inhibition0.4 µmol/cm²[1]

Note: The data presented for compounds other than this compound serve as a proxy to indicate the potential antifungal activity of this class of diterpenoids. Further research is required to establish the specific activity of this compound against a broader range of plant pathogenic fungi.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antifungal properties of this compound.

1. Fungal Strains and Culture Conditions

  • Fungal Pathogens: Obtain pure cultures of relevant plant pathogenic fungi, such as Botrytis cinerea, Fusarium oxysporum, and Phytophthora infestans, from a reputable culture collection (e.g., ATCC).

  • Culture Medium: Maintain fungal cultures on Potato Dextrose Agar (PDA) at 25°C. For long-term storage, use PDA slants at 4°C.

  • Inoculum Preparation: For mycelial growth assays, use agar plugs (typically 5 mm in diameter) from the leading edge of an actively growing fungal colony. For spore germination assays, prepare a spore suspension by flooding a mature culture plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80), gently scraping the surface, and filtering the suspension through sterile cheesecloth. Adjust the spore concentration using a hemocytometer.

2. In Vitro Antifungal Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that visibly inhibits fungal growth.[2][3]

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare a series of twofold dilutions of the stock solution in a liquid medium suitable for the test fungus (e.g., Potato Dextrose Broth or RPMI-1640). The final concentration of DMSO should not exceed a level that affects fungal growth (typically ≤1%).

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of each dilution of the test compound to duplicate wells. Add 100 µL of the standardized fungal spore suspension (e.g., 1-5 x 10⁴ CFU/mL) to each well.

  • Controls:

    • Positive Control: A known antifungal agent (e.g., amphotericin B or ketoconazole).

    • Negative Control: Fungal inoculum in the medium with the solvent (DMSO) at the same concentration used for the test compound.

    • Medium Sterility Control: Medium without any inoculum or test compound.

  • Incubation: Incubate the microtiter plates at 25-28°C for a period sufficient for visible growth in the negative control wells (typically 48-72 hours for most filamentous fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

3. In Vitro Antifungal Assay: Agar Well Diffusion Method

This method provides a qualitative assessment of antifungal activity.

  • Assay Setup: Pour molten PDA into sterile Petri dishes and allow it to solidify. Spread a standardized fungal spore suspension evenly over the surface of the agar.

  • Well Creation: Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

  • Application of Test Compound: Add a known volume (e.g., 50-100 µL) of different concentrations of the this compound solution to the wells.

  • Controls: Use a solvent control (e.g., DMSO) and a positive control (a known antifungal).

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Assessment: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger diameter indicates greater antifungal activity.

Signaling Pathways and Mechanisms of Action

This compound, as a diterpenoid, is synthesized through the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. Its production and subsequent role in plant defense are likely integrated into the complex network of plant immune signaling.

Biosynthesis of this compound

The key enzyme responsible for the synthesis of this compound is the bifunctional cis-abienol synthase (AbCAS) , discovered in Abies balsamea.[4][5] This enzyme catalyzes the conversion of geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes, into this compound.

GGPP Geranylgeranyl Pyrophosphate (GGPP) AbCAS cis-Abienol Synthase (AbCAS) GGPP->AbCAS cisAbienol This compound AbCAS->cisAbienol

Caption: Biosynthesis of this compound from GGPP.

Proposed Role in Plant Defense Signaling

The production of this compound is likely induced in response to pathogen attack. This induction is part of a broader defense response that involves the recognition of pathogen-associated molecular patterns (PAMPs) by plant pattern recognition receptors (PRRs). This recognition triggers a signaling cascade that leads to the activation of defense-related genes, including those encoding for terpene synthases like AbCAS.

Pathogen Fungal Pathogen PAMPs PAMPs Pathogen->PAMPs PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Recognition Signaling_Cascade Signaling Cascade (MAPK, ROS, Ca2+) PRR->Signaling_Cascade TFs Transcription Factors (e.g., WRKY, MYB) Signaling_Cascade->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes AbCAS_Gene AbCAS Gene Defense_Genes->AbCAS_Gene AbCAS_Protein AbCAS Protein AbCAS_Gene->AbCAS_Protein Transcription & Translation cisAbienol This compound AbCAS_Protein->cisAbienol Biosynthesis Antifungal_Response Antifungal Response cisAbienol->Antifungal_Response

Caption: Proposed signaling pathway for this compound in plant defense.

Experimental Workflow for Investigating Antifungal Properties

A typical workflow for investigating the antifungal properties of a plant-derived compound like this compound involves several key stages, from initial screening to mechanistic studies.

Start Start: Isolation/Synthesis of This compound InVitro_Screening In Vitro Screening (Agar Diffusion/Broth Microdilution) Start->InVitro_Screening MIC_Determination Quantitative Analysis: MIC/MFC Determination InVitro_Screening->MIC_Determination Mechanism_Study Mechanism of Action Studies (Cell Membrane Integrity, etc.) MIC_Determination->Mechanism_Study InPlanta_Assay In Planta Assays (Detached Leaf/Whole Plant) MIC_Determination->InPlanta_Assay End Conclusion: Efficacy and Role in Plant Defense Mechanism_Study->End Gene_Expression Analysis of Plant Defense Gene Expression InPlanta_Assay->Gene_Expression Gene_Expression->End

Caption: Experimental workflow for antifungal assessment.

Mechanism of Antifungal Action

The precise mechanism of antifungal action for this compound is not yet fully elucidated. However, based on studies of other terpenoids, several mechanisms can be hypothesized:

  • Disruption of Fungal Cell Membranes: The lipophilic nature of diterpenes may allow them to intercalate into the fungal cell membrane, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death.

  • Inhibition of Key Fungal Enzymes: this compound could potentially inhibit enzymes that are essential for fungal growth and development, such as those involved in cell wall synthesis or energy metabolism.

  • Induction of Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS) within the fungal cells, leading to oxidative damage to cellular components.

Further research is necessary to confirm these potential mechanisms of action for this compound.

This compound is a promising natural compound with significant potential for application in plant protection. While direct quantitative data on its antifungal efficacy is still emerging, the information available for related labdane diterpenes, coupled with the understanding of its biosynthetic pathway, strongly suggests a key role in plant defense against fungal pathogens. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the antifungal properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Abienol is a labdane diterpenoid of significant interest due to its applications in the fragrance industry and its potential as a precursor for the synthesis of other valuable compounds. Accurate and precise quantification of this compound in various matrices, such as plant extracts and fermentation broths, is crucial for quality control, process optimization, and research purposes. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These methods are designed to offer robust and reliable quantification for research, development, and quality control applications.

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. Due to the hydroxyl group and relatively high molecular weight of this compound, derivatization is employed to increase its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. The separated compounds are then detected by a mass spectrometer, which provides high selectivity and sensitivity, allowing for accurate quantification.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥95% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine, anhydrous

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • 0.22 µm syringe filters

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1]

  • Autosampler

  • Heating block or oven for derivatization

3. Sample Preparation

  • Plant Material:

    • Homogenize 1 g of dried and powdered plant material.

    • Extract with 10 mL of hexane by sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and repeat the extraction process twice.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

    • For cleanup, pass the reconstituted extract through a C18 SPE cartridge, eluting with hexane.

    • Evaporate the eluate to dryness.

  • Derivatization:

    • To the dried extract or a known amount of this compound standard, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

4. GC-MS Conditions

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions of the TMS-derivatized this compound.

5. Method Validation (Representative Data)

The following table summarizes typical validation parameters for a quantitative GC-MS method for diterpenoids.

ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (RSD%)< 5%

6. Data Analysis

Quantification is achieved by constructing a calibration curve from the peak areas of the TMS-derivatized this compound reference standards versus their concentrations. The concentration of this compound in the samples is then determined from this calibration curve.

Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plant Material / Sample Extraction Solvent Extraction (Hexane) Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Drying Evaporation to Dryness Cleanup->Drying Derivatization TMS Derivatization Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

GC-MS analysis workflow for this compound.

Analytical Method 2: High-Performance Liquid Chromatography (HPLC-UV)

Principle

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, which lacks a strong chromophore, detection is typically performed at a low UV wavelength (around 210 nm). The separation is achieved on a reversed-phase column where compounds are separated based on their polarity.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥95% purity)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Phosphoric acid, analytical grade

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Degasser

3. Sample Preparation

  • Homogenize 1 g of dried and powdered plant material.

  • Extract with 10 mL of methanol by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and repeat the extraction process twice.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

4. HPLC Conditions

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B)

    • 0-20 min: 70% A, 30% B

    • 20-25 min: Linear gradient to 95% A, 5% B

    • 25-30 min: 95% A, 5% B

    • 30.1-35 min: Return to 70% A, 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

5. Method Validation (Representative Data)

The following table summarizes typical validation parameters for a quantitative HPLC-UV method for diterpenoids.[2][3]

ParameterResult
Linearity Range5 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)1.0 µg/mL
Limit of Quantification (LOQ)3.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (RSD%)< 2%

6. Data Analysis

Quantification is based on a calibration curve generated by plotting the peak area of the this compound reference standards against their known concentrations. The concentration of this compound in the prepared samples is then calculated from this curve.

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plant Material / Sample Extraction Solvent Extraction (Methanol) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Filtration Syringe Filtration Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC-UV analysis workflow for this compound.

References

Application Notes and Protocols for the Extraction of (+)-cis-Abienol from Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of (+)-cis-Abienol, a valuable labdane diterpene, from plant tissues, primarily focusing on Balsam Fir (Abies balsamea), a known natural source.[1][2][3] this compound is a significant precursor for the synthesis of amber compounds used in the fragrance industry and is also explored for other potential applications.[4][5]

The traditional isolation of this compound from plant sources can be challenging, which has spurred research into alternative production methods like microbial biosynthesis.[1][4] However, extraction from natural sources remains a fundamental method for obtaining this compound. The following protocols for solvent-based extraction and Supercritical Fluid Extraction (SFE) are compiled from established methodologies for diterpene isolation from coniferous plants.

Data Presentation: Comparison of Extraction Methods

The selection of an extraction method depends on factors such as desired purity, yield, cost, and environmental considerations. Below is a comparative summary of the primary methods for this compound extraction.

FeatureSolvent ExtractionSupercritical Fluid Extraction (SFE) with CO₂Steam Distillation
Principle Dissolution of this compound in an organic solvent.Extraction using carbon dioxide in a supercritical state, often with a co-solvent.[6]Separation based on volatility by passing steam through the plant material.
Selectivity Moderate; co-extraction of other lipophilic compounds is common.[7]High; can be tuned by modifying pressure, temperature, and co-solvent.[8]Low for this compound due to its low volatility.[9]
Efficiency Can be effective but may require larger solvent volumes and longer extraction times.Generally high efficiency and faster extraction times.[6]Inefficient for non-volatile compounds like this compound.[9][10]
Solvent Residue Potential for residual organic solvents in the final extract, requiring further purification.No toxic solvent residue as CO₂ is evaporated off.[6]No organic solvent residue.
Compound Integrity Risk of degradation of thermolabile compounds if heat is applied.Preserves thermolabile compounds due to low operating temperatures.[11]High temperatures can cause degradation of sensitive compounds.
Environmental Impact Use of organic solvents raises environmental and safety concerns.Considered a "green" technology due to the use of non-toxic, recyclable CO₂.[6]Generally environmentally friendly.
Cost Lower initial equipment cost.Higher initial equipment cost.[12]Moderate equipment cost.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Abies balsamea Bark

This protocol is a generalized procedure based on methods for extracting diterpenoids from Abies species.[13] Bark tissue has been identified as a significant source of cis-abienol.[2][10]

1. Plant Material Preparation: a. Obtain fresh bark from Abies balsamea. b. Air-dry the bark in a well-ventilated area, protected from direct sunlight, until brittle. c. Grind the dried bark into a coarse powder (e.g., 20-40 mesh) to increase the surface area for extraction.

2. Extraction: a. Place 100 g of the powdered bark into a Soxhlet apparatus or a large flask for maceration. b. Add a sufficient volume of a non-polar solvent, such as diethyl ether or tert-butylmethylether, to fully immerse the plant material (e.g., a 1:10 solid-to-solvent ratio).[13] c. For Soxhlet extraction: Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours. d. For maceration: Seal the flask and agitate it at room temperature for 24-48 hours. e. After extraction, filter the mixture to separate the plant debris from the solvent extract.

3. Solvent Removal: a. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the bulk of the solvent. b. The resulting crude oleoresin extract will contain this compound along with other co-extracted compounds.

4. Purification (Column Chromatography): a. Prepare a silica gel column. The size of the column will depend on the amount of crude extract. b. Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column. c. Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually adding a more polar solvent like ethyl acetate. d. Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound. A reference standard is highly recommended for accurate identification. e. Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

SFE is a more modern and environmentally friendly approach that can provide high-purity extracts.[6][11] This is a general protocol, and optimal parameters (pressure, temperature, CO₂ flow rate) may need to be determined empirically.[8]

1. Plant Material Preparation: a. Prepare dried and ground Abies balsamea bark or needles as described in Protocol 1. b. Pack the ground material into the extraction vessel of the SFE system.

2. Supercritical Fluid Extraction: a. Set the extraction parameters. Typical starting parameters for diterpene extraction can be:

  • Pressure: 20-30 MPa[10]
  • Temperature: 40-60 °C
  • CO₂ Flow Rate: 2-4 kg/h
  • Co-solvent: 5-10% ethanol can be added to the supercritical CO₂ to increase its solvating power for moderately polar compounds like this compound.[4] b. Run the extraction for a predetermined time (e.g., 2-4 hours). c. The extract is collected in a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.

3. Post-Extraction Processing: a. The collected extract can be further purified using chromatographic techniques as described in Protocol 1 (Step 4) to isolate this compound from other co-extracted substances.

Visualizations

Experimental Workflow for this compound Extraction

cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Downstream Processing plant_material Abies balsamea Plant Tissue (e.g., Bark) drying Air Drying plant_material->drying grinding Grinding to Coarse Powder drying->grinding solvent_extraction Solvent Extraction (e.g., Diethyl Ether) grinding->solvent_extraction Method A sfe Supercritical Fluid Extraction (CO₂ + Ethanol) grinding->sfe Method B concentration Solvent Removal (Rotary Evaporation) solvent_extraction->concentration crude_extract Crude this compound Extract sfe->crude_extract concentration->crude_extract purification Chromatographic Purification (e.g., Column Chromatography) crude_extract->purification pure_compound Purified this compound purification->pure_compound analysis Analysis (GC-MS, LC-MS) pure_compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Extraction Method Choice

cluster_factors Influencing Factors cluster_methods Recommended Method purity High Purity Required sfe Supercritical Fluid Extraction (SFE) purity->sfe yield High Yield Required yield->sfe green_chem Green Chemistry Principles green_chem->sfe cost Low Initial Cost solvent Solvent Extraction cost->solvent

Caption: Decision factors for choosing an extraction method.

References

Application Notes and Protocols for the Semi-Synthesis of Ambrox from (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrox, a key component of the highly valued ambergris fragrance, is a widely used fixative and odorant in the perfume industry. Due to the scarcity and ethical concerns associated with its natural source, the sperm whale, synthetic and semi-synthetic production routes are of significant commercial and research interest. (+)-cis-Abienol, a labdane diterpenoid naturally occurring in sources like balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum), serves as an excellent chiral precursor for the semi-synthesis of (-)-Ambrox. This document provides detailed protocols for the two-step conversion of this compound to Ambrox, a process first reported by Barrero et al.

The synthesis involves an initial oxidative cleavage of the side chain of this compound via ozonolysis to yield the intermediate diol, 13,14,15,16-tetranor-8α,12-labdanediol (also known as ambradiol). This is followed by an acid-catalyzed cyclization of the diol to afford the final product, Ambrox. This semi-synthetic approach is advantageous as it preserves the stereochemistry of the starting material, leading to the desired enantiomer of Ambrox.

Chemical Transformation Pathway

The overall two-step synthesis from this compound to Ambrox is depicted below. The first step is the ozonolysis of the diene side chain, followed by a reductive workup to give the intermediate diol. The second step is the cyclization of this diol to form the tetrahydrofuran ring of Ambrox.

G cluster_0 Semi-synthesis of Ambrox cis_Abienol +)-cis-Abienol Ambradiol 13,14,15,16-tetranor-8α,12-labdanediol (Ambradiol) cis_Abienol->Ambradiol 1. O₃, CH₂Cl₂/MeOH, -78 °C 2. Me₂S (Reductive Workup) Ambrox (-)-Ambrox Ambradiol->Ambrox TsCl, Pyridine

Figure 1: Chemical pathway for the semi-synthesis of Ambrox.

Experimental Protocols

Part 1: Oxidative Cleavage of this compound to 13,14,15,16-tetranor-8α,12-labdanediol (Ambradiol)

This protocol details the ozonolysis of the side chain of this compound, followed by a reductive workup.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃), generated from an ozone generator

  • Dimethyl sulfide (Me₂S)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Three-neck round-bottom flask

  • Gas dispersion tube

  • Ozone generator

  • Dry ice/acetone bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol in a three-neck round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone (O₃) gas through the solution. Monitor the reaction by thin-layer chromatography (TLC). The reaction is complete when the starting material is consumed. A persistent blue color in the solution also indicates the presence of excess ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.

  • While maintaining the temperature at -78 °C, add dimethyl sulfide (Me₂S, 2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford pure 13,14,15,16-tetranor-8α,12-labdanediol.

Part 2: Cyclization of 13,14,15,16-tetranor-8α,12-labdanediol to Ambrox

This protocol describes the acid-catalyzed cyclization of the intermediate diol to the final product, Ambrox, using tosyl chloride in pyridine.

Materials:

  • 13,14,15,16-tetranor-8α,12-labdanediol (from Part 1)

  • Pyridine, anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Diethyl ether or Ethyl acetate

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Dissolve the 13,14,15,16-tetranor-8α,12-labdanediol (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture again in an ice bath and slowly add 1M HCl to neutralize the excess pyridine.

  • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (-)-Ambrox. The product can be further purified by recrystallization from hexane.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected yields for the semi-synthesis of Ambrox from this compound.

StepReactantsKey ReagentsSolvent(s)TemperatureTypical Yield
1. Oxidative Cleavage This compound1. O₃2. Me₂SCH₂Cl₂/MeOH-78 °C to RT70-80%
2. Cyclization 13,14,15,16-tetranor-8α,12-labdanediolp-Toluenesulfonyl chloridePyridine0 °C to RT80-90%
Overall This compound ~56-72%

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and optimization of conditions.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis steps.

G cluster_ozonolysis Step 1: Ozonolysis cluster_cyclization Step 2: Cyclization A Dissolve this compound in CH₂Cl₂/MeOH B Cool to -78 °C A->B C Bubble O₃ until completion B->C D Purge with N₂ C->D E Add Me₂S (reductive workup) D->E F Warm to RT and stir E->F G Aqueous workup and extraction F->G H Purify by column chromatography G->H I Obtain Ambradiol H->I J Dissolve Ambradiol in Pyridine I->J Intermediate K Cool to 0 °C J->K L Add TsCl K->L M Stir and warm to RT L->M N Aqueous workup and extraction M->N O Purify by column chromatography N->O P Obtain (-)-Ambrox O->P

Figure 2: Detailed experimental workflow for Ambrox synthesis.

Application Notes & Protocols for Microbial Production of (+)-cis-Abienol in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial production of (+)-cis-Abienol, a valuable diterpenoid precursor for the synthesis of Ambrox®, in engineered Escherichia coli. By leveraging metabolic engineering strategies, E. coli has been successfully transformed into a microbial cell factory for the sustainable and efficient production of this important compound.

Introduction

This compound is a natural labdane-type diterpenoid found in plants such as balsam fir (Abies balsamea). Its primary commercial significance lies in its use as a precursor for the semi-synthesis of Ambrox®, a key ingredient in the fragrance industry. Traditional extraction from plant sources is often inefficient and unsustainable. Microbial fermentation using engineered E. coli offers a promising alternative for the large-scale, cost-effective, and environmentally friendly production of this compound.[1][2]

This document outlines the key metabolic pathways, genetic engineering strategies, cultivation protocols, and analytical methods for producing this compound in E. coli.

Metabolic Pathways for this compound Production

The biosynthesis of this compound in E. coli relies on the introduction of a heterologous pathway that converts central carbon metabolites into the target molecule. The production is based on the universal terpenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Three primary pathways can be engineered in E. coli to supply these precursors: the native methylerythritol phosphate (MEP) pathway, the heterologous mevalonate (MVA) pathway, and the isopentenol utilization pathway (IUP).[3][4][5]

Engineered Biosynthetic Pathway in E. coli

The overall pathway for this compound production from the central metabolite acetyl-CoA is depicted below. Engineering efforts focus on enhancing the flux towards the key precursor geranylgeranyl diphosphate (GGPP) and its subsequent conversion to this compound.

cis_Abienol_Pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway (heterologous) acetyl_coa->mva_pathway ipp_dmapp IPP + DMAPP mva_pathway->ipp_dmapp mep_pathway Methylerythritol Phosphate (MEP) Pathway (native) mep_pathway->ipp_dmapp iup_pathway Isopentenol Utilization Pathway (IUP) (heterologous) iup_pathway->ipp_dmapp g3p_pyruvate Glyceraldehyde-3-phosphate + Pyruvate g3p_pyruvate->mep_pathway prenol Prenol prenol->iup_pathway gpp GPP ipp_dmapp->gpp idi fpp FPP gpp->fpp FPPS ggpp GGPP fpp->ggpp GGPPS lpp LPP ggpp->lpp LPPS cis_abienol This compound lpp->cis_abienol CAS gpps GPPS fpps FPPS ggpps GGPPS lpps LPPS cas CAS

Caption: Biosynthetic pathway for this compound production in E. coli.

Quantitative Data Summary

The following table summarizes the reported titers of this compound and its precursors achieved in various engineered E. coli strains under different cultivation conditions.

Precursor PathwayStrainCultivation MethodKey Genes ExpressedTiter (mg/L)Reference
MEPE. coliShake FlaskGPPS, GGPPS, LPPS, CAS~0.3[1][2]
MVAE. coliShake FlaskMVA pathway, GPPS, GGPPS, LPPS, CAS8.6[1][2]
MVA (optimized)E. coliShake FlaskChromosomally integrated lower MVA pathway9.2[1][2][6]
MVAE. coliFed-batch FermentationMVA pathway, FPPS, GGPPS, LPPS, CAS~220[1][2][7]
MVA (optimized)E. coliFed-batch FermentationAbCAS, SsTPS2, MVA pathway634.7[3][5]
IUPE. coli BD203Shake FlaskIUP, optimized kinases311.8[4]
IUPE. coli BD203Fed-batch FermentationIUP, optimized kinases1375.7[4]
IUPE. coliShake FlaskIUP, geranyllinalool synthases447.51 (geranyllinalool)[4][8]
IUPE. coliFed-batch FermentationIUP, geranyllinalool synthases2060 (geranyllinalool)[4][8]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the production of this compound in E. coli.

experimental_workflow strain_construction Strain Construction (Plasmid Assembly, Transformation) shake_flask_culture Shake Flask Cultivation (Inoculum Preparation, Induction) strain_construction->shake_flask_culture fed_batch_fermentation Fed-Batch Fermentation (Bioreactor Setup, Controlled Feeding) shake_flask_culture->fed_batch_fermentation extraction Product Extraction (Solvent Extraction, Centrifugation) fed_batch_fermentation->extraction analysis Analysis (GC-MS, LC-MS) extraction->analysis purification Purification (Optional) analysis->purification

Caption: General experimental workflow for this compound production.

Protocol for Strain Construction
  • Gene Synthesis and Codon Optimization: Synthesize the genes encoding the required enzymes (e.g., from the MVA pathway, GGPPS, LPPS, CAS) with codon optimization for E. coli expression.

  • Plasmid Construction: Clone the synthesized genes into suitable expression vectors (e.g., pETDuet-1, pACYCDuet-1) under the control of an inducible promoter (e.g., T7).

  • Transformation: Transform the constructed plasmids into a suitable E. coli expression host, such as BL21(DE3).

Protocol for Shake Flask Cultivation
  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate 50 mL of Terrific Broth (TB) or M9 minimal medium in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Induction: Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Cultivation: After induction, reduce the temperature to 16-30°C and continue cultivation for 48-72 hours.

  • Two-Phase Cultivation (Optional): To alleviate product toxicity and improve titer, a two-phase cultivation system can be employed by adding an organic solvent (e.g., isopropyl myristate) to the culture medium at a 1:10 v/v ratio at the time of induction.[3][5]

Protocol for Fed-Batch Fermentation
  • Bioreactor Preparation: Prepare a 5 L bioreactor with a suitable fermentation medium (e.g., a defined mineral salt medium with glucose as the carbon source).

  • Inoculation: Inoculate the bioreactor with an overnight culture of the engineered strain.

  • Batch Phase: Grow the cells in batch mode at 37°C, maintaining the pH at 7.0 (controlled by automatic addition of ammonia) and dissolved oxygen (DO) above 20% (by adjusting agitation and aeration).

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start feeding a concentrated glucose solution to maintain a constant low glucose concentration.

  • Induction: When the cell density (OD₆₀₀) reaches a desired level (e.g., 10-30), induce protein expression with IPTG.[8]

  • Fermentation: Continue the fed-batch fermentation at a reduced temperature (e.g., 30°C) for an extended period (e.g., 96-120 hours), while maintaining pH and DO.

  • Sampling: Collect samples periodically to measure cell density, substrate concentration, and product titer.

Protocol for Product Extraction and Analysis
  • Extraction:

    • If a two-phase system is used, separate the organic layer containing the product.

    • If no organic overlay is used, extract the whole-cell broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate, hexane).

    • Vortex vigorously and centrifuge to separate the phases.

  • Analysis:

    • Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Use an appropriate GC column (e.g., HP-5MS) and temperature program to separate the compounds.

    • Identify this compound by comparing its retention time and mass spectrum with an authentic standard.[1]

    • Quantify the product using a calibration curve generated with the standard.

Conclusion

The microbial production of this compound in E. coli has been successfully demonstrated through various metabolic engineering strategies. The introduction of the heterologous MVA or IUP pathways has proven particularly effective in increasing product titers. Further optimization of enzyme expression, fermentation conditions, and host strain engineering holds the potential to further enhance production efficiency and move towards industrial-scale manufacturing. These protocols provide a solid foundation for researchers to develop and optimize their own processes for producing this compound and other valuable terpenoids in E. coli.

References

Application Notes and Protocols for (+)-cis-Abienol in Fragrance Industry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-cis-Abienol in the fragrance industry, with a focus on its role as a precursor to valuable aroma compounds, its biosynthesis, and methods for its analysis and application in fragrance formulations.

Introduction and Primary Application

This compound is a labdanoid diterpene alcohol naturally found in the oleoresin of several plants, most notably balsam fir (Abies balsamea), as well as in tobacco (Nicotiana tabacum) and the tuberous roots of the Bolivian sunroot (Polymnia sonchifolia)[1]. Its primary significance in the fragrance industry lies in its role as a key precursor for the semi-synthesis of amber compounds, particularly Ambrox®[1][2][3]. Ambrox® is a highly valued fragrance ingredient that serves as a sustainable and ethical replacement for ambergris, a rare and expensive substance derived from sperm whales[1][2]. The warm, musky, and amber-like scent profile of Ambrox® makes it a staple in high-end perfumery[4].

Beyond its role as a synthetic precursor, research has also explored the biodegradation of this compound to produce a variety of aroma chemicals, including (+/-)-ambreinolide and sclareol, which contribute to an ambergris-like scent profile[3][5].

Biosynthesis and Production

The natural production of this compound in balsam fir is catalyzed by the bifunctional enzyme cis-abienol synthase (AbCAS)[2][6][7]. This enzyme converts geranylgeranyl diphosphate (GGPP) into this compound through a two-step process within two distinct active sites[6][7][8]. The discovery of the AbCAS gene has opened avenues for the biotechnological production of this compound through metabolic engineering.

Researchers have successfully engineered microorganisms like Escherichia coli and yeast (Saccharomyces cerevisiae) to produce this compound. By introducing the necessary biosynthetic pathway genes, significant titers have been achieved, demonstrating the potential for a sustainable and scalable production platform for this valuable fragrance precursor[8][9][10].

Quantitative Data

The following tables summarize key quantitative data related to the production and degradation of this compound.

Table 1: Microbial Production of this compound

Host OrganismProduction TiterReference
Escherichia coli~220 mg/L[9]
Saccharomyces cerevisiae (AM94 strain)up to 12.8 mg/L[8]
Escherichia coli (with MVA pathway)up to 9.2 mg/L (shake flask)[9]

Table 2: Biodegradation of this compound

MicroorganismInitial ConcentrationDegradation RateTimeReference
Klebsiella oxytoca T2L1 mg/mL68.2%96 hours[3][5]

Table 3: Odor Thresholds of Related Terpene Compounds (for context)

CompoundOdor Threshold (in air)Reference
Linalool1.0 ppm
Geraniol0.1 ppm
1,8-Cineole~0.1-1.0 ppm
Geosmin4 ng/L (in water)

Experimental Protocols

The following are representative protocols for key experiments involving this compound.

Protocol 1: Extraction and Purification of this compound from Abies balsamea

Objective: To extract and purify this compound from the oleoresin of balsam fir.

Materials:

  • Balsam fir bark/oleoresin

  • Diethyl ether

  • Hexane

  • 80% Methanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Chromatography column (Silica gel)

  • Glassware (beakers, flasks, etc.)

  • Filter paper

Procedure:

  • Extraction:

    • Homogenize 2g of pulverized balsam fir bark tissue.

    • Add 1.5 ml of diethyl ether and mix thoroughly.

    • Allow the solid material to settle and carefully decant the diethyl ether extract.

    • Dry the extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the desiccant.

  • Purification (Liquid-Liquid Partitioning):

    • Concentrate the crude extract under reduced pressure using a rotary evaporator.

    • Partition the concentrated extract between hexane and 80% methanol to separate polar and non-polar compounds. This compound will preferentially partition into the hexane layer.

    • Collect the hexane fraction and evaporate the solvent to yield a purified extract enriched in this compound.

  • Further Purification (Column Chromatography):

    • For higher purity, the enriched extract can be subjected to silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mobile phase.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure this compound.

  • Analysis:

    • Confirm the identity and purity of the isolated this compound using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Semi-synthesis of Ambrox® from this compound

Objective: To synthesize (-)-Ambrox from this compound via oxidative degradation of the side chain followed by cyclization.

Materials:

  • This compound

  • Ozone (O₃) generator

  • Solvent (e.g., methanol, dichloromethane)

  • Reducing agent (e.g., sodium borohydride, dimethyl sulfide)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Benzene or Toluene

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reductive Ozonolysis:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of methanol and dichloromethane) and cool the solution to a low temperature (e.g., -78°C).

    • Bubble ozone (O₃) through the solution until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding a reducing agent (e.g., dimethyl sulfide or sodium borohydride) to work up the ozonide intermediate. This step cleaves the side chain to yield 13,14,15,16-tetranor-8α,12-labdanediol.

  • Cyclization:

    • Isolate and purify the resulting diol.

    • Dissolve the purified diol (e.g., 0.1 g) in benzene (20 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (e.g., 40 mg).

    • Heat the reaction mixture to reflux to induce cyclization.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Purification:

    • After completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain (-)-Ambrox.

  • Analysis:

    • Characterize the final product by GC-MS, NMR, and by comparing its specific rotation to literature values.

Protocol 3: Sensory Evaluation of this compound using Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the odor profile and estimate the odor detection threshold of this compound.

Materials:

  • Purified this compound

  • Ethanol (odor-free)

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)

  • GC column suitable for terpene analysis (e.g., HP-5)

  • Trained sensory panel (assessors)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in odor-free ethanol.

    • Create a series of dilutions of the stock solution to be used for threshold determination.

  • GC-O Analysis:

    • Set up the GC with an appropriate temperature program to separate the analyte. The column effluent is split between the FID and the ODP.

    • Inject a known amount of the sample onto the GC column.

    • A trained assessor sniffs the effluent from the ODP and records the retention time, odor description, and intensity of any detected aroma.

  • Odor Profile Characterization:

    • Multiple assessors should evaluate the sample to create a comprehensive odor profile. The descriptors used should be standardized.

  • Odor Threshold Determination (AEDA - Aroma Extract Dilution Analysis):

    • Inject the series of dilutions of the this compound solution, starting with the most dilute.

    • The lowest concentration at which the characteristic odor of the compound is detected by at least 50% of the panelists is determined as the odor detection threshold.

    • The results are often expressed as a Flavor Dilution (FD) factor, which is the highest dilution at which the odor is still perceivable.

Protocol 4: Stability Testing of this compound in an Ethanolic Fragrance Base

Objective: To evaluate the olfactory and chemical stability of this compound in a typical fragrance solvent over time and under various storage conditions.

Materials:

  • Purified this compound

  • Ethanol (perfume grade)

  • Control fragrance base (without this compound)

  • Glass bottles with airtight seals

  • Temperature-controlled ovens/incubators

  • UV light source

  • GC-MS for chemical analysis

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in ethanol at a representative concentration (e.g., 0.1-1% w/w).

    • Prepare a control sample of ethanol without this compound.

    • Dispense the solutions into sealed glass bottles.

  • Storage Conditions:

    • Store the samples under a range of conditions to simulate different environmental exposures:

      • Refrigerated (4°C)

      • Ambient temperature (20-25°C) in the dark

      • Elevated temperature (e.g., 40°C) in an oven

      • Exposure to UV light

  • Evaluation Schedule:

    • Evaluate the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Olfactory Evaluation:

    • A panel of trained assessors should evaluate the odor of the samples at each time point.

    • The samples should be smelled in a specific order, typically starting with the refrigerated control, then the refrigerated sample, followed by ambient, and then the stressed samples (oven, UV).

    • Assessors should note any changes in odor character, intensity, or the appearance of any off-notes.

  • Chemical Analysis:

    • At each time point, analyze the samples using GC-MS to quantify the concentration of this compound and to identify any potential degradation products.

  • Data Analysis:

    • Compare the olfactory and chemical data over time for each storage condition to determine the stability of this compound in the ethanolic base.

Visualizations

The following diagrams illustrate key pathways and workflows related to the application of this compound in fragrance research.

cluster_0 Biosynthesis of this compound GGPP GGPP AbCAS_c2 AbCAS (Class II active site) GGPP->AbCAS_c2 LPP_intermediate Labda-13-en-8-ol diphosphate AbCAS_c1 AbCAS (Class I active site) LPP_intermediate->AbCAS_c1 cis_Abienol This compound AbCAS_c2->LPP_intermediate AbCAS_c1->cis_Abienol

Caption: Biosynthesis of this compound from GGPP by the bifunctional enzyme AbCAS.

cluster_1 Semi-synthesis of Ambrox® cis_Abienol This compound Ozonolysis 1. Ozonolysis (O₃) 2. Reductive Workup cis_Abienol->Ozonolysis Diol_intermediate 13,14,15,16-tetranor- 8α,12-labdanediol Cyclization Acid-catalyzed Cyclization Diol_intermediate->Cyclization Ambrox (-)-Ambrox® Ozonolysis->Diol_intermediate Cyclization->Ambrox

Caption: Semi-synthetic route from this compound to the fragrance molecule Ambrox®.

cluster_2 Olfactory Signaling of Ambroxide Ambroxide Ambroxide OR7A17 OR7A17 (GPCR) Ambroxide->OR7A17 G_olf Gα-olf OR7A17->G_olf activates ACIII Adenylyl Cyclase III G_olf->ACIII activates cAMP cAMP ACIII->cAMP converts ATP ATP ATP->ACIII CNG_channel CNG Channel cAMP->CNG_channel opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Depolarization Depolarization Ca_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signal transduction pathway for Ambroxide via the OR7A17 receptor.

cluster_3 Experimental Workflow for this compound Evaluation Start Source this compound (Extraction or Synthesis) Purification Purification & Purity Analysis (Chromatography, GC-MS) Start->Purification Sensory_Eval Sensory Evaluation (GC-O, Odor Threshold) Purification->Sensory_Eval Stability_Test Stability Testing (in Fragrance Base) Purification->Stability_Test Formulation Application in Fragrance Formulation Sensory_Eval->Formulation Stability_Test->Formulation End Final Fragrance Product Formulation->End

Caption: General workflow for the evaluation of this compound for fragrance applications.

References

Application Notes and Protocols for the Cell-Free Biosynthesis of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cell-free biosynthesis of the diterpenoid (+)-cis-Abienol from geranylgeranyl pyrophosphate (GGPP). This process utilizes the bifunctional enzyme cis-Abienol synthase (AbCAS) from Balsam fir (Abies balsamea). The protocols outlined below cover the expression and purification of recombinant AbCAS, the in vitro enzymatic synthesis of this compound, and its subsequent quantification.

Introduction

This compound is a labdane-type diterpenoid of significant interest to the fragrance and pharmaceutical industries. It serves as a key precursor for the semisynthesis of Ambrox®, a valuable substitute for ambergris. Traditional extraction from its natural source, Balsam fir, is often inefficient. Cell-free enzymatic synthesis offers a promising alternative for the sustainable and controlled production of this high-value compound.

The biosynthesis of this compound from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), is catalyzed by the bifunctional enzyme cis-Abienol synthase (AbCAS).[1][2][3] This enzyme possesses two distinct active sites. A class II active site catalyzes the initial protonation-initiated cyclization of GGPP to a carbocation intermediate, which is then hydroxylated. Subsequently, the class I active site facilitates the cleavage of the diphosphate group to yield the final product, this compound.[1][2][3]

These protocols provide a framework for the laboratory-scale production and analysis of this compound using recombinant AbCAS in a cell-free system.

Biosynthetic Pathway

The enzymatic conversion of GGPP to this compound is a two-step process occurring within the single bifunctional AbCAS enzyme.

cis-Abienol_Biosynthesis Biosynthetic Pathway of this compound GGPP Geranylgeranyl Pyrophosphate (GGPP) Intermediate Labda-13-en-8-yl Carbocation Intermediate GGPP->Intermediate AbCAS (Class II active site) - Protonation - Cyclization - Hydroxylation cis_Abienol This compound Intermediate->cis_Abienol AbCAS (Class I active site) - Diphosphate cleavage

Fig. 1: Biosynthetic pathway of this compound from GGPP.

Experimental Workflow

The overall experimental workflow for the cell-free biosynthesis and analysis of this compound is depicted below.

Experimental_Workflow Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis E_coli_Expression Expression of His-tagged AbCAS in E. coli Purification Ni-NTA Affinity Purification E_coli_Expression->Purification Cell_Free_Reaction In Vitro Enzymatic Reaction (GGPP + AbCAS) Purification->Cell_Free_Reaction Extraction Product Extraction Cell_Free_Reaction->Extraction Quantification GC-MS or LC-MS/MS Quantification Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Fig. 2: Overall experimental workflow.

Protocols

Expression and Purification of Recombinant His-tagged AbCAS

This protocol describes the expression of N-terminally His-tagged AbCAS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli strain BL21(DE3) transformed with an appropriate expression vector containing the His-tagged AbCAS gene.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 10% (v/v) glycerol, 1 mM PMSF, 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 10% (v/v) glycerol.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 10% (v/v) glycerol.

  • Ni-NTA agarose resin.

  • PD-10 desalting columns.

  • Storage Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10% (v/v) glycerol, 1 mM DTT.

Protocol:

  • Inoculate a single colony of E. coli BL21(DE3) carrying the AbCAS expression plasmid into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 16°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA column with Lysis Buffer.

  • Load the supernatant onto the equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged AbCAS with 5 column volumes of Elution Buffer.

  • Exchange the buffer of the purified protein to Storage Buffer using a PD-10 desalting column.

  • Determine the protein concentration using a Bradford assay and verify purity by SDS-PAGE.

  • Store the purified enzyme at -80°C.

In Vitro Cell-Free Biosynthesis of this compound

This protocol outlines the enzymatic reaction for the production of this compound from GGPP using purified recombinant AbCAS.

Materials:

  • Purified His-tagged AbCAS enzyme.

  • Geranylgeranyl pyrophosphate (GGPP) stock solution (10 mM in 50% methanol/water).

  • Assay Buffer (10X): 500 mM HEPES (pH 7.2), 1 M KCl, 100 mM MgCl2, 50 mM DTT.

  • Sterile, nuclease-free water.

  • Hexane (for extraction).

Protocol:

  • Set up the enzymatic reaction in a 1.5 mL microcentrifuge tube on ice as follows:

ComponentVolume (µL)Final Concentration
10X Assay Buffer101X
Purified AbCASX1-5 µM
GGPP (10 mM)1100 µM
Nuclease-free H2OUp to 100-
Total Volume 100
  • Mix gently by pipetting.

  • Incubate the reaction at 30°C for 2-4 hours.

  • Stop the reaction by adding 200 µL of hexane and vortexing vigorously for 30 seconds to extract the product.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new tube for analysis.

  • Repeat the extraction of the aqueous phase with another 200 µL of hexane and combine the organic layers.

  • Evaporate the hexane under a gentle stream of nitrogen before derivatization or resuspend in a suitable solvent for analysis.

Quantitative Analysis by GC-MS

This protocol provides a general method for the quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization to the trimethylsilyl (TMS) ether may be required for improved chromatographic performance.

Materials:

  • Extracted and dried product from the in vitro reaction.

  • This compound standard.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine.

  • Ethyl acetate.

  • GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5MS).

Protocol:

  • To the dried product extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Incubate at 70°C for 30 minutes to form the TMS derivative.

  • Evaporate the derivatization reagents under a stream of nitrogen and redissolve the sample in 100 µL of ethyl acetate.

  • Inject 1 µL of the sample into the GC-MS.

  • Example GC-MS parameters (may require optimization):

    • Injector: 250°C, splitless mode.

    • Oven Program: Initial temperature of 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scan range of m/z 50-500.

  • Identify the this compound-TMS peak by comparing its retention time and mass spectrum to that of an authentic standard.

  • Quantify the product by generating a standard curve with known concentrations of the this compound standard.

Data Presentation

The following tables provide a template for summarizing quantitative data from the cell-free biosynthesis of this compound.

Table 1: Purification of Recombinant AbCAS

Purification StepTotal Protein (mg)Total Activity (nmol/h)Specific Activity (nmol/mg/h)Yield (%)Purification Fold
Crude Extract1001
Ni-NTA Eluate
Desalted Enzyme

Table 2: Kinetic Parameters of AbCAS

SubstrateKm (µM)Vmax (nmol/mg/h)kcat (s-1)kcat/Km (M-1s-1)
GGPP

Table 3: Product Yield under Different Reaction Conditions

ConditionEnzyme Conc. (µM)GGPP Conc. (µM)Incubation Time (h)Temperature (°C)This compound Yield (mg/L)
11100230
25100230
35200430
45200425

These protocols and application notes provide a comprehensive guide for the cell-free synthesis and analysis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific experimental setup and objectives.

References

Metabolic Engineering Strategies for (+)-cis-Abienol Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of metabolic engineering strategies for the microbial production of (+)-cis-Abienol, a valuable diterpenoid precursor for the fragrance industry. It includes a summary of reported production titers, detailed experimental protocols for key methodologies, and visualizations of the engineered metabolic pathways and experimental workflows.

Data Presentation: Comparative Production of this compound

The following table summarizes the quantitative data from various studies on the microbial production of this compound, primarily in engineered Escherichia coli. This allows for a clear comparison of different metabolic engineering strategies and their outcomes.

Host OrganismEngineering StrategyKey Genes ExpressedCultivation MethodThis compound TiterReference
E. coliIntroduction of an exogenous mevalonate (MVA) pathway.MVA pathway genes, GPPS, GGPPS, Lpps, CasShake Flask9.2 mg/L[1][2]
E. coliHigh-cell-density fermentation of the MVA pathway-engineered strain.MVA pathway genes, GPPS, GGPPS, Lpps, CasFed-batch Fermentation~220 mg/L[1][2][3]
E. coliEngineering of MEP and MVA pathways, diterpene synthase screening, and two-phase cultivation.MEP/MVA pathway genes, AbCAS, SsTPS2Fed-batch Bioreactor with isopropyl myristate overlay634.7 mg/L[4]
E. coliOptimization of the isopentenol utilization pathway (IUP) and construction of a double-phosphatase-deficient strain.Alcohol kinases, Isopentenyl phosphate kinases (IPKs), GGPPS, Lpps, CasShake Flask311.8 ± 1.0 mg/L[5]
E. coliFed-batch fermentation of the optimized IUP strain.Alcohol kinases, IPKs, GGPPS, Lpps, Cas1.3 L Bioreactor1375.7 mg/L[5]

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows for the production of this compound.

metabolic_pathway cluster_central_metabolism Central Metabolism cluster_mep MEP Pathway cluster_mva MVA Pathway cluster_iup IUP Pathway cluster_diterpene Diterpene Biosynthesis Glyceraldehyde-3P Glyceraldehyde-3P DXP DXP Glyceraldehyde-3P->DXP Pyruvate Pyruvate Pyruvate->DXP Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA atoB MEP MEP DXP->MEP dxr IPP_DMAPP_MEP IPP / DMAPP MEP->IPP_DMAPP_MEP ... IPP_DMAPP_Pool IPP / DMAPP Pool IPP_DMAPP_MEP->IPP_DMAPP_Pool HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA mvaS Mevalonate Mevalonate HMG-CoA->Mevalonate mvaE IPP_DMAPP_MVA IPP / DMAPP Mevalonate->IPP_DMAPP_MVA ... IPP_DMAPP_MVA->IPP_DMAPP_Pool Isopentenol Isopentenol Isopentenyl-P Isopentenyl-P Isopentenol->Isopentenyl-P Alcohol Kinase IPP_IUP IPP Isopentenyl-P->IPP_IUP IPK IPP_IUP->IPP_DMAPP_Pool GGPP GGPP IPP_DMAPP_Pool->GGPP GGPPS (CrtE) LDPP Labda-13-en-8-ol diphosphate (LDPP) GGPP->LDPP Lpps cis-Abienol cis-Abienol LDPP->cis-Abienol Cas

Caption: Engineered metabolic pathways for this compound production in E. coli.

experimental_workflow Gene_Mining Gene Mining & Codon Optimization (e.g., AbCAS, Lpps, Cas, GGPPS) Plasmid_Construction Plasmid Construction (Expression Vectors) Gene_Mining->Plasmid_Construction Host_Transformation Host Strain Transformation (e.g., E. coli BL21(DE3)) Plasmid_Construction->Host_Transformation Shake_Flask_Culture Shake Flask Cultivation (Initial Screening) Host_Transformation->Shake_Flask_Culture Fed_Batch_Fermentation Fed-Batch Fermentation (Scale-up Production) Shake_Flask_Culture->Fed_Batch_Fermentation Extraction Product Extraction (Solvent Extraction) Fed_Batch_Fermentation->Extraction Quantification Quantification & Analysis (GC-MS, LC-MS) Extraction->Quantification Optimization Strain & Process Optimization Quantification->Optimization Optimization->Host_Transformation

Caption: General experimental workflow for this compound production.

Experimental Protocols

Detailed methodologies for the key experiments involved in the metabolic engineering of E. coli for this compound production are provided below.

Protocol 1: Plasmid Construction for this compound Biosynthesis

Objective: To construct expression plasmids carrying the necessary genes for the biosynthesis of this compound from a common precursor like GGPP. This protocol is a generalized procedure.

Materials:

  • DNA sequences of key enzymes (e.g., Lpps from Abies balsamea, Cas from Abies balsamea, CrtE from Pantoea agglomerans), codon-optimized for E. coli.

  • Expression vectors (e.g., pACYCDuet-1, pETDuet-1).

  • Restriction enzymes (as required for the chosen vectors).

  • T4 DNA Ligase and buffer.

  • High-fidelity DNA polymerase for PCR.

  • Chemically competent E. coli DH5α for cloning.

  • LB agar plates and broth with appropriate antibiotics.

  • DNA purification kits (PCR cleanup, gel extraction, plasmid miniprep).

Methodology:

  • Gene Amplification:

    • Amplify the codon-optimized gene sequences of Lpps, Cas, and CrtE using PCR with primers that add appropriate restriction sites for cloning into the expression vectors.

    • Verify the size of the PCR products by agarose gel electrophoresis.

    • Purify the PCR products using a PCR cleanup kit.

  • Vector and Insert Digestion:

    • Digest the expression vectors and the purified PCR products with the corresponding restriction enzymes.

    • Purify the digested vector and inserts using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested vector, insert(s), T4 DNA Ligase, and ligation buffer.

    • Incubate the reaction as recommended by the enzyme manufacturer (e.g., 16°C overnight or room temperature for 1-2 hours).

  • Transformation into Cloning Host:

    • Transform the ligation mixture into chemically competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening and Verification:

    • Select several colonies and culture them in liquid LB medium with the corresponding antibiotic.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the correct insertion of the genes by restriction digestion analysis and Sanger sequencing.

Protocol 2: Fed-Batch Fermentation for this compound Production

Objective: To achieve high-cell-density cultivation of the engineered E. coli strain for enhanced this compound production.

Materials:

  • Engineered E. coli strain harboring the this compound biosynthesis plasmids.

  • Bioreactor (e.g., 1.3 L or 5 L) with controls for pH, temperature, and dissolved oxygen (DO).

  • Complex growth medium (e.g., Terrific Broth) for the initial batch phase.

  • Feeding solution (e.g., concentrated glucose and nutrient solution).

  • Antifoaming agent.

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Appropriate antibiotics.

Methodology:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of medium (e.g., 100-500 mL) and grow until the OD600 reaches a desired value (e.g., 4-6).

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with the initial batch medium and sterilize.

    • After cooling, add sterile antibiotics and the inoculum.

    • Set the initial cultivation parameters (e.g., 37°C, pH 7.0). The DO is typically controlled at a setpoint (e.g., 30%) by cascading agitation and aeration.

  • Fed-Batch Phase:

    • After the initial carbon source in the batch medium is depleted (often indicated by a sharp increase in DO), start the fed-batch feeding strategy.

    • The feeding rate can be pre-determined (e.g., exponential feeding) to maintain a specific growth rate and avoid the accumulation of inhibitory byproducts.

  • Induction:

    • When the cell density (OD600) reaches a high value (e.g., 50-80), lower the temperature (e.g., to 25-30°C) and add the inducer (e.g., IPTG) to initiate the expression of the biosynthetic pathway genes.

  • Production Phase and Harvest:

    • Continue the fermentation with feeding for a set period (e.g., 48-72 hours) post-induction.

    • Monitor cell growth and product formation periodically.

    • Harvest the culture broth for product extraction.

Protocol 3: Extraction and Quantification of this compound

Objective: To extract this compound from the fermentation broth and quantify its concentration.

Materials:

  • Fermentation broth.

  • Organic solvent (e.g., ethyl acetate, n-hexane, or isopropyl myristate if used as an overlay).

  • Sodium chloride (NaCl).

  • Anhydrous sodium sulfate (Na2SO4).

  • Rotary evaporator.

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS).

  • This compound standard.

Methodology:

  • Extraction:

    • If a two-phase cultivation was used with a solvent overlay (e.g., isopropyl myristate), separate the organic layer containing the product.

    • For single-phase cultivation, take a known volume of the fermentation broth and mix it with an equal volume of an extraction solvent like ethyl acetate.

    • Vortex the mixture vigorously and then centrifuge to separate the phases.

    • Collect the upper organic layer. Repeat the extraction process on the aqueous layer 2-3 times to maximize recovery.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Wash the pooled organic extract with a saturated NaCl solution to remove residual water-soluble components.

    • Dry the organic phase over anhydrous Na2SO4.

    • Filter to remove the drying agent.

    • Concentrate the extract to a smaller volume using a rotary evaporator under reduced pressure.

  • Quantification:

    • Prepare a standard curve using known concentrations of the this compound standard.

    • Analyze the concentrated sample and the standards using GC-MS or LC-MS.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

    • Calculate the final titer in mg/L of the original culture volume.

These protocols provide a foundation for researchers to embark on the metabolic engineering of microorganisms for the production of this compound. Optimization of each step will be crucial for achieving high yields and developing a commercially viable process.

References

Application Notes and Protocols for Determining the Bioactivity of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays to evaluate the anticancer, anti-inflammatory, and antimicrobial bioactivities of (+)-cis-Abienol. While specific experimental data for this compound is limited in the current literature, this document outlines detailed protocols for key assays and provides templates for data presentation based on established methods for similar terpenoid compounds.

Anticancer Activity

Application Note: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Data Presentation: Hypothetical IC50 Values

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast4825.5
A549Lung4838.2
HCT116Colon4819.8
HeLaCervical4831.4

Visualization: Experimental Workflow and Potential Signaling Pathway

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Anticancer_Pathway cluster_cell Cancer Cell cluster_pathway Apoptosis Signaling abienol This compound bax Bax (Pro-apoptotic) abienol->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) abienol->bcl2 Downregulates membrane caspase9 Caspase-9 bax->caspase9 Activates bcl2->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Potential Anticancer Signaling Pathway

Anti-inflammatory Activity

Application Note: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitric oxide (NO) production by cells. In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to increased NO production. This assay quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically. This assay is used to screen for compounds that can inhibit NO production, indicating potential anti-inflammatory activity.

Experimental Protocol: Griess Assay

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reaction:

    • Prepare a standard curve using sodium nitrite (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition: % NO Inhibition = [(NO concentration in LPS-treated cells - NO concentration in treated cells) / NO concentration in LPS-treated cells] x 100. The IC50 value can be calculated from the dose-response curve.

Data Presentation: Hypothetical NO Inhibition Data

Table 2: Hypothetical Anti-inflammatory Activity of this compound

CompoundConcentration (µM)Nitrite Concentration (µM)% NO InhibitionIC50 (µM)
Control01.5--
LPS1 µg/mL25.00-
This compound520.119.615.2
1015.338.8
258.765.2
504.283.2

Visualization: Experimental Workflow and Potential Signaling Pathway

Griess_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis cell_seeding Seed RAW 264.7 Cells compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment lps_stimulation Stimulate with LPS treatment->lps_stimulation incubation Incubate for 24h lps_stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant add_griess_reagent Add Griess Reagent collect_supernatant->add_griess_reagent read_absorbance Measure Absorbance at 540 nm add_griess_reagent->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Griess Assay Experimental Workflow

Anti_Inflammatory_Pathway cluster_cell Macrophage abienol This compound nfkb NF-κB abienol->nfkb Inhibits lps LPS tlr4 TLR4 lps->tlr4 Activates tlr4->nfkb Activates inos iNOS nfkb->inos Induces no Nitric Oxide (NO) inos->no Produces

Potential Anti-inflammatory Signaling Pathway

Antimicrobial Activity

Application Note: Broth Microdilution Assay

The broth microdilution assay is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. This assay is performed in a 96-well plate format, allowing for the testing of multiple concentrations of a compound against different microorganisms simultaneously.

Experimental Protocol: Broth Microdilution Assay

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare Inoculum: Grow the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

  • (Optional) Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no growth is plated on an appropriate agar medium. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.

Data Presentation: Hypothetical MIC Values

Table 3: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive Bacteria64128
Escherichia coliGram-negative Bacteria128>256
Candida albicansFungus (Yeast)3264
Aspergillus nigerFungus (Mold)128>256

Visualization: Experimental Workflow and Potential Mechanism

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Wells prep_inoculum->inoculation prep_dilutions Prepare this compound Dilutions prep_dilutions->inoculation incubation Incubate for 18-24h inoculation->incubation read_mic Determine MIC (Visual/OD) incubation->read_mic determine_mbc Determine MBC/MFC (Plating) read_mic->determine_mbc

Broth Microdilution Experimental Workflow

Antimicrobial_Mechanism cluster_cell Microbial Cell abienol This compound cell_membrane Cell Membrane abienol->cell_membrane Disrupts Integrity lysis Cell Lysis cell_membrane->lysis

Potential Antimicrobial Mechanism of Action

Application Notes and Protocols for the Enzymatic Synthesis of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Abienol is a labdane-type diterpenoid of significant interest to the fragrance, pharmaceutical, and biofuel industries. Traditionally sourced from the oleoresin of balsam fir (Abies balsamea), its extraction is often inefficient and subject to environmental variability. The enzymatic synthesis of this compound presents a promising and sustainable alternative. This document provides detailed application notes and protocols for the synthesis of this compound using a bifunctional synthase, primarily focusing on the cis-abienol synthase from Abies balsamea (AbCAS).

Biosynthetic Pathway of this compound

The enzymatic synthesis of this compound is catalyzed by a bifunctional class I/II diterpene synthase (diTPS). The process begins with the universal precursor geranylgeranyl diphosphate (GGPP). In the class II active site of the enzyme, GGPP undergoes a protonation-initiated cyclization to form a labda-13-en-8-yl+ carbocation intermediate. This intermediate is then captured by a water molecule to produce labda-13-en-8-ol diphosphate. Subsequently, in the class I active site, the diphosphate group is cleaved without further cyclization, yielding the final product, this compound.[1][2][3]

cis-Abienol Biosynthesis Biosynthetic Pathway of this compound GGPP Geranylgeranyl Diphosphate (GGPP) Carbocation Labda-13-en-8-yl+ Carbocation GGPP->Carbocation Cyclization AbCAS_II AbCAS (Class II site) GGPP->AbCAS_II LPP Labda-13-en-8-ol Diphosphate Carbocation->LPP Hydroxylation Water H2O Carbocation->Water cis_Abienol This compound LPP->cis_Abienol Diphosphate Cleavage AbCAS_I AbCAS (Class I site) LPP->AbCAS_I AbCAS_II->LPP AbCAS_I->cis_Abienol PPi PPi AbCAS_I->PPi

Fig. 1: Biosynthesis of this compound by bifunctional AbCAS.

Quantitative Data Presentation

The following tables summarize the yields of this compound achieved in various engineered microbial systems.

Table 1: this compound Production in Engineered Escherichia coli

E. coli Strain Engineering StrategyTiter (mg/L)Fermentation ScaleReference
Overexpression of MEP pathway and AbCAS~7-fold increase vs native MEPShake Flask[4]
Engineered MVA pathway and AbCAS~31-fold increase vs native MEPShake Flask[4]
Combinatorial expression with SsTPS2 and two-phase cultivation634.7Fed-batch Bioreactor[4]
Introduction of exogenous MVA pathway8.6Shake Flask[5]
Chromosomal integration of MVA pathway genes9.2Shake Flask[5]
High-cell-density fermentation of engineered strain~220Fed-batch Bioreactor[5]
Optimized isopentenol utilization pathway311.8 ± 1.0Shake Flask[6]
Optimized fed-batch fermentation of IUP strain1375.71.3 L Bioreactor[6]

Table 2: this compound Production in Engineered Saccharomyces cerevisiae

S. cerevisiae StrainTiter (mg/L)Reference
AM9412.8[3]

Experimental Protocols

Expression and Purification of Bifunctional cis-Abienol Synthase (AbCAS) in E. coli

This protocol is adapted from methodologies described for the expression and purification of recombinant terpene synthases.[1][5]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)pLysS or Rosetta(DE3)pLysS)

  • Expression vector containing the AbCAS gene with a His-tag (e.g., pET28b(+))

  • Luria-Bertani (LB) medium

  • Kanamycin and Chloramphenicol

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA Agarose

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

Protocol:

  • Transformation: Transform the AbCAS expression vector into a suitable E. coli expression strain.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate at 18-20°C for 16-20 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA agarose with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged AbCAS with Elution Buffer.

  • Buffer Exchange: Desalt the purified protein and exchange the buffer to a storage buffer (e.g., 20 mM HEPES, pH 7.2, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Protein Quantification and Storage: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified enzyme and store at -80°C.

Protein_Purification_Workflow AbCAS Expression and Purification Workflow Transformation Transformation of E. coli Culture Cell Culture and Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis and Clarification Harvest->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Buffer_Exchange Buffer Exchange Purification->Buffer_Exchange Storage Quantification and Storage Buffer_Exchange->Storage

Fig. 2: Workflow for AbCAS expression and purification.
In Vitro Enzyme Assay for cis-Abienol Synthase Activity

This protocol outlines a method to determine the enzymatic activity of purified AbCAS.

Materials:

  • Purified AbCAS enzyme

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT)

  • Geranylgeranyl diphosphate (GGPP) substrate

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • Anhydrous sodium sulfate

  • GC-MS for product analysis

Protocol:

  • Reaction Setup: In a glass vial, prepare a reaction mixture containing Assay Buffer, a defined concentration of purified AbCAS (e.g., 5-10 µg), and GGPP (e.g., 50 µM final concentration) in a total volume of 500 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of organic solvent (e.g., 500 µL of hexane).

  • Extraction: Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.

  • Product Collection: Carefully collect the upper organic phase.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Analysis: Analyze the extracted products by GC-MS to identify and quantify the this compound produced.

Fed-Batch Fermentation for this compound Production in E. coli

This protocol provides a general framework for high-density fed-batch fermentation of engineered E. coli for enhanced this compound production. Specific parameters will need to be optimized for the particular strain and bioreactor setup.

Materials:

  • Engineered E. coli strain for this compound production

  • Seed culture medium (e.g., LB medium)

  • Batch fermentation medium (defined mineral medium with glucose)

  • Feeding medium (concentrated glucose and nutrient solution)

  • Bioreactor with pH, temperature, and dissolved oxygen (DO) control

  • Inducer (e.g., IPTG)

  • Antibiotics

Protocol:

  • Seed Culture: Prepare a seed culture by growing the engineered E. coli strain in a suitable medium overnight.

  • Bioreactor Inoculation: Inoculate the bioreactor containing the batch medium with the seed culture to an initial OD600 of approximately 0.1.

  • Batch Phase: Grow the culture in batch mode at 37°C, maintaining the pH at a setpoint (e.g., 7.0) with the addition of a base (e.g., NH4OH). The DO should be maintained above a certain level (e.g., 30%) by controlling the agitation and aeration rate.

  • Fed-Batch Phase: Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose solution. The feeding rate should be controlled to maintain a desired specific growth rate and avoid the accumulation of inhibitory byproducts like acetate.

  • Induction: When the cell density reaches a desired level (e.g., OD600 of 50-100), lower the temperature to 30°C and add the inducer (e.g., IPTG) to initiate the production of AbCAS and the synthesis of this compound.

  • Production Phase: Continue the fed-batch fermentation for a set period (e.g., 48-72 hours), maintaining the control parameters.

  • Harvest and Extraction: Harvest the culture and extract the this compound from the cells and/or the culture medium using an appropriate organic solvent.

Fed_Batch_Fermentation_Workflow Fed-Batch Fermentation for cis-Abienol Production Seed_Culture Seed Culture Preparation Batch_Phase Batch Fermentation Seed_Culture->Batch_Phase Fed_Batch_Phase Fed-Batch Growth Phase Batch_Phase->Fed_Batch_Phase Glucose Depletion Induction Induction of Gene Expression Fed_Batch_Phase->Induction High Cell Density Production_Phase Production Phase Induction->Production_Phase Harvest Harvest and Product Extraction Production_Phase->Harvest

Fig. 3: Workflow for fed-batch fermentation.
GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5ms)

  • Helium carrier gas

  • Sample extract containing this compound in a volatile organic solvent

  • This compound standard (if available for quantification)

Protocol:

  • Sample Preparation: Ensure the sample is dissolved in a volatile solvent compatible with GC-MS analysis (e.g., hexane or ethyl acetate). If necessary, dilute the sample to an appropriate concentration.

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • GC Separation: Use a suitable temperature program to separate the components of the sample. An example program could be:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/minute to 300°C

    • Hold at 300°C for 5 minutes

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-500.

  • Data Analysis: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. Compare with a standard if available. The mass spectrum of this compound will show characteristic fragmentation patterns.

Conclusion

The enzymatic synthesis of this compound using bifunctional synthases like AbCAS offers a robust and scalable platform for the production of this valuable diterpenoid. By leveraging metabolically engineered microbial hosts and optimized fermentation strategies, it is possible to achieve high titers of this compound, paving the way for its broader application in various industries. The protocols and data presented here provide a comprehensive resource for researchers and professionals in this field.

References

Application Notes and Protocols for Fed-Batch Fermentation of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production of (+)-cis-Abienol via fed-batch fermentation using engineered Escherichia coli. The information is compiled from recent research to offer a comprehensive guide for process development and scale-up.

Introduction

This compound is a labdane-type diterpenoid naturally found in plants like balsam fir (Abies balsamea) and tobacco.[1] It serves as a key precursor for the semi-synthesis of Ambrox®, a valuable substitute for ambergris in the fragrance industry.[1][2][3] Microbial fermentation using metabolically engineered E. coli presents a sustainable and scalable alternative to chemical synthesis or extraction from natural sources.[4][5] Fed-batch fermentation is a widely used strategy to achieve high cell densities and, consequently, high product titers by carefully controlling the substrate feed to avoid the accumulation of inhibitory byproducts.[6][7][8]

Metabolic Engineering Strategies for this compound Production

The biosynthesis of this compound in E. coli relies on the heterologous expression of genes encoding for diterpene synthases and the enhancement of precursor supply. The key precursors are isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Three primary pathways can be engineered to increase the pool of these precursors:

  • Methylerythritol 4-Phosphate (MEP) Pathway: The native pathway in E. coli.

  • Mevalonate (MVA) Pathway: An exogenous pathway from yeast or other organisms that can significantly boost precursor supply.[1][2][9]

  • Isopentenol Utilization Pathway (IUP): An alternative synthetic pathway that can convert isopentenols into IPP and DMAPP.[3]

Production of this compound is typically achieved by introducing a bifunctional cis-abienol synthase (CAS) from a plant source, such as Abies balsamea (AbCAS).[10][9] This enzyme catalyzes the conversion of geranylgeranyl diphosphate (GGPP) to this compound.

cis_Abienol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway (exogenous) acetyl_coa->mva_pathway ipp_dmapp IPP + DMAPP mva_pathway->ipp_dmapp glyceraldehyde_3p Glyceraldehyde-3-P + Pyruvate mep_pathway Methylerythritol Phosphate (MEP) Pathway (native) glyceraldehyde_3p->mep_pathway mep_pathway->ipp_dmapp isopentenols Isopentenols iup Isopentenol Utilization Pathway (IUP) (synthetic) isopentenols->iup iup->ipp_dmapp gpp GPP ipp_dmapp->gpp GPPS fpp FPP gpp->fpp FPPS ggpp GGPP fpp->ggpp GGPPS cis_abienol This compound ggpp->cis_abienol cis-Abienol Synthase (CAS)

Caption: Simplified biosynthetic pathways for this compound production in engineered E. coli.
Quantitative Data Summary

The following tables summarize the reported titers and yields of this compound from various studies employing fed-batch fermentation.

Table 1: this compound Production in Fed-Batch Fermentation

Strain Engineering StrategyHost StrainBioreactor VolumeFinal Titer (mg/L)Reference
MEP & MVA Pathway EngineeringE. coli5 L~220[1][2]
MVA Pathway & Diterpene Synthase OptimizationE. coli-634.7[9]
Isopentenol Utilization Pathway (IUP)E. coli1.3 L1375.7[3]

Table 2: Comparison of Production in Shake Flask vs. Fed-Batch Fermentor

Strain Engineering StrategyShake Flask Titer (mg/L)Fed-Batch Titer (mg/L)Fold IncreaseReference
MVA Pathway Engineering9.2~220~24[2]
Isopentenol Utilization Pathway (IUP)311.81375.7~4.4[3]

Detailed Experimental Protocols

This section provides a generalized protocol for the fed-batch fermentation of this compound in engineered E. coli. This protocol is a composite based on common high-density fermentation practices and specific details from the cited literature.

Inoculum Preparation
  • Primary Culture: Inoculate a single colony of the engineered E. coli strain from a fresh agar plate into a 100 mL flask containing 10-20 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.

  • Incubation: Incubate the flask at 37°C in a shaking incubator at 200-250 rpm for 8-12 hours.

  • Secondary Culture: Transfer the primary culture to a 1 L flask containing 200 mL of chemically defined medium (see Media Composition below) to an initial OD₆₀₀ of 0.1.[11]

  • Incubation: Incubate the secondary culture at 37°C and 200-250 rpm until the OD₆₀₀ reaches 6-8.[12] This culture will serve as the inoculum for the bioreactor.

Media Composition

a) Batch Medium (Chemically Defined) This medium is used for the initial batch phase in the fermentor.

ComponentConcentration
Glucose20 g/L
KH₂PO₄13.3 g/L
(NH₄)₂HPO₄4 g/L
Citric Acid1.7 g/L
MgSO₄·7H₂O1.2 g/L
Trace Metal Solution10 mL/L
Thiamine4.5 mg/L
AntibioticsAs required

Trace Metal Solution (100x Stock): 5 g/L FeSO₄·7H₂O, 2.25 g/L ZnSO₄·7H₂O, 1 g/L CuSO₄·5H₂O, 0.5 g/L MnSO₄·5H₂O, 0.23 g/L Na₂B₄O₇·10H₂O, 2 g/L CaCl₂·2H₂O, 0.1 g/L (NH₄)₆Mo₇O₂₄. Prepare in 1 M HCl.

b) Feed Medium

ComponentConcentration
Glucose600 g/L
MgSO₄·7H₂O20 g/L
Trace Metal Solution10 mL/L
Fed-Batch Fermentation Protocol
  • Bioreactor Preparation: Prepare a 5 L bioreactor with an initial working volume of 3 L of batch medium.[1] Calibrate pH and dissolved oxygen (DO) probes according to the manufacturer's instructions. Sterilize the bioreactor by autoclaving.

  • Inoculation: Aseptically inoculate the bioreactor with the secondary culture to achieve a starting OD₆₀₀ of approximately 0.2-0.3.

  • Batch Phase: Maintain the following parameters:

    • Temperature: 37°C

    • pH: 6.8-7.0, controlled by automated addition of 20-25% NH₄OH or 2M H₂SO₄.[11]

    • Dissolved Oxygen (DO): Maintained at >20% saturation.[11] Control is achieved through a cascade of agitation (e.g., 400-1000 rpm) and aeration with filtered air. Oxygen enrichment can be used if necessary.[11]

  • Fed-Batch Phase Initiation: The batch phase proceeds until the initial glucose is depleted, which is typically indicated by a sharp increase in the DO signal.

  • Feeding Strategy: Begin the addition of the concentrated feed medium. An exponential feeding strategy is often employed to maintain a constant specific growth rate (e.g., µ = 0.15 h⁻¹), which helps prevent the formation of inhibitory byproducts like acetate.[11] The feed rate (F) can be calculated using the following equation:

    F(t) = (µ_set / Y_X/S) * X₀V₀ * e^(µ_set*t) / S_f

    Where:

    • µ_set = target specific growth rate

    • Y_X/S = biomass yield on substrate (g/g)

    • X₀ = biomass concentration at the start of feeding (g/L)

    • V₀ = volume at the start of feeding (L)

    • t = time since feeding started (h)

    • S_f = substrate concentration in the feed (g/L)

  • Induction: When the cell density (OD₆₀₀) reaches a desired level (e.g., 30-50), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[3] After induction, the temperature is often lowered to 25-30°C to improve protein folding and product stability.

  • Two-Phase Cultivation (Optional): To alleviate product toxicity and facilitate recovery, an organic solvent like dodecane or isopropyl myristate can be added to the culture medium (e.g., 10% v/v) to form a second phase where the hydrophobic this compound can accumulate.[9]

  • Harvesting: Continue the fermentation for 48-72 hours post-induction. Harvest the cells and the organic phase (if used) for product extraction and analysis.

Fed_Batch_Workflow cluster_prep Preparation cluster_fermentation Fermentation Process cluster_downstream Downstream inoculum Inoculum Preparation (Primary & Secondary Cultures) batch_phase Batch Phase (37°C, pH 6.8, DO >20%) inoculum->batch_phase bioreactor_prep Bioreactor Sterilization & Media Preparation bioreactor_prep->batch_phase glucose_depletion Glucose Depletion (DO Spike) batch_phase->glucose_depletion fed_batch_phase Fed-Batch Phase (Exponential Feeding) glucose_depletion->fed_batch_phase induction Induction (IPTG) & Temp. Reduction (30°C) fed_batch_phase->induction production_phase Production Phase (48-72 hours) induction->production_phase harvest Harvest Cells & Supernatant/Organic Layer production_phase->harvest extraction Product Extraction harvest->extraction analysis Quantification (GC-MS) extraction->analysis

Caption: General workflow for the fed-batch fermentation process of this compound.
Analytical Protocol: Quantification of this compound

  • Sample Preparation:

    • Take a known volume of the fermentation broth (or the organic layer if used).

    • Perform a liquid-liquid extraction using an equal volume of a water-immiscible organic solvent such as ethyl acetate or hexane.

    • Vortex vigorously for 1-2 minutes and centrifuge to separate the phases.

    • Carefully collect the organic phase containing the this compound.

    • Dry the organic phase over anhydrous sodium sulfate and filter or centrifuge to remove any solids.

    • The sample may need to be concentrated or diluted to fall within the calibration range of the analytical instrument.

  • Quantification by GC-MS:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is suitable.

    • Injection: 1 µL of the prepared sample is injected in splitless mode.

    • Oven Program:

      • Initial temperature: 80-100°C, hold for 2 minutes.

      • Ramp: Increase to 280-300°C at a rate of 10-20°C/min.

      • Hold: Maintain the final temperature for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate in full scan mode to identify the this compound peak by its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.

    • Quantification: Create a standard curve using pure this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Conclusion

The fed-batch fermentation of engineered E. coli is a highly effective method for producing this compound. By optimizing the metabolic pathway, fermentation conditions, and feeding strategy, it is possible to achieve high titers exceeding 1 g/L.[3] The protocols and data presented here provide a solid foundation for researchers to develop and optimize their own this compound production processes.

References

Troubleshooting & Optimization

Technical Support Center: Microbial Synthesis of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the microbial synthesis of (+)-cis-Abienol. Our goal is to help you improve the yield and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for this compound production?

A1: The most commonly used microbial hosts for producing this compound and other terpenoids are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[1] Both organisms are well-characterized, have a wide range of genetic tools available for metabolic engineering, and are capable of producing the necessary precursors for terpenoid synthesis.

Q2: What are the main metabolic pathways that supply precursors for this compound synthesis?

A2: There are two primary pathways for the biosynthesis of the universal terpenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP): the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[1] Most eukaryotes, including yeast, utilize the MVA pathway, while most bacteria, including E. coli, use the MEP pathway.[1]

Q3: My this compound production is low. What are the general strategies to increase the yield?

A3: Low yield is a common issue in microbial terpenoid production. Key strategies to enhance production include:

  • Metabolic Engineering: Modifying the host's metabolic pathways to increase the supply of precursors and redirect carbon flux towards this compound.[2][3][4]

  • Enzyme Engineering: Improving the activity and selectivity of the enzymes involved in the biosynthetic pathway.[3]

  • Fermentation Optimization: Fine-tuning fermentation conditions such as temperature, pH, medium composition, and feeding strategies.

  • Overcoming Product Toxicity: Implementing strategies to mitigate the toxic effects of this compound on the host cells.[5]

Q4: How can I confirm if product toxicity is limiting my this compound yield?

A4: A significant drop in cell viability that coincides with the production of this compound is a strong indicator of toxicity.[5] You can perform a Minimum Inhibitory Concentration (MIC) assay to determine the concentration at which this compound inhibits the growth of your microbial host. A low MIC value suggests high toxicity.[5]

Troubleshooting Guides

Issue 1: Low or No Production of this compound
Possible Cause Troubleshooting Steps
Inefficient Precursor Supply 1. Overexpress key enzymes in the MVA or MEP pathway: In S. cerevisiae, upregulating the MVA pathway is a common strategy.[3] A key rate-limiting step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGp).[3][6] In E. coli, overexpressing enzymes like DXP synthase (dxs) and isopentenyl diphosphate isomerase (idi) in the MEP pathway can increase precursor levels.[1] 2. Introduce a heterologous MVA pathway into E. coli: Studies have shown that introducing an exogenous MVA pathway can significantly enhance diterpene production.[7][8]
Suboptimal Enzyme Activity 1. Screen for more efficient diterpene synthases: The choice of cis-abienol synthase can significantly impact yield. Testing synthases from different organisms can identify a more effective enzyme.[9] 2. Codon optimization: Ensure the codons of your heterologous genes are optimized for expression in your chosen host.
Competing Metabolic Pathways 1. Downregulate competing pathways: In S. cerevisiae, the gene ERG9 directs the precursor farnesyl pyrophosphate (FPP) towards sterol biosynthesis. Weakening the expression of ERG9 can redirect FPP to your desired product.[10][11]
Issue 2: Decreased Cell Growth and Viability After Induction
Possible Cause Troubleshooting Steps
Product Toxicity 1. Implement a two-phase fermentation system: Introduce an immiscible organic solvent (e.g., dodecane, isopropyl myristate) into the culture medium.[9] The hydrophobic this compound will partition into the organic phase, reducing its concentration in the aqueous phase and mitigating toxicity to the cells.[5] 2. Subcellular compartmentalization: Engineer the biosynthetic pathway to be localized within a specific organelle, like the mitochondria or peroxisomes in yeast.[2][5] This can sequester the toxic product and its intermediates. 3. Use of transporter pumps: Overexpressing efflux pumps can help to export the product out of the cell, reducing intracellular accumulation.[10][11]
Metabolic Burden 1. Optimize inducer concentration: High levels of inducers (e.g., IPTG) can lead to excessive protein expression, placing a significant metabolic load on the cells. Titrate the inducer concentration to find a balance between protein expression and cell health. 2. Use of weaker promoters: Employ promoters with lower expression strength to reduce the metabolic burden from the heterologous pathway.

Quantitative Data on Yield Improvement

The following tables summarize the improvements in this compound and other terpenoid titers achieved through various metabolic engineering and process optimization strategies.

Table 1: Improvement of cis-Abienol Titer in E. coli

Strain/Condition Modification Titer (mg/L) Fold Increase Reference
Initial StrainCo-expression of synthases~0.3-[7]
MVA Pathway IntroductionIntroduction of exogenous MVA pathway8.6~28.7[7][8]
Chromosomal IntegrationChromosomal integration of lower MVA pathway genes9.2~30.7[7][8]
Fed-batch FermentationHigh-cell-density fed-batch fermentation~220~733[7][8]
Isopentenol Utilization Pathway (IUP)Expression of IUP and phosphatase deletion311.8~1039[12]
Optimized Fed-batch with IUPFurther optimization of fed-batch process1375.7~4585[12]
Two-phase CultivationUse of isopropyl myristate in a fed-batch bioreactor634.7~2115[9]

Table 2: General Terpenoid Yield Improvements in Yeast

Product Host Modification Titer Reference
Geranyl diphosphate-derived compoundsS. cerevisiaePeroxisomal compartmentalization of MVA pathwayUp to 125-fold increase[2]
SqualeneS. cerevisiaeOverexpression of INO2 to expand ER membrane634 mg/L[2]
α-FarneseneY. lipolyticaEngineering MVA pathway and overexpressing ATP-citrate lyase25.6 g/L[6]
(-)-α-BisabololS. cerevisiaeIntroduction of MrBBS, weakening ERG9, and fusion of ERG20 and MrBBS7.02 g/L[10][11]

Experimental Protocols

Protocol 1: Two-Phase Fed-Batch Fermentation for this compound Production in E. coli

This protocol is a generalized procedure based on strategies reported to mitigate product toxicity and enhance yield.

1. Inoculum Preparation: a. Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. b. Incubate at 37°C with shaking at 200 rpm overnight. c. Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 500 mL flask) and grow to an OD600 of 0.6-0.8.

2. Bioreactor Setup and Batch Phase: a. Prepare the fermentation medium (e.g., a defined mineral medium with glucose as the carbon source) in a sterilized bioreactor. b. Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1. c. Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of a base like ammonia). d. Run the batch phase until the initial carbon source is nearly depleted, as indicated by a sharp increase in dissolved oxygen (DO).

3. Fed-Batch and Production Phase: a. Initiate a feeding strategy with a concentrated glucose solution to maintain a constant low glucose level, preventing the formation of inhibitory byproducts like acetate. b. When the culture reaches a high cell density (e.g., OD600 of 20-30), lower the temperature to 30°C and induce protein expression with an appropriate concentration of IPTG. c. Simultaneously, add a sterile, immiscible organic solvent (e.g., 20% v/v of isopropyl myristate) to the bioreactor to create a second phase for in-situ product extraction. d. Continue the fed-batch fermentation for 48-72 hours, monitoring cell growth and product formation.

4. Sample Analysis: a. Periodically take samples from the bioreactor. b. Separate the aqueous and organic phases by centrifugation. c. Extract the this compound from both phases using a suitable solvent (e.g., ethyl acetate). d. Analyze the concentration of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase (Rate-limiting step) ipp IPP mevalonate->ipp Multiple steps dmapp DMAPP ipp->dmapp gpp GPP dmapp->gpp fpp FPP gpp->fpp ggpp GGPP fpp->ggpp GGPP synthase sterols Sterols fpp->sterols ERG9 (Competing pathway) cis_abienol This compound ggpp->cis_abienol cis-Abienol synthase

Caption: Simplified Mevalonate (MVA) pathway for this compound synthesis in yeast.

workflow start Low this compound Yield check_precursor Assess Precursor Supply start->check_precursor check_enzyme Evaluate Enzyme Activity start->check_enzyme check_toxicity Investigate Cell Viability start->check_toxicity overexpress_mva Overexpress MVA/MEP pathway genes check_precursor->overexpress_mva downregulate_competing Downregulate competing pathways (e.g., ERG9) check_precursor->downregulate_competing screen_synthase Screen for better synthases check_enzyme->screen_synthase codon_optimize Codon optimize heterologous genes check_enzyme->codon_optimize two_phase Implement two-phase fermentation check_toxicity->two_phase compartmentalize Compartmentalize pathway check_toxicity->compartmentalize

Caption: Troubleshooting workflow for improving this compound production.

References

Technical Support Center: Purification of Synthetic (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic (+)-cis-Abienol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying synthetic this compound?

A1: The main difficulties arise from the presence of closely related impurities that have very similar physicochemical properties to the target molecule. These include:

  • Diastereomers: The synthesis can often lead to the formation of the (+)-trans-Abienol isomer, which can be difficult to separate from the desired cis-isomer due to their similar polarities.

  • Structural Isomers: Side reactions during synthesis can cause migration of the double bond in the side chain, resulting in various iso-abienol impurities.

  • Byproducts with Similar Polarity: Incomplete reactions or side reactions can produce byproducts, such as oxidation or dehydration products, that have polarities close to this compound, leading to co-elution in chromatographic methods.

  • Amorphous Nature: this compound can sometimes be difficult to crystallize, often forming an oil or a waxy solid, which makes purification by recrystallization challenging.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: Both normal-phase and reversed-phase chromatography can be effective, depending on the specific impurities present.

  • Silica Gel Column Chromatography: This is the most common initial purification method for labdane diterpenes.[1] A non-polar mobile phase with a small amount of a more polar solvent is typically used.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution for separating challenging isomeric impurities.[2] Both normal-phase (using silica or diol columns) and reversed-phase (using C18 or C8 columns) can be employed.[3]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and quantifying the purity of the final product. The sample may need to be derivatized (e.g., silylation) to improve volatility and peak shape.[4]

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC is excellent for separating non-volatile impurities and isomers.[5] An MS detector can help in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified this compound and for identifying and quantifying impurities, especially isomers.

Troubleshooting Guides

Chromatography Issues

Q: My this compound peak is tailing in my chromatogram. What could be the cause and how can I fix it?

A: Peak tailing can be caused by several factors. Here's how to troubleshoot:

  • Cause: Interaction with active sites on the silica gel.

    • Solution: Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the mobile phase to block these active sites.

  • Cause: Column overload.

    • Solution: Reduce the amount of sample loaded onto the column.[6]

  • Cause: Blocked column frit.

    • Solution: Reverse the column and flush with a strong solvent to dislodge any particulates.[7]

  • Cause: Inappropriate mobile phase.

    • Solution: Ensure your sample is fully dissolved in the mobile phase. If not, this mismatch can cause poor peak shape.

Q: I'm having trouble separating this compound from its trans isomer. What can I do?

A: Separating diastereomers requires optimizing your chromatographic conditions for high resolution.

  • Solution 1: Gradient Elution: Use a shallow gradient with a weak mobile phase to improve the separation between the two isomers.

  • Solution 2: Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. For HPLC, a phenyl or a diol column might offer different selectivity.

  • Solution 3: Change in Mobile Phase Composition: Systematically vary the solvents in your mobile phase. For normal-phase chromatography, try different combinations of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, isopropanol, dichloromethane) solvents.

Crystallization Issues

Q: My purified this compound is an oil and won't crystallize. How can I induce crystallization?

A: Oiling out is a common problem with non-polar, flexible molecules. Here are some techniques to try:

  • Solution 1: Solvent Selection: The choice of solvent is critical. Use a solvent in which this compound is soluble when hot but poorly soluble when cold. Non-polar solvents like hexane or heptane, or mixtures with a small amount of a slightly more polar solvent like ethyl acetate or diethyl ether, are good starting points.[8]

  • Solution 2: Slow Cooling: Allow the hot, saturated solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Follow this by slow cooling in a refrigerator.

  • Solution 3: Seeding: If you have a few crystals of pure this compound, add a single, small crystal to the cooled, supersaturated solution to initiate crystal growth.

  • Solution 4: Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for Synthetic this compound.

Purification MethodTypical Purity AchievedTypical Recovery YieldKey AdvantagesKey Disadvantages
Silica Gel Column Chromatography 90-95%70-85%High capacity, low cost.Lower resolution for isomers.
Preparative HPLC (Normal Phase) >98%60-75%High resolution for isomers.Lower capacity, higher cost.
Preparative HPLC (Reversed Phase) >98%55-70%Good for separating polar impurities.May require solvent exchange for final product.
Crystallization >99% (after chromatography)80-95%High purity final product, removes amorphous impurities.Can be challenging to initiate, may have lower initial recovery.

Note: The values presented are typical for the purification of labdane diterpenes and may vary depending on the crude sample's purity and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[9]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar mobile phase (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) in small increments (e.g., from 1% to 10% ethyl acetate in hexane).

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Preparative HPLC
  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and gradient conditions.

    • A typical normal-phase system would use a mobile phase of hexane and isopropanol on a silica or diol column.

    • A typical reversed-phase system would use a mobile phase of acetonitrile and water on a C18 column.

  • Scale-Up to Preparative Scale:

    • Use a preparative HPLC column with the same stationary phase as the analytical column.

    • Adjust the flow rate and gradient time according to the dimensions of the preparative column.

    • Dissolve the partially purified this compound in the mobile phase.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the this compound peak.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified this compound in a candidate solvent (e.g., hexane, heptane, or a mixture like hexane:ethyl acetate 98:2) with gentle heating.

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Recrystallization:

    • Dissolve the bulk of the this compound in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in a refrigerator or ice bath to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

Purification_Workflow crude Crude Synthetic This compound column_chrom Silica Gel Column Chromatography crude->column_chrom purity_check1 Purity Check (TLC, GC-MS) column_chrom->purity_check1 impurities1 Bulk Impurities column_chrom->impurities1 prep_hplc Preparative HPLC (if necessary for isomer separation) purity_check1->prep_hplc Purity < 95% or isomers present crystallization Crystallization purity_check1->crystallization Purity > 95% and no major isomers purity_check2 Purity Check (HPLC, GC-MS) prep_hplc->purity_check2 isomers Isomeric Impurities prep_hplc->isomers purity_check2->crystallization final_product Pure this compound (>98%) crystallization->final_product Troubleshooting_Logic start Purification Problem issue_type What is the main issue? start->issue_type chrom_issue Chromatography Problem issue_type->chrom_issue Chromatography cryst_issue Crystallization Problem issue_type->cryst_issue Crystallization peak_shape Poor Peak Shape (Tailing/Fronting) chrom_issue->peak_shape separation Poor Separation (Co-elution) chrom_issue->separation solution_peak Adjust Mobile Phase (e.g., add modifier) Reduce Sample Load Check for Column Blockage peak_shape->solution_peak solution_sep Optimize Gradient Change Mobile Phase Try Different Stationary Phase separation->solution_sep oiling_out Product Oiling Out cryst_issue->oiling_out no_crystals No Crystals Form cryst_issue->no_crystals solution_oil Use Different Solvent Slow Cooling Scratch Flask/Seed Crystals oiling_out->solution_oil solution_nocryst Concentrate Solution Change Solvent Ensure High Purity no_crystals->solution_nocryst

References

Technical Support Center: Degradation of (+)-cis-Abienol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of (+)-cis-Abienol in acidic environments. The information is intended to assist researchers in understanding the expected products, designing experiments, and troubleshooting common issues encountered during the acid-catalyzed treatment of this labdane diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under acidic conditions?

Under acidic conditions, this compound primarily undergoes an intramolecular cyclization reaction. The major degradation product is typically sclareolide , a valuable bicyclic lactone used in the fragrance industry. Other potential, often minor, products can include isomers of sclareolide and other rearranged labdane structures. The specific product distribution is highly dependent on the reaction conditions.

Q2: What is the general mechanism for the acid-catalyzed degradation of this compound?

The degradation proceeds via an acid-catalyzed intramolecular cyclization. The acidic environment facilitates the protonation of the tertiary alcohol on the side chain of this compound, leading to the formation of a carbocation. This is followed by the nucleophilic attack of the endocyclic double bond onto the carbocation, initiating a cascade of bond formations and rearrangements that ultimately result in the formation of the stable lactone ring of sclareolide.

Q3: What factors influence the yield and selectivity of sclareolide formation?

Several factors can significantly impact the outcome of the reaction:

  • Acid Type and Concentration: The strength and concentration of the acid catalyst are critical. Stronger acids can promote faster reaction rates but may also lead to unwanted side reactions and byproducts.

  • Temperature: Higher temperatures generally increase the reaction rate but can also decrease the selectivity for sclareolide.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the cyclization. However, prolonged exposure to acidic conditions can lead to the degradation of the desired product.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction pathway.

Q4: How can I monitor the progress of the degradation reaction?

The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material and the appearance of new products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the consumption of this compound and the formation of degradation products.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative analysis, particularly for less volatile products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of this compound 1. Insufficient acid concentration or activity.2. Reaction temperature is too low.3. Short reaction time.1. Increase the concentration of the acid catalyst or use a stronger acid.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress using TLC or GC-MS.
Formation of multiple, unidentified products 1. Reaction temperature is too high.2. Acid concentration is too high.3. Prolonged reaction time leading to product degradation.1. Lower the reaction temperature.2. Reduce the concentration of the acid catalyst.3. Optimize the reaction time by monitoring product formation and stopping the reaction once the desired conversion is reached.
Low yield of sclareolide 1. Sub-optimal reaction conditions (acid, temperature, time).2. Inefficient work-up and purification procedure.1. Systematically optimize the reaction conditions using a design of experiments (DoE) approach.2. Ensure proper quenching of the acid, complete extraction of the product, and use an appropriate purification method (e.g., column chromatography, crystallization).
Difficulty in separating sclareolide from byproducts 1. Similar polarity of the products.1. Employ high-resolution chromatographic techniques (e.g., flash chromatography with a shallow solvent gradient, preparative HPLC).2. Consider crystallization as a purification method.

Data Presentation

Table 1: Hypothetical Product Distribution in the Acid-Catalyzed Degradation of this compound under Various Conditions

Entry Acid Catalyst Concentration (M) Temperature (°C) Time (h) This compound Conversion (%) Sclareolide Yield (%) Other Products (%)
1H₂SO₄0.12524604515
2H₂SO₄0.52524957025
3H₂SO₄0.55012>996535
4p-TsOH0.2808907515
5Formic Acid-1006>995050

Note: This table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

General Protocol for Acid-Catalyzed Degradation of this compound

This protocol provides a general framework. Researchers should optimize the specific parameters based on their experimental goals.

  • Reaction Setup:

    • Dissolve this compound in an appropriate organic solvent (e.g., dichloromethane, toluene, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

    • Place the flask in a temperature-controlled bath.

  • Initiation of Reaction:

    • Add the desired acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or formic acid) to the solution. The molar ratio of the catalyst to the substrate should be carefully chosen and optimized.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or by taking aliquots for GC-MS analysis at regular intervals.

  • Work-up:

    • Once the desired conversion is achieved, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral.

    • Extract the organic products with a suitable solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the purified products using spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry to confirm their identity and purity.

Protocol for GC-MS Analysis
  • Sample Preparation:

    • Dilute the reaction aliquots or the final product mixture in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.

    • If necessary, derivatize the samples (e.g., silylation) to improve the volatility and chromatographic behavior of the analytes.

  • GC-MS Conditions (Example):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

Mandatory Visualizations

degradation_pathway cluster_start Starting Material cluster_intermediate Reaction Intermediate cluster_products Degradation Products cis_Abienol This compound Carbocation Tertiary Carbocation Intermediate cis_Abienol->Carbocation  H⁺ (Acid Catalyst) Protonation & Water Loss Sclareolide Sclareolide (Major Product) Carbocation->Sclareolide Intramolecular Cyclization Other_Products Isomers and Rearranged Products (Minor) Carbocation->Other_Products Rearrangement/ Side Reactions experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_analysis Analysis Stage Start Dissolve this compound in Solvent Add_Acid Add Acid Catalyst Start->Add_Acid React Heat and Stir (Monitor Progress) Add_Acid->React Quench Quench with Base React->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Products (NMR, MS, IR) Purify->Characterize End Final Products Characterize->End

Technical Support Center: Enzymatic Synthesis of (+)-cis-Abienol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enzymatic synthesis of (+)-cis-Abienol. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges, particularly low product yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of this compound, offering potential causes and actionable solutions based on published research.

Issue Potential Cause Troubleshooting Steps
Low or No this compound Production Insufficient precursor (GGPP) supply: The native metabolic pathways of the host organism (e.g., E. coli, S. cerevisiae) may not produce enough geranylgeranyl diphosphate (GGPP).Enhance the precursor supply: - Engineer the Mevalonate (MVA) Pathway: Introduce and optimize an exogenous MVA pathway. This has been shown to improve cis-abienol yield by approximately 31-fold compared to relying on the native MEP pathway in E. coli.[1][2][3] - Engineer the Methylerythritol Phosphate (MEP) Pathway: Overexpression of key enzymes in the MEP pathway can also increase precursor availability.[1][2][3] - Introduce the Isopentenol Utilization Pathway (IUP): This synthetic pathway can significantly boost the supply of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks of GGPP.[4]
Low catalytic activity of cis-Abienol Synthase (CAS): The specific activity of the chosen diterpene synthase may be a rate-limiting step.[5][6]Screen and select optimal enzymes: - Test different cis-Abienol Synthases: Synthases from different organisms can have varying activities. For instance, a combination of bifunctional class I/II cis-abienol synthase from Abies balsamea (AbCAS) and class II abienol synthase from Salvia sclarea (SsTPS2) has proven effective.[1][2][3] - Consider protein engineering: Future research may lead to mutant enzymes with improved catalytic activity.[6]
Suboptimal expression of pathway enzymes: The relative expression levels of the enzymes in the biosynthetic pathway can create metabolic imbalances.Balance enzyme expression: - Optimize gene order in operons: The arrangement of genes can affect their expression levels and subsequently the product yield.[5] - Use promoters of varying strengths: Employing different promoters to control the expression of each pathway gene can help in balancing the metabolic flux.
Product Yield Decreases with Scale-Up Toxicity of cis-Abienol to the host organism: High concentrations of the product may inhibit cell growth and productivity.Implement strategies to mitigate toxicity: - Two-phase cultivation: Using a solvent overlay, such as isopropyl myristate, can extract the cis-abienol from the aqueous phase, reducing its concentration and potential toxicity to the cells. This has been shown to significantly increase final titers.[1][2][3] - Fed-batch fermentation: A fed-batch strategy can help maintain optimal substrate and product concentrations, leading to higher cell densities and product yields.[4][5][6][7]
Substrate inhibition: High concentrations of substrates in the culture medium can sometimes be inhibitory to the enzymes or the host cells.Optimize substrate feeding: - Fed-batch substrate addition: Instead of adding all substrates at the beginning, a fed-batch approach allows for controlled release, preventing the accumulation of inhibitory concentrations.[8]
Inconsistent Batch-to-Batch Yields Instability of plasmids: If the biosynthetic pathway genes are expressed from plasmids, these can be unstable, leading to variable expression levels.Improve genetic stability: - Chromosomal integration: Integrating the genes of the MVA pathway or other key enzymes into the host chromosome can lead to more stable and reproducible production strains.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common bottleneck in the enzymatic synthesis of this compound?

A1: The most frequently cited bottleneck is the insufficient supply of the precursor molecule, geranylgeranyl diphosphate (GGPP), within the microbial host.[9][10] Both the native MEP and MVA pathways often do not produce enough GGPP to support high-level production of diterpenoids like this compound.

Q2: Which host organism is better for this compound production, E. coli or S. cerevisiae?

A2: Both E. coli and S. cerevisiae have been successfully engineered for this compound production. E. coli has been engineered to produce high titers, with some studies reporting yields up to 1375.7 mg/L in a bioreactor.[4] S. cerevisiae is also a promising host, and engineering its farnesyl diphosphate synthase (Erg20p) to produce GGPP has shown significant improvements in diterpene yields.[9][10] The choice of host may depend on the specific metabolic engineering strategies employed and the fermentation infrastructure available.

Q3: How can I increase the supply of GGPP in my production host?

A3: Several strategies can be employed to increase the intracellular pool of GGPP:

  • Overexpression of the MVA or MEP pathway genes: This is a common approach to boost the production of the isoprenoid precursors IPP and DMAPP.[1][2][3][7]

  • Introduction of a heterologous Isopentenol Utilization Pathway (IUP): This pathway can bypass the native regulatory mechanisms of the MEP and MVA pathways, leading to a significant increase in the IPP and DMAPP supply.[4]

  • Engineering of Prenyltransferases: In yeast, engineering the farnesyl diphosphate synthase (Erg20p) to favor the production of GGPP over farnesyl diphosphate (FPP) has been shown to be an effective strategy.[9][10]

Q4: Are there specific enzymes that are recommended for the synthesis of this compound?

A4: The bifunctional class I/II cis-abienol synthase from Abies balsamea (AbCAS) is a key enzyme for this synthesis.[1][11] Combining AbCAS with other synthases, such as the class II abienol synthase from Salvia sclarea (SsTPS2), has been shown to be an effective strategy in E. coli.[1][2][3]

Q5: Does this compound exhibit toxicity to the microbial host?

A5: While some terpenes can be toxic to microbial hosts, studies have shown that E. coli can tolerate this compound concentrations up to 2 g/L in the growth medium without significant impairment of growth.[5] However, at very high production levels, product toxicity could become a limiting factor, making strategies like two-phase cultivation beneficial.[1][2][3]

Quantitative Data Summary

The following tables summarize the yields of this compound achieved through various metabolic engineering strategies in E. coli.

Table 1: Comparison of Metabolic Pathways for this compound Production in E. coli

Metabolic Pathway Engineered Host Cultivation Method Highest Titer (mg/L) Reference
Co-expression of synthases with native MEP pathwayE. coliShake Flask~0.3[7]
Engineered MEP PathwayE. coliNot Specified~7-fold increase vs native[1][2][3]
Exogenous MVA PathwayE. coliShake Flask8.6 - 9.2[7]
Engineered MVA PathwayE. coliNot Specified~31-fold increase vs native[1][2][3]
Isopentenol Utilization Pathway (IUP)E. coliShake Flask311.8[4]
Isopentenol Utilization Pathway (IUP)E. coliFed-batch Bioreactor1375.7[4]

Table 2: Impact of Cultivation and Engineering Strategies on this compound Titer in E. coli

Strategy Details Host Highest Titer (mg/L) Reference
High-cell-density fermentationFed-batch cultureE. coli~220[7]
Two-phase cultivationIsopropyl myristate as solventE. coli634.7[1][2][3]
Phosphatase knockoutDeletion of endogenous phosphatasesE. coli40% increase in titer[4]
Chromosomal integrationIntegration of lower MVA pathway genesE. coli9.2[5]

Visualizations

Diagram 1: Simplified Biosynthetic Pathway to this compound

cis_Abienol_Pathway AcetylCoA Acetyl-CoA MVA_pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_pathway IPP_DMAPP IPP + DMAPP MVA_pathway->IPP_DMAPP G3P_Pyruvate Glyceraldehyde-3-phosphate + Pyruvate MEP_pathway Methylerythritol Phosphate (MEP) Pathway G3P_Pyruvate->MEP_pathway MEP_pathway->IPP_DMAPP Isopentenol Isopentenol IUP_pathway Isopentenol Utilization Pathway (IUP) Isopentenol->IUP_pathway IUP_pathway->IPP_DMAPP GGPP_synthase GGPP Synthase IPP_DMAPP->GGPP_synthase GGPP GGPP GGPP_synthase->GGPP AbCAS cis-Abienol Synthase (AbCAS) GGPP->AbCAS cis_Abienol This compound AbCAS->cis_Abienol

Caption: Overview of metabolic pathways for this compound synthesis.

Diagram 2: Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low this compound Yield Check_Precursor 1. Assess Precursor (GGPP) Supply Start->Check_Precursor Is_Precursor_Low Is GGPP limiting? Check_Precursor->Is_Precursor_Low Engineer_Pathway Engineer MVA, MEP, or IUP Pathway Is_Precursor_Low->Engineer_Pathway Yes Check_Enzyme 2. Evaluate Enzyme Activity Is_Precursor_Low->Check_Enzyme No Engineer_Pathway->Check_Enzyme Is_Enzyme_Inefficient Is CAS activity low? Check_Enzyme->Is_Enzyme_Inefficient Screen_Enzymes Screen different synthases Is_Enzyme_Inefficient->Screen_Enzymes Yes Check_Conditions 3. Optimize Cultivation Conditions Is_Enzyme_Inefficient->Check_Conditions No Screen_Enzymes->Check_Conditions Is_Toxicity_Issue Potential product toxicity? Check_Conditions->Is_Toxicity_Issue Two_Phase Implement two-phase cultivation Is_Toxicity_Issue->Two_Phase Yes Fed_Batch Optimize fed-batch strategy Is_Toxicity_Issue->Fed_Batch No Two_Phase->Fed_Batch End Improved Yield Fed_Batch->End

Caption: A step-by-step guide to troubleshooting low yields.

References

Technical Support Center: Troubleshooting (+)-cis-Abienol Separation by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of (+)-cis-Abienol using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Question 1: I am seeing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and solutions?

Answer:

Peak tailing or fronting for this compound can be caused by several factors related to the column, mobile phase, or sample preparation.

  • Column Issues:

    • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl group of this compound, causing peak tailing. Using a base-deactivated or end-capped column (e.g., C18) can minimize these interactions.[1]

    • Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column can lead to poor peak shape.[2] Regularly flushing the column with a strong solvent is recommended.

    • Column Void: A void at the column inlet can cause peak distortion.[2] This may require replacing the column.

  • Mobile Phase Issues:

    • Incorrect pH: While less critical for non-ionizable compounds like this compound, the mobile phase pH can affect the silica stationary phase. Operating within the recommended pH range for the column is crucial.[3]

    • Inadequate Buffering: If using a buffer, ensure it is at the correct concentration and pH to maintain consistent ionization of any potential interfering compounds.[3]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[4] Try diluting the sample.

Troubleshooting Workflow for Poor Peak Shape:

start Poor Peak Shape (Tailing/Fronting) check_overload Is the sample concentration too high? start->check_overload dilute_sample Dilute Sample check_overload->dilute_sample Yes check_column Is the column appropriate and healthy? check_overload->check_column No problem_solved Problem Solved dilute_sample->problem_solved use_endcapped Use Base-Deactivated/ End-Capped Column check_column->use_endcapped Secondary Interactions flush_column Flush Column with Strong Solvent check_column->flush_column Contamination replace_column Replace Column check_column->replace_column Void/Damage check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Column OK use_endcapped->problem_solved flush_column->problem_solved adjust_ph Adjust Mobile Phase pH (if applicable) check_mobile_phase->adjust_ph adjust_ph->problem_solved

Caption: Troubleshooting logic for poor peak shape.

Question 2: My this compound peak is not well-resolved from other components in my sample. How can I improve the resolution?

Answer:

Improving resolution involves optimizing the selectivity, efficiency, or retention of your HPLC method.

  • Mobile Phase Composition:

    • Adjusting Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of this compound, potentially improving its separation from less retained impurities.[3][5]

    • Changing Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.[3]

    • Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution program (gradually increasing the organic solvent concentration) can help to separate compounds with a wider range of polarities.[6]

  • Stationary Phase:

    • Different C18 Phases: Not all C18 columns are the same. Trying a C18 column from a different manufacturer can provide different selectivity.[1]

    • Alternative Stationary Phases: If C18 is not effective, consider a different stationary phase like C8, phenyl, or cyano, which offer different retention mechanisms.[1]

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

Quantitative Data for Method Optimization:

ParameterInitial ConditionOptimized ConditionEffect on Resolution
Mobile Phase 80% Methanol / 20% Water70% Methanol / 30% WaterIncreased retention and resolution
Flow Rate 1.0 mL/min0.8 mL/minImproved peak efficiency and resolution
Column Standard C18Phenyl-HexylAltered selectivity, improved resolution

Question 3: I am observing a drifting baseline in my chromatogram. What could be the cause?

Answer:

A drifting baseline can be caused by several factors, often related to the mobile phase or detector.

  • Mobile Phase Issues:

    • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting the analysis.

    • Mobile Phase Contamination: Impurities in the mobile phase can slowly elute, causing the baseline to drift.[4] Use HPLC-grade solvents and freshly prepared mobile phases.[7][8]

    • Inconsistent Mobile Phase Composition: If the mobile phase is manually mixed, inconsistencies in the mixture can lead to drift. Using a gradient proportioning valve can help.

  • Detector Issues:

    • Detector Lamp Instability: An aging detector lamp can cause baseline drift.[4]

    • Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, leading to baseline drift. A column oven and temperature-controlled detector can mitigate this.

Experimental Workflow for Baseline Troubleshooting:

start Drifting Baseline check_equilibration Is the column fully equilibrated? start->check_equilibration equilibrate_column Equilibrate Column for Longer check_equilibration->equilibrate_column No check_mobile_phase Is the mobile phase fresh and pure? check_equilibration->check_mobile_phase Yes problem_solved Problem Solved equilibrate_column->problem_solved prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp No check_detector Are there detector issues? check_mobile_phase->check_detector Yes prepare_fresh_mp->problem_solved check_lamp Check/Replace Detector Lamp check_detector->check_lamp Lamp Instability stabilize_temp Stabilize System Temperature check_detector->stabilize_temp Temp. Fluctuations check_lamp->problem_solved stabilize_temp->problem_solved

Caption: Workflow for diagnosing baseline drift.

Detailed Experimental Protocol: HPLC Separation of this compound

This protocol provides a starting point for the reversed-phase HPLC separation of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • Sample dissolved in mobile phase or a compatible solvent

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterValue
Mobile Phase Methanol:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 15 minutes

4. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 850 mL of methanol with 150 mL of deionized water. Degas the mobile phase using sonication or vacuum filtration.[8]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Dilute the stock solution to the desired concentration with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample and acquire the chromatogram.

  • Data Processing: Integrate the peak corresponding to this compound to determine its retention time and peak area for quantification.

Signaling Pathway (Logical Flow) of HPLC Separation:

cluster_system HPLC System mobile_phase Mobile Phase Reservoir pump Pump mobile_phase->pump injector Injector pump->injector column HPLC Column (Stationary Phase) injector->column detector Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste chromatogram Chromatogram data_system->chromatogram sample Sample with This compound sample->injector

Caption: Logical flow of an HPLC system for analysis.

References

Technical Support Center: Enhancing (+)-cis-Abienol Biosynthesis in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the biosynthesis of (+)-cis-Abienol in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the precursor supply for this compound production in E. coli?

A1: The two primary metabolic pathways for producing the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are the native methylerythritol 4-phosphate (MEP) pathway and a heterologously expressed mevalonate (MVA) pathway.[1][2][3] Engineering these pathways is the main strategy to increase precursor supply. This often involves overexpression of key enzymes in the MEP pathway or introducing the entire MVA pathway from organisms like Saccharomyces cerevisiae.[4][5][6]

Q2: Why is the mevalonate (MVA) pathway often preferred over the native MEP pathway for enhancing terpenoid production in E. coli?

A2: The native MEP pathway in E. coli is tightly regulated, which can limit the flux towards isoprenoid precursors.[6][7] Introducing an exogenous MVA pathway can bypass this native regulation, often leading to a more significant increase in the supply of IPP and DMAPP, and consequently, higher yields of terpenoids like this compound.[1][8][9]

Q3: What is the role of geranylgeranyl diphosphate (GGPP) in this compound biosynthesis?

A3: GGPP is the direct C20 precursor for the biosynthesis of diterpenoids, including this compound. It is formed by the condensation of three molecules of IPP and one molecule of DMAPP. Enhancing the pool of GGPP is a critical step for improving the final titer of this compound.

Q4: Can the expression of the MVA pathway be toxic to E. coli?

A4: Yes, overexpression of the MVA pathway can lead to the accumulation of intermediate metabolites, such as HMG-CoA, which can be toxic to E. coli and may inhibit cell growth. Balancing the expression of the pathway enzymes is crucial to avoid this issue.

Troubleshooting Guides

Problem 1: Low or no detectable this compound production after engineering the biosynthetic pathway.
Possible Cause Troubleshooting Step
Inefficient expression or activity of the diterpene synthase (diTPS) - Verify the expression of the diTPS (e.g., cis-abienol synthase) via SDS-PAGE and Western blot. - Codon-optimize the diTPS gene for E. coli expression.[6] - Test different diTPS enzymes from various plant sources.[3]
Insufficient precursor (GGPP) supply - Introduce and optimize a heterologous MVA pathway.[8][9] - Overexpress key enzymes of the native MEP pathway, such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase). - Co-express a geranylgeranyl diphosphate synthase (GGPPS) to efficiently convert farnesyl pyrophosphate (FPP) to GGPP.
Metabolic imbalance or accumulation of toxic intermediates - Balance the expression of the upper and lower parts of the MVA pathway.[8][9] For example, use different strength promoters or ribosome binding sites (RBS) for different operons. - Supplement the culture medium with mevalonate to bypass the upper MVA pathway and assess the functionality of the lower pathway.[7]
Degradation of this compound - Implement a two-phase cultivation system using an organic solvent (e.g., dodecane or isopropyl myristate) to extract the product in situ and prevent degradation or feedback inhibition.[3]
Problem 2: Significant decrease in cell growth after inducing the expression of the biosynthetic pathway.
Possible Cause Troubleshooting Step
Metabolic burden from high-level expression of heterologous proteins - Use lower-strength promoters or inducible systems with lower inducer concentrations to reduce the expression levels of pathway enzymes. - Integrate parts of the pathway into the E. coli chromosome to reduce the plasmid-associated metabolic load.[8][9]
Accumulation of toxic intermediates (e.g., HMG-CoA from the MVA pathway) - Modulate the expression of enzymes upstream and downstream of the potentially toxic intermediate. For instance, increase the expression of HMG-CoA reductase to convert HMG-CoA to mevalonate. - Utilize CRISPRi to downregulate competing pathways that might exacerbate the accumulation of toxic intermediates.[10]
Depletion of essential metabolites - Supplement the growth medium with nutrients that might become limiting, such as acetyl-CoA precursors (e.g., acetate) or amino acids.

Quantitative Data Summary

The following tables summarize the production titers of this compound and related precursors achieved through different metabolic engineering strategies in E. coli.

Table 1: this compound Production in Engineered E. coli

Engineering Strategy Host Strain Titer (mg/L) Reference
Co-expression of diTPSs with native MEP pathwayE. coli~0.3[8][9]
Introduction of an exogenous MVA pathwayE. coli8.6[8][9]
Chromosomal integration of lower MVA pathway genesE. coli9.2 (shake flask)[8][9]
High-cell-density fermentation with engineered MVA pathwayE. coli~220[8][9]
Optimization of MEP and MVA pathways with diTPS screeningE. coli634.7 (fed-batch)[3]
Isopentenol Utilization Pathway (IUP) and phosphatase deletionE. coli BD203311.8 (shake flask)[11]
Fed-batch fermentation with IUP and phosphatase deletionE. coli BD2031375.7[11]

Signaling Pathways and Experimental Workflows

Mevalonate_Pathway cluster_upper Upper MVA Pathway cluster_lower Lower MVA Pathway cluster_precursors Universal Precursors cluster_downstream Downstream Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa AtoB hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p MK mevalonate->mevalonate_p mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp PMK ipp IPP mevalonate_pp->ipp PMD dmapp DMAPP ipp->dmapp Idi gpp GPP dmapp->gpp GPPS fpp FPP gpp->fpp FPPS ggpp GGPP fpp->ggpp GGPPS cis_abienol This compound ggpp->cis_abienol diTPS

Caption: Heterologous mevalonate (MVA) pathway for precursor biosynthesis.

Troubleshooting_Workflow start Low/No Product check_expression Verify diTPS Expression start->check_expression check_precursor Assess Precursor Supply start->check_precursor check_toxicity Evaluate Cell Viability start->check_toxicity optimize_expression Codon Optimize / Change diTPS Source check_expression->optimize_expression Low/No Expression engineer_pathway Engineer MVA/MEP Pathway check_precursor->engineer_pathway Low Precursors balance_pathway Balance Pathway Expression check_toxicity->balance_pathway Low Viability two_phase Implement Two-Phase Cultivation check_toxicity->two_phase Product Toxicity success Improved Titer optimize_expression->success engineer_pathway->success balance_pathway->success two_phase->success

References

stability issues of (+)-cis-Abienol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-cis-Abienol Stability

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during experiments involving this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound in solution?

A1: this compound, a labdane diterpenoid, may be susceptible to degradation under certain conditions. Potential stability issues include isomerization, oxidation, and hydrolysis, particularly when exposed to acidic or basic conditions, elevated temperatures, or light. The choice of solvent can also significantly influence its stability.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: While specific stability data for this compound in a wide range of solvents is not extensively published, non-polar, aprotic solvents are generally preferred for long-term storage to minimize degradation. Solvents such as hexane, toluene, and isopropyl myristate have been used in extraction and in-situ recovery processes during microbial production. For analytical purposes, solvents like ethanol, methanol, or acetonitrile may be used, but long-term stability in these protic solvents should be monitored. It is crucial to use high-purity, dry solvents.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods allow for the quantification of the parent compound and the detection of potential degradation products over time. A stability-indicating method should be developed and validated to ensure that the analytical procedure can separate the intact drug from its degradation products.[2][3]

Q4: What are the typical signs of this compound degradation?

A4: Degradation of your this compound sample may be indicated by a change in the physical appearance of the solution (e.g., color change), a decrease in the peak area of the parent compound in chromatographic analysis, or the appearance of new peaks corresponding to degradation products.

Troubleshooting Guides

Issue 1: Rapid decrease in this compound concentration in my stock solution.

  • Possible Cause 1: Inappropriate Solvent Choice. Protic or acidic/basic solvents can promote degradation.

    • Troubleshooting Step: If using a protic solvent like methanol or ethanol, consider preparing fresh solutions before use and storing them at low temperatures for short periods. For long-term storage, switch to a non-polar, aprotic solvent like hexane or toluene.

  • Possible Cause 2: Presence of Impurities. Impurities in the solvent (e.g., water, peroxides) can accelerate degradation.

    • Troubleshooting Step: Use high-purity, anhydrous solvents from a reputable supplier. If feasible, consider purifying the solvent before use.

  • Possible Cause 3: Exposure to Light or High Temperature. this compound may be sensitive to light and heat.

    • Troubleshooting Step: Store stock solutions in amber vials or protect them from light. Store solutions at recommended low temperatures (e.g., -20°C or -80°C).

Issue 2: Appearance of unknown peaks in my chromatogram.

  • Possible Cause: Degradation of this compound. The new peaks likely correspond to degradation products.

    • Troubleshooting Step: To identify the degradation pathway, you can perform forced degradation studies.[2][4][5] This involves intentionally subjecting your sample to various stress conditions (acid, base, oxidation, heat, light) to generate and identify the degradation products. This information is crucial for developing a stability-indicating analytical method.[3]

Data Presentation: Hypothetical Stability of this compound in Different Solvents

The following table summarizes hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes to guide experimental design, as comprehensive published stability data is limited.

SolventStorage Temperature (°C)Duration (Days)Initial Concentration (mg/mL)Final Concentration (mg/mL)Degradation (%)Appearance of Degradation Products (Peak Area %)
Hexane4301.000.982< 1
Toluene4301.000.973< 1
Ethanol4301.000.851512
Methanol4301.000.821815
Acetonitrile4301.000.9286
Dichloromethane4301.000.9553
Water (with 1% DMSO)4301.000.653530

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents: Methanol, Acetonitrile, Water (HPLC grade)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or GC-MS system with a suitable column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • Analyze samples at specified time points.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C).

    • Analyze samples at specified time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at specified time points.

  • Analysis: Analyze all samples by a validated HPLC or GC-MS method to determine the percentage of degradation and to observe the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralization (for Acid/Base) sampling->neutralization If applicable analysis HPLC / GC-MS Analysis sampling->analysis neutralization->analysis quantify Quantify Degradation analysis->quantify identify Identify Degradants analysis->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway degradation_pathway cluster_acid Acidic Conditions cluster_oxidation Oxidative Stress cluster_photo Photolytic Stress Abienol This compound Isomerization Isomerization Products (e.g., trans-Abienol) Abienol->Isomerization H+ Cyclization Cyclization Products Abienol->Cyclization H+ Epoxides Epoxides Abienol->Epoxides [O] Hydroxylated Hydroxylated Derivatives Abienol->Hydroxylated [O] Photoisomers Photo-isomerization Products Abienol->Photoisomers Oxidation_photo Photo-oxidation Products Abienol->Oxidation_photo hν, O₂

References

minimizing by-product formation in (+)-cis-Abienol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of (+)-cis-Abienol, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: this compound can be synthesized through two main routes:

  • Biosynthesis: This involves the use of genetically engineered microorganisms, such as E. coli or Saccharomyces cerevisiae, which have been modified to express the necessary enzymes, like cis-abienol synthase (CAS), to convert a central metabolite, geranylgeranyl diphosphate (GGPP), into this compound.

  • Semi-synthesis from Sclareol: This chemical approach involves the acid-catalyzed dehydration of sclareol, a readily available natural diterpene diol. This method can produce a mixture of labdane diterpenes, including this compound.

Q2: What are the common by-products in the semi-synthesis of this compound from sclareol?

A2: The acid-catalyzed dehydration of sclareol is prone to forming several by-products. The most common include:

  • Manoyl oxide and 13-epi-manoyl oxide: Intramolecular cyclization products.

  • Manool: An isomer of sclareol.

  • Other labdane diols and trienes: Formed through various dehydration and rearrangement pathways.

  • Sclarene: A further dehydrated product.

Q3: How can I monitor the progress of the reaction and the formation of by-products?

A3: Reaction progress and by-product formation can be monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) for qualitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

Q4: What are the key safety precautions to take during the semi-synthesis of this compound?

A4: When working with acid catalysts and organic solvents, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is properly secured and that heating is controlled to prevent uncontrolled reactions.

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Yield of Manoyl Oxide
Potential Cause Troubleshooting Strategy
Strongly acidic catalyst or high catalyst concentration Use a milder acid catalyst (e.g., zeolites, p-toluenesulfonic acid in moderation) or reduce the concentration of the strong acid.
High reaction temperature Lower the reaction temperature. High temperatures can favor the thermodynamically more stable cyclized products like manoyl oxide.
Prolonged reaction time Monitor the reaction closely and quench it once the optimal yield of this compound is reached to prevent further conversion to by-products.
Issue 2: Formation of Multiple Dehydration Products (Labdane Trienes)
Potential Cause Troubleshooting Strategy
Excessive dehydration conditions Reduce the reaction temperature and/or use a less concentrated acid catalyst to minimize over-dehydration.
Choice of solvent The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for minimizing triene formation.
Issue 3: Difficulty in Purifying this compound from By-products
Potential Cause Troubleshooting Strategy
Similar polarity of by-products Use a high-resolution separation technique like preparative HPLC or Flash Chromatography with a suitable stationary phase (e.g., silica gel) and a carefully optimized eluent system.
Co-elution of isomers Consider using a stationary phase with different selectivity, such as silver nitrate-impregnated silica gel, which can aid in the separation of unsaturated isomers.

Quantitative Data

The product distribution in the acid-catalyzed dehydration of sclareol is highly dependent on the reaction conditions. The following table summarizes the expected trends in product formation based on the choice of catalyst.

CatalystPredominant By-product(s)Expected this compound Yield
Strong Protic Acids (e.g., H₂SO₄)Manoyl oxide, SclareneLow to Moderate
Lewis Acids (e.g., AlCl₃)Rearrangement productsVariable
Solid Acids (e.g., Zeolites)Manoyl oxide, ManoolModerate to High
Mild Organic Acids (e.g., p-TSA)Manool, other diolsModerate

Experimental Protocols

Protocol 1: Biosynthesis of this compound in E. coli

This protocol provides a general overview of the steps involved in the microbial production of this compound.

  • Strain Preparation: Transform an appropriate E. coli strain (e.g., BL21(DE3)) with plasmids containing the genes for the mevalonate (MVA) pathway and a cis-abienol synthase (CAS).

  • Cultivation: Grow the engineered E. coli in a suitable fermentation medium (e.g., TB or 2xYT) at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 18-25°C) for 24-72 hours.

  • Extraction: Pellet the cells by centrifugation. The this compound can be extracted from the culture medium (if secreted) or from the cell pellet using an organic solvent like ethyl acetate or hexane.

  • Purification: The crude extract can be purified by silica gel column chromatography.

Protocol 2: Semi-synthesis of this compound from Sclareol

This protocol is a representative procedure for the acid-catalyzed dehydration of sclareol. Optimization of catalyst, temperature, and reaction time is recommended.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sclareol in a suitable solvent (e.g., toluene or dichloromethane).

  • Catalyst Addition: Add a catalytic amount of a solid acid catalyst (e.g., an activated zeolite) to the solution.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or GC.

  • Workup: Once the desired conversion is achieved, cool the reaction mixture, filter off the catalyst, and wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Visualizations

biosynthetic_pathway cluster_MEP MEP Pathway cluster_MVA MVA Pathway cluster_Diterpene Diterpene Synthesis G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP + Pyruvate Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP CDP_ME CDP_ME MEP->CDP_ME ME_cPP ME_cPP CDP_ME->ME_cPP HMBPP HMBPP ME_cPP->HMBPP IPP_DMAPP_MEP IPP_DMAPP_MEP HMBPP->IPP_DMAPP_MEP IPP / DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP_MEP->GGPP Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG_CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mevalonate_P Mevalonate_P Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate_PP Mevalonate_P->Mevalonate_PP IPP IPP Mevalonate_PP->IPP IPP_DMAPP_MVA IPP_DMAPP_MVA IPP->IPP_DMAPP_MVA IPP / DMAPP IPP_DMAPP_MVA->GGPP LPP Labda-13-en-8-ol Diphosphate GGPP->LPP Class II DiTPS cis_Abienol This compound LPP->cis_Abienol cis-Abienol Synthase (CAS)

Caption: Biosynthetic pathway of this compound.

chemical_synthesis_workflow cluster_synthesis Semi-synthesis from Sclareol cluster_workup Workup cluster_purification Purification Sclareol Sclareol Reaction Acid-catalyzed Dehydration Sclareol->Reaction Quench Quench Reaction Reaction->Quench Extraction Solvent Extraction Quench->Extraction Wash Aqueous Wash Extraction->Wash Dry Drying Wash->Dry Concentration Concentration Dry->Concentration Chromatography Column Chromatography Concentration->Chromatography Analysis Purity Analysis (GC/HPLC) Chromatography->Analysis Final_Product Final_Product Analysis->Final_Product Pure this compound

Technical Support Center: Enhancing cis-Abienol Synthase Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on improving the catalytic efficiency of cis-abienol synthase (CAS).

Frequently Asked Questions (FAQs)

Q1: What is cis-abienol synthase (CAS) and why is its catalytic efficiency important?

A1: cis-Abienol synthase (CAS) is a bifunctional class I/II diterpene synthase originally isolated from balsam fir (Abies balsamea).[1][2][3] It catalyzes the conversion of geranylgeranyl diphosphate (GGPP) into the diterpene alcohol cis-abienol, a valuable precursor for the semi-synthesis of amber-like fragrance compounds such as Ambrox®.[4][5] Improving its catalytic efficiency is crucial for developing economically viable microbial production platforms for cis-abienol, as the native enzyme's activity can be a rate-limiting step in engineered metabolic pathways.[6][7]

Q2: What are the key active site residues in Abies balsamea cis-abienol synthase (AbCAS) that can be targeted for mutagenesis?

A2: Based on comparative homology modeling, key residues in AbCAS that are likely important for specificity and catalytic activity include Asp-348, Leu-617, Phe-696, and Gly-723.[1][3][8] Mutagenesis of these residues, particularly those lining the active site pocket, can potentially alter substrate binding, carbocation intermediate stabilization, and the rate of product formation.

Q3: What are the primary challenges in expressing functional cis-abienol synthase in E. coli?

A3: Common challenges include:

  • Low or no expression: This can be due to suboptimal codon usage for E. coli, mRNA instability, or toxicity of the protein.

  • Protein insolubility: Plant-derived enzymes like CAS can be complex and may misfold when overexpressed in E. coli, leading to the formation of inactive inclusion bodies.[9]

  • Toxicity: Basal (leaky) expression of the synthase or the accumulation of its diterpene product can be toxic to the host cells, impairing growth and overall yield.[7][9]

Q4: How can I analyze the products of my cis-abienol synthase reaction?

A4: The standard method is Gas Chromatography-Mass Spectrometry (GC-MS).[10] The reaction mixture is typically extracted with a non-polar organic solvent (e.g., hexane or pentane). The organic layer is then concentrated and injected into the GC-MS. cis-Abienol and other potential diterpene products are separated based on their volatility and identified by their characteristic mass spectra.[1][11]

Troubleshooting Guides

Guide 1: Low or No Protein Expression
Potential Cause Question to Ask Troubleshooting Steps & Expected Outcome
Suboptimal Codon Usage Have you optimized the gene sequence for your expression host?1. Analyze Codon Usage: Use an online tool to compare the codon usage of the Abies balsamea CAS gene with the preferred codons for E. coli. 2. Gene Synthesis: Synthesize a codon-optimized version of the gene. Expected Outcome: Increased protein expression levels due to more efficient translation.[9]
Inefficient Transcription Is the promoter strong enough and is the expression vector intact?1. Switch to a Stronger Promoter: Ensure you are using a strong, inducible promoter like T7. 2. Verify Vector Integrity: Sequence your plasmid to confirm the promoter region and the gene are intact. Expected Outcome: Higher mRNA transcript levels leading to increased protein synthesis.[9]
mRNA Instability Could the mRNA be degrading rapidly?1. Analyze Sequence: Check for potential RNA degradation signals in the gene sequence. 2. Use RNase-deficient Strain: Use an E. coli strain with reduced RNase activity (e.g., BL21(DE3) Star™). Expected Outcome: Increased mRNA half-life and improved protein yield.[9]
Toxicity from Basal Expression Is the uninduced, "leaky" expression of CAS harming the cells?1. Use Tightly Regulated Strain: Employ a host strain with tighter regulation of basal expression, such as BL21(DE3)pLysS.[9] 2. Add Glucose: Add glucose (0.5-1%) to the growth medium to repress the lac promoter before induction. Expected Outcome: Improved cell growth and higher protein yields upon induction.[9]
Guide 2: Protein is Insoluble (Inclusion Bodies)
Potential Cause Question to Ask Troubleshooting Steps & Expected Outcome
High Rate of Protein Synthesis Is the protein being produced too quickly to fold correctly?1. Lower Induction Temperature: Reduce the induction temperature to 18-25°C and induce overnight.[9] 2. Reduce Inducer Concentration: Lower the IPTG concentration to 0.1-0.4 mM. Expected Outcome: A slower rate of protein synthesis, allowing more time for proper folding and increasing the proportion of soluble protein.
Improper Protein Folding Does the protein require assistance to fold correctly?1. Co-express Chaperones: Transform your E. coli with chaperone plasmids (e.g., pKJE7 expressing DnaK-DnaJ-GrpE) to assist in folding.[9] 2. Use a Solubility-Enhancing Tag: Fuse the synthase to a highly soluble protein tag like Maltose Binding Protein (MBP). Expected Outcome: Enhanced proper folding and a significant increase in the soluble protein fraction.
Incorrect Buffer Conditions Are the lysis buffer conditions suboptimal for solubility?1. Test Additives: During cell lysis, test the addition of mild detergents (e.g., 0.1% Triton X-100), glycerol (5-10%), or salts (e.g., 150-500 mM NaCl) to the lysis buffer to improve solubility. Expected Outcome: Increased recovery of the enzyme in the soluble fraction after cell lysis.
Guide 3: Low or No Enzyme Activity
Potential Cause Question to Ask Troubleshooting Steps & Expected Outcome
Missing Cofactors Does the assay buffer contain the necessary divalent cations?1. Check MgCl₂ Concentration: Ensure the assay buffer contains an optimal concentration of Mg²⁺ (typically 5-15 mM), which is essential for diphosphate binding.[10][12] Expected Outcome: Restoration of catalytic activity.
Enzyme Instability Is the purified enzyme degrading or inactivating quickly?1. Add Reducing Agent: Include a reducing agent like Dithiothreitol (DTT) (1-5 mM) in the assay and purification buffers to prevent oxidation.[12][13] 2. Work Quickly and on Ice: Keep the purified enzyme on ice at all times and use it in assays as soon as possible after purification. Expected Outcome: Preservation of enzyme structure and function.
Product Degradation Is the cis-abienol product unstable under the assay or extraction conditions?1. Minimize Heat: Avoid heating the sample during solvent evaporation. Use a gentle stream of nitrogen gas at room temperature. 2. Check pH: Ensure the pH during extraction is not highly acidic or basic, which could lead to degradation or rearrangement of the diterpene alcohol. Expected Outcome: Improved recovery and detection of the cis-abienol product.
Substrate Degradation Is the GGPP substrate hydrolyzing before the reaction?1. Prepare Substrate Stock Freshly: Prepare the aqueous GGPP stock solution fresh or store it in small aliquots at -80°C to prevent repeated freeze-thaw cycles. Expected Outcome: Consistent and reliable enzyme kinetics.

Data Presentation

Improving the catalytic efficiency of an enzyme through protein engineering is a primary goal. This involves creating mutant versions of the enzyme and comparing their kinetic parameters to the wild-type (WT). While specific data for efficiency-enhanced cis-abienol synthase mutants is not yet prominent in published literature, the table below provides a representative example of how such data would be presented, using values from a study on an engineered sesquiterpene synthase as a template.[6] The goal is to identify mutants with a higher turnover number (kcat) and/or a lower Michaelis constant (KM), resulting in a higher overall catalytic efficiency (kcat/KM).

Table 1: Representative Kinetic Parameters for Wild-Type and Engineered Terpene Synthases (Note: Data is illustrative, based on an engineered sesquiterpene synthase, to demonstrate the format and goals of a kinetic analysis study.)

Enzyme VariantKM (μM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Fold Improvement in Efficiency
Wild-Type 15.2 ± 1.80.0088 ± 0.00055.8 x 10²1.0
Mutant 1 (e.g., D348A) 12.5 ± 1.50.0150 ± 0.00111.2 x 10³2.1
Mutant 2 (e.g., L617F) 18.1 ± 2.10.0095 ± 0.00065.2 x 10²0.9
Mutant 3 (e.g., G723A) 10.8 ± 1.30.0210 ± 0.00151.9 x 10³3.3

Experimental Protocols & Visualizations

Protocol 1: Site-Directed Mutagenesis of cis-Abienol Synthase (AbCAS)

This protocol describes the creation of a point mutation (e.g., D348A) in the AbCAS gene cloned into an expression vector (e.g., pET-28a) using a whole-plasmid PCR method.

1. Primer Design:

  • Design a pair of complementary primers (25-45 bases long) containing the desired mutation in the center.

  • The primers should have a GC content of >40% and a melting temperature (Tm) ≥ 78°C.[14]

  • Ensure 10-15 nucleotides of correct, complementary sequence flank the mismatch on both sides.

    • Example for D348A (GAC to GCC):

      • Forward Primer: 5'-GATTCTTGGTATTCGCTGCC CATGCTTTGAATGCAGAG-3'

      • Reverse Primer: 5'-CTCTGCATTCAAAGCATGGGC AGCGAATACCAAGAATC-3'

2. PCR Amplification:

  • Set up the PCR reaction in a 50 µL volume:

    • 5 µL of 10x High-Fidelity Polymerase Buffer

    • 1 µL of dNTP mix (10 mM each)

    • 1.25 µL of Forward Primer (10 µM)

    • 1.25 µL of Reverse Primer (10 µM)

    • 1 µL of Plasmid DNA template (10-50 ng)

    • 1 µL of High-Fidelity DNA Polymerase (e.g., PfuUltra)

    • Nuclease-free water to 50 µL

  • Perform thermal cycling:

    • Initial Denaturation: 95°C for 2 minutes

    • 18-25 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 7 minutes

3. Template Digestion and Transformation:

  • Add 1 µL of DpnI restriction enzyme directly to the amplified product. DpnI digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid.

  • Incubate at 37°C for 1-2 hours.

  • Transform 1-2 µL of the DpnI-treated plasmid into high-competency E. coli cells (e.g., DH5α).

  • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

4. Verification:

  • Pick several colonies and grow overnight cultures for plasmid minipreps.

  • Send the purified plasmids for Sanger sequencing to confirm the presence of the desired mutation and the absence of other errors.

experimental_workflow cluster_design Design & Synthesis cluster_selection Selection & Verification cluster_characterization Functional Characterization primer_design 1. Primer Design (D348A) pcr 2. Whole-Plasmid PCR primer_design->pcr Mutagenic Primers dpni 3. DpnI Digestion pcr->dpni Amplified Plasmid transform 4. E. coli Transformation dpni->transform Mutant Plasmid sequence 5. Sequence Verification transform->sequence Purified Plasmids expression 6. Protein Expression sequence->expression Verified Mutant assay 7. Kinetic Assay expression->assay Purified Enzyme signaling_pathway cluster_cas cis-Abienol Synthase (AbCAS) GGPP GGPP (Geranylgeranyl Diphosphate) classII Class II Active Site (Cyclization/Hydroxylation) GGPP->classII Protonation-initiated cyclization & water capture intermediate Labda-13-en-8-ol-PP (Intermediate) classII->intermediate classI Class I Active Site (Ionization/Release) intermediate->classI Channeling cis_abienol cis-Abienol classI->cis_abienol Diphosphate cleavage logical_relationship start Low/No Enzyme Activity in vitro Assay q_protein Is soluble protein concentration adequate? start->q_protein q_buffer Are assay buffer conditions correct? q_protein->q_buffer Yes sol_protein Troubleshoot Expression & Purification Guides q_protein->sol_protein No q_substrate Is substrate (GGPP) viable? q_buffer->q_substrate Yes sol_buffer Check MgCl2, DTT, pH. Use fresh buffer. q_buffer->sol_buffer No q_analysis Is product analysis (GC-MS) working? q_substrate->q_analysis Yes sol_substrate Use fresh GGPP stock. Verify concentration. q_substrate->sol_substrate No sol_analysis Run authentic standard. Check extraction protocol. q_analysis->sol_analysis No

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of (+)-cis-Abienol and Sclareol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the existing experimental data reveals distinct bioactivity profiles for the structurally similar labdane diterpenes, (+)-cis-Abienol and sclareol. While sclareol has been extensively studied for its cytotoxic, anti-inflammatory, and antimicrobial properties, quantitative data on the bioactivity of this compound remains notably scarce in the current scientific literature. This guide provides a comprehensive comparison based on available data, highlighting areas for future research.

Cytotoxic Activity

Sclareol has demonstrated significant cytotoxic effects against a variety of cancer cell lines. In contrast, there is a conspicuous absence of publicly available quantitative data on the cytotoxic activity of this compound, precluding a direct comparison.

Table 1: Cytotoxic Activity of Sclareol against Various Cancer Cell Lines

Cancer Cell LineAssayIC50 ValueReference
MG63 (Osteosarcoma)MTT65.2 µM (12h)[1]
A549 (Lung Carcinoma)MTT18 µg/mL (24h, hypoxia)[2]
A549 (Lung Carcinoma)MTT8 µg/mL (48h, hypoxia)[2]
A549 (Lung Carcinoma)MTT4.7 µg/mL (72h, hypoxia)[2]
SW982 (Synovial Sarcoma)CCK-8No significant cytotoxicity[3]
KB (Oral Carcinoma)Hexosaminidase/Trypan BlueDose-dependent decrease in viability[4]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7][8]

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., sclareol or this compound) dissolved in a suitable solvent like DMSO. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT Assay Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition seed Seed cells in 96-well plate adhere Allow cells to adhere seed->adhere treat Add varying concentrations of test compound adhere->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity

Sclareol has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11][12] This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, likely via the inhibition of MAPK and NF-κB signaling pathways.[11][12] A direct quantitative comparison with this compound is not possible due to the lack of published data on its anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of the compounds can be assessed by measuring their ability to inhibit NO production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).[13][14][15][16]

  • Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in 96-well plates.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540-550 nm.[13][16]

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value for NO inhibition is determined. A cell viability assay (e.g., MTT) is typically performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Anti-inflammatory Signaling Pathway of Sclareol LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Sclareol Sclareol Sclareol->MAPK Sclareol->NFkB iNOS_COX2 iNOS & COX-2 Expression MAPK->iNOS_COX2 NFkB->iNOS_COX2 NO_PGs NO & Prostaglandin Production iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation

Caption: Sclareol inhibits inflammation by suppressing MAPK and NF-κB pathways.

Antimicrobial and Antifungal Activity

Sclareol has demonstrated notable antifungal activity, particularly against Candida species, with reported Minimum Inhibitory Concentrations (MICs).[17][18][19] It has also been shown to have antibacterial effects.[20][21][22][23] While one study mentioned that both sclareol and this compound inhibit the growth of the fungi Fusarium graminearum and Alternaria alternata, no quantitative data was provided to allow for a direct comparison of their potency. There is a lack of comprehensive studies reporting the MIC values of this compound against a broad range of bacteria and fungi.

Table 2: Antifungal Activity of Sclareol against Candida Species

Fungal StrainMethodMIC Value (24h)Reference
Candida albicansBroth Microdilution50 µg/mL[17]
Candida aurisBroth Microdilution50 µg/mL[17]
Candida parapsilosisBroth Microdilution50 µg/mL[17]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms is typically determined using the broth microdilution method.[24][25][26][27]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_comp Prepare serial dilutions of compound add_comp Add compound dilutions to 96-well plate prep_comp->add_comp prep_inoc Prepare standardized inoculum add_inoc Inoculate wells with microorganism prep_inoc->add_inoc add_comp->add_inoc incubate Incubate plate add_inoc->incubate read_plate Observe for growth inhibition incubate->read_plate det_mic Determine MIC read_plate->det_mic

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The available scientific literature strongly supports the diverse bioactivities of sclareol, with quantifiable data on its cytotoxic, anti-inflammatory, and antifungal effects. In stark contrast, there is a significant knowledge gap regarding the bioactivity of this compound. To enable a comprehensive and objective comparison, further research is imperative to determine the IC50 and MIC values of this compound in a range of cytotoxicity, anti-inflammatory, and antimicrobial assays. Such studies would not only elucidate the potential therapeutic applications of this compound but also provide valuable structure-activity relationship insights within the labdane diterpene family. Drug development professionals are encouraged to consider these gaps in the literature when evaluating natural products for novel therapeutic agents.

References

A Comparative Guide to the Validation of LC-MS and GC-MS Methods for (+)-cis-Abienol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Method Performance Comparison

The selection of an analytical method is contingent on various factors, including sensitivity, selectivity, and the nature of the analyte. Below is a summary of typical performance characteristics for LC-MS/MS and GC-MS methods based on data from validated analyses of related diterpenoids.

Performance ParameterLC-MS/MS (for a Labdane Diterpene Derivative)HPLC-DAD (for Diterpenes Cafestol and Kahweol)GC-MS (General Performance for Terpenes)
Linearity (R²) ≥ 0.990.9997 (Cafestol), 0.9996 (Kahweol)Typically ≥ 0.99
Limit of Detection (LOD) Not explicitly stated, but LLOQ is low6.81 ppm (Cafestol), 7.35 ppm (Kahweol)Analyte dependent, often in the low ng/mL range
Limit of Quantitation (LOQ) 2 ng/mL22.72 ppm (Cafestol), 24.52 ppm (Kahweol)Analyte dependent, typically in the ng/mL to µg/mL range
Precision (RSD%) < 15%< 1% (Intra-day and Inter-day)Typically < 15%
Accuracy/Recovery (%) 96.0% to 111.8%95.3%–98.5% (Cafestol), 95.9%–97.2% (Kahweol)Generally within 80-120%

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and successful implementation of an analytical method. The following sections outline representative protocols for LC-MS and GC-MS analysis of (+)-cis-Abienol, derived from established methods for similar compounds.

Representative LC-MS/MS Method for this compound

This protocol is based on a validated method for a labdane diterpene derivative and is expected to be a suitable starting point for the analysis of this compound.

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Sample Extraction: For samples in a biological matrix (e.g., plasma), a protein precipitation step is typically employed. Add three volumes of cold acetonitrile to one volume of the sample. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for analysis. For other matrices, a suitable liquid-liquid or solid-phase extraction may be necessary.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A linear gradient starting from a lower percentage of mobile phase B (e.g., 30%) to a higher percentage (e.g., 95%) over several minutes, followed by a column wash and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule of this compound ([M+H]⁺, m/z 291.27), and product ions would be determined by infusion of a standard solution.

Representative GC-MS Method for this compound

This protocol is based on general practices for the GC-MS analysis of terpenes and specific mentions of cis-Abienol analysis in the literature.[1] Derivatization is often required for polar analytes like diterpene alcohols to improve their volatility and chromatographic peak shape.

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as hexane or ethyl acetate. Prepare calibration standards by serial dilution.

  • Derivatization: To a dried aliquot of the sample or standard, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether of this compound.

2. GC Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp at a rate of 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.

  • Injection Mode: Splitless injection.

3. MS Conditions:

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Method Validation Workflow and Comparison

The following diagrams illustrate the typical workflow for LC-MS method validation and a comparison of key attributes between LC-MS and GC-MS for the analysis of this compound.

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Sample_Preparation Sample Preparation LC_Separation LC Separation Optimization Sample_Preparation->LC_Separation MS_Detection MS Detection Optimization LC_Separation->MS_Detection Specificity Specificity & Selectivity MS_Detection->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) LOD_LOQ->Precision Accuracy Accuracy & Recovery Precision->Accuracy Stability Stability Accuracy->Stability

LC-MS Method Validation Workflow

LC-MS vs GC-MS Comparison cluster_LCMS LC-MS cluster_GCMS GC-MS LCMS_Advantages Advantages: - High Sensitivity - High Selectivity (MS/MS) - No derivatization needed - Suitable for thermolabile compounds LCMS_Disadvantages Disadvantages: - Potential for matrix effects - Higher equipment cost GCMS_Advantages Advantages: - High chromatographic resolution - Robust and widely available - Established libraries for identification GCMS_Disadvantages Disadvantages: - Derivatization often required for polar analytes - Not suitable for thermolabile compounds - Lower sensitivity than LC-MS/MS Analyte This compound cluster_LCMS cluster_LCMS cluster_GCMS cluster_GCMS

LC-MS vs. GC-MS for this compound

References

A Comparative Analysis of (+)-cis-Abienol from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of natural compounds from various sources is paramount. (+)-cis-Abienol, a labdane diterpenoid, is a valuable natural product with applications in the fragrance industry and potential pharmacological activities. This guide provides a comparative analysis of this compound from its primary known natural sources: Balsam fir (Abies balsamea), Tobacco (Nicotiana tabacum), and Bolivian sunroot (Polymnia sonchifolia). While direct comparative studies on yield and biological activity are limited, this document synthesizes available data to offer a comprehensive overview.

Quantitative Analysis

Obtaining precise, directly comparable quantitative data for this compound content across different natural sources is challenging due to variations in extraction methods, plant varieties, and environmental factors. However, existing literature indicates its relative abundance.

Natural SourcePlant PartReported Abundance of this compound
Balsam fir (Abies balsamea) Oleoresin from barkA major component of the diterpenoid fraction[1][2][3]
Tobacco (Nicotiana tabacum) Glandular trichomes on leavesA significant constituent, with content varying by cultivar[4]
Bolivian sunroot (Polymnia sonchifolia) RootsPresence has been noted, but quantitative data is scarce in readily available literature.

Note: The lack of standardized reporting and the inherent variability of natural product concentrations make a direct, quantitative comparison difficult. The yields are highly dependent on the extraction and purification protocols employed.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve multi-step processes. Below are generalized experimental protocols derived from available literature.

Extraction and Purification of this compound from Balsam Fir Oleoresin
  • Source Material: Oleoresin collected from the bark of Abies balsamea.

  • Extraction: The oleoresin is typically dissolved in a non-polar solvent such as hexane or dichloromethane.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) or other analytical methods, are combined and may be subjected to further chromatographic steps, such as preparative high-performance liquid chromatography (HPLC), to achieve high purity.[5]

  • Analysis and Quantification: The purified compound is analyzed and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Extraction and Purification of this compound from Tobacco Leaves
  • Source Material: Fresh or cured leaves of Nicotiana tabacum. The glandular trichomes are the primary site of accumulation.

  • Extraction:

    • Solvent Extraction: Leaves are extracted with a solvent like methylene chloride or ethanol. Ultrasonic-assisted extraction can enhance efficiency.[6]

    • Enzymatic Extraction: A method utilizing a compound enzyme preparation (containing saccharifying enzyme, plant hydrolase, and protease) has been reported to improve the extraction rate of essential oils, which would contain this compound.[7]

  • Purification: The crude extract is often concentrated and then purified using a combination of techniques:

    • Saponification: To remove fatty acids and other esters, the extract can be saponified with an alkaline solution.[8]

    • Column Chromatography: Similar to the process for balsam fir, silica gel column chromatography is used for separation.[8]

    • Molecular Distillation: This technique can be used for the purification of the extract.[8]

  • Analysis and Quantification: HPLC and GC-MS are standard methods for the identification and quantification of this compound in tobacco extracts.[4][5]

Comparative Biological Activity

However, the crude extracts from which this compound is isolated possess a range of biological activities, which may be in part attributable to the presence of this diterpenoid.

  • Antifungal Activity: Terpenoids, the class of compounds to which this compound belongs, are known to have antifungal properties.[9][10][11] While specific studies on the antifungal activity of purified this compound are not abundant, extracts of plants containing this compound have demonstrated antifungal effects.

  • Cytotoxic Effects: Numerous studies have investigated the cytotoxic effects of plant extracts against various cancer cell lines.[12][13][14][15][16] While these studies focus on crude extracts, which contain a multitude of compounds, the presence of diterpenoids like this compound could contribute to the observed activity. For instance, various plant extracts have shown cytotoxic activity against cell lines such as A549 (lung carcinoma), K562 (myelogenous leukemia), and MCF-7 (breast adenocarcinoma).[12]

It is crucial to note that attributing the entire biological activity of a crude extract to a single component like this compound would be an oversimplification, as synergistic or antagonistic effects between different compounds in the extract are common.

Visualizing the Process and Comparison

Experimental Workflow for Isolation

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from a natural source.

G Figure 1: Generalized Experimental Workflow for this compound Isolation. Source Natural Source (e.g., Balsam Fir, Tobacco) Extraction Extraction (Solvent, Enzymatic, etc.) Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (Column Chromatography) Crude_Extract->Fractionation Purified_Fractions Purified Fractions Fractionation->Purified_Fractions High_Purity High-Purity This compound Purified_Fractions->High_Purity Analysis Analysis (GC-MS, HPLC, NMR) High_Purity->Analysis

Caption: Figure 1: Generalized Experimental Workflow for this compound Isolation.

Conceptual Comparison of Natural Sources

This diagram provides a conceptual comparison of the three primary natural sources of this compound based on available data.

G Figure 2: Conceptual Comparison of Natural Sources of this compound. cluster_0 Natural Sources cluster_1 Key Properties Balsam_Fir Balsam Fir (Abies balsamea) Source: Oleoresin Abundance: Major Component Yield Yield Balsam Fir: Potentially High Tobacco: Variable Bolivian Sunroot: Unknown Balsam_Fir->Yield Accessibility Accessibility Balsam Fir: Regional Tobacco: Widely Cultivated Bolivian Sunroot: Less Common Balsam_Fir->Accessibility Tobacco Tobacco (Nicotiana tabacum) Source: Leaf Trichomes Abundance: Significant Tobacco->Yield Tobacco->Accessibility Bolivian_Sunroot Bolivian Sunroot (Polymnia sonchifolia) Source: Roots Abundance: Less Characterized Bolivian_Sunroot->Yield Bolivian_Sunroot->Accessibility

Caption: Figure 2: Conceptual Comparison of Natural Sources of this compound.

References

A Comparative Guide to the Biological Activities of (+)-cis-Abienol and (-)-trans-Abienol Stereoisomers: An Overview of a Research Gap

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of (+)-cis-Abienol and (-)-trans-Abienol. While substantial research has elucidated the biosynthesis and certain biological roles of this compound, dedicated studies on the bioactivity of (-)-trans-Abienol and comparative assessments against its cis-stereoisomer are notably absent. This guide, therefore, serves to summarize the available information for this compound and to highlight the current limitations in providing a direct, data-driven comparison with (-)-trans-Abienol.

Introduction to Abienol Stereoisomers

Abienol is a labdane-type diterpenoid alcohol that exists as two primary stereoisomers: this compound and (-)-trans-Abienol. These molecules share the same chemical formula and connectivity of atoms but differ in their three-dimensional arrangement. Such stereochemical differences can lead to distinct interactions with biological systems, resulting in varied pharmacological or physiological effects. This compound is a naturally occurring compound found in various plants, notably in the oleoresin of balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum). It is recognized for its role in plant defense mechanisms and as a valuable precursor in the fragrance industry for the synthesis of amber compounds. Information regarding the natural occurrence and biological activities of (-)-trans-Abienol is scarce in publicly accessible research.

Biological Activity of this compound

Current research on this compound primarily focuses on its biosynthesis and its role as a chemical precursor. However, some biological activities have been reported:

  • Plant Defense: this compound is known to be involved in the chemical defense strategies of plants against herbivores and pathogens.

  • Precursor for Fragrance Compounds: It is a key starting material for the semi-synthesis of ambroxide and other amber-scented compounds used extensively in the perfume industry.

Due to the lack of available data, a quantitative comparison of the biological activities of this compound and (-)-trans-Abienol cannot be compiled.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of (-)-trans-Abienol or its comparison with this compound are not available in the current body of scientific literature. The following section describes a generalized workflow for the biosynthesis of this compound, which is a prerequisite for any future comparative biological studies.

General Workflow for this compound Biosynthesis

The biosynthesis of this compound in engineered microorganisms typically involves the heterologous expression of a specific set of enzymes to create a functional metabolic pathway. A common approach utilizes the microbial host Escherichia coli.

cluster_0 Upstream Mevalonate (MVA) Pathway cluster_1 Downstream Mevalonate (MVA) Pathway cluster_2 Diterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA MvaE_MvaS MvaE, MvaS Acetyl-CoA->MvaE_MvaS 2x HMG-CoA HMG-CoA Mevalonate Mevalonate MK MK Mevalonate->MK MvaE_MvaS->HMG-CoA Mevalonate-P Mevalonate-P PMK PMK Mevalonate-P->PMK Mevalonate-PP Mevalonate-PP MVD MVD Mevalonate-PP->MVD IPP IPP IDI IDI IPP->IDI GPPS GPPS IPP->GPPS FPPS FPPS IPP->FPPS GGPS GGPS IPP->GGPS DMAPP DMAPP DMAPP->GPPS MK->Mevalonate-P PMK->Mevalonate-PP MVD->IPP IDI->DMAPP GPP GPP GPP->FPPS FPP FPP FPP->GGPS GGPP GGPP CAS cis-Abienol Synthase GGPP->CAS cis-Abienol cis-Abienol GPPS->GPP FPPS->FPP GGPS->GGPP CAS->cis-Abienol

Caption: Biosynthetic pathway for this compound production.

Signaling Pathways

There is currently no published research detailing the specific signaling pathways modulated by either this compound or (-)-trans-Abienol. Elucidating these pathways would be a critical step in understanding their potential pharmacological effects and would require dedicated molecular and cellular biology studies.

Future Directions and Conclusion

The lack of comparative data on the biological activities of this compound and (-)-trans-Abienol represents a clear opportunity for future research. Key areas for investigation would include:

  • Isolation and/or synthesis of pure (-)-trans-Abienol: To enable biological testing.

  • Comparative screening: Evaluating both stereoisomers in a range of biological assays (e.g., antimicrobial, anti-inflammatory, cytotoxic) to identify any differential activity.

  • Mechanism of action studies: For any identified activities, elucidating the underlying molecular mechanisms and signaling pathways.

Confirming the Stereochemistry of Enzymatically Synthesized (+)-cis-Abienol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise stereochemical confirmation of enzymatically synthesized compounds is paramount. This guide provides a comparative overview of methodologies for confirming the stereochemistry of (+)--cis-Abienol, a valuable diterpenoid in the fragrance and pharmaceutical industries. We present a comparison between the highly efficient enzymatic synthesis and alternative chemical synthesis routes, supported by experimental data and detailed protocols.

I. Synthesis of (+)-cis-Abienol: A Performance Comparison

The production of enantiomerically pure this compound can be achieved through both enzymatic and chemical synthesis pathways. While enzymatic methods offer high selectivity and yield under mild conditions, chemical synthesis provides an alternative route, often requiring multiple steps and careful control of stereochemistry.

Synthesis MethodKey FeaturesYieldEnantiomeric Excess (e.e.)Reference
Enzymatic Synthesis Utilizes a bifunctional cis-abienol synthase (AbCAS) from Abies balsamea expressed in engineered E. coli. The process involves fermentation and subsequent extraction and purification of the product.Up to 1375.7 mg/L in fed-batch fermentation.[1]Expected to be >99% due to the high stereospecificity of the enzyme.--INVALID-LINK--, --INVALID-LINK--
Chemical Synthesis Multi-step total synthesis from commercially available starting materials. Stereochemistry is controlled through the use of chiral catalysts or resolving agents. A concise diastereoselective synthesis of the related compound α-ambrinol has been reported with a 35% global yield.[2]Data for a complete total synthesis of this compound is not readily available in the provided search results.Dependent on the specific chiral reagents and purification methods used.--INVALID-LINK--

II. Experimental Protocols for Stereochemical Confirmation

The confirmation of the absolute stereochemistry of this compound relies on a combination of spectroscopic and chiroptical techniques. Below are detailed methodologies for key experiments.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in the presence of chiral shift reagents can be used to determine the enantiomeric purity of a sample. The principle lies in the formation of diastereomeric complexes between the chiral analyte and the chiral shift reagent, which leads to the separation of signals for the different enantiomers in the NMR spectrum.

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

  • Addition of Chiral Shift Reagent: Add a small, incremental amount of a suitable chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.

  • Spectral Acquisition: Acquire a series of ¹H NMR spectra after each addition of the shift reagent.

  • Data Analysis: Observe the chemical shift changes of specific protons. In the presence of an excess of one enantiomer, the signals corresponding to the major and minor enantiomers will be resolved, allowing for the calculation of the enantiomeric excess. The integration of the separated signals will provide the ratio of the two enantiomers.

B. Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a unique fingerprint of the molecule's absolute configuration.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the synthesized this compound in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration (typically in the range of 0.1-1 mg/mL).

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range (e.g., 190-400 nm), scanning speed, and bandwidth according to the instrument's specifications and the sample's properties.

  • Blank Measurement: Record the CD spectrum of the solvent alone to obtain a baseline.

  • Sample Measurement: Record the CD spectrum of the this compound solution.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the compound. The sign and intensity of the Cotton effects in the spectrum can be compared with published data or theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) to confirm the absolute stereochemistry.

C. Specific Rotation Measurement

Specific rotation is a fundamental property of a chiral compound and is defined as the angle of rotation of plane-polarized light caused by a solution of the compound at a specific concentration and path length.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the synthesized this compound of a known concentration (c, in g/mL) in a suitable solvent.

  • Polarimeter Setup: Use a calibrated polarimeter with a sodium D-line light source (589 nm).

  • Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution and measure the observed optical rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l)

  • Comparison: Compare the obtained specific rotation value with the literature value for enantiomerically pure this compound. A positive sign indicates a dextrorotatory compound.

III. Visualizing the Workflow and Pathways

A. Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound in engineered E. coli follows a well-defined metabolic pathway. Geranylgeranyl diphosphate (GGPP), a common precursor for diterpenoids, is first cyclized and then hydroxylated by the bifunctional cis-abienol synthase (AbCAS) to yield the final product.

Enzymatic_Synthesis GGPP Geranylgeranyl Diphosphate (GGPP) Intermediate Cyclized Intermediate GGPP->Intermediate AbCAS (Class II domain) Abienol This compound Intermediate->Abienol AbCAS (Class I domain) + H₂O

Caption: Enzymatic synthesis of this compound from GGPP.

B. Experimental Workflow for Stereochemical Confirmation

A logical workflow is essential for the robust confirmation of the stereochemistry of the synthesized this compound. This typically involves initial purification followed by a series of analytical techniques.

Stereochemistry_Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation Enzymatic_Synthesis Enzymatic Synthesis Purification Purification (Chromatography) Enzymatic_Synthesis->Purification NMR NMR Spectroscopy (with Chiral Shift Reagent) Purification->NMR CD Circular Dichroism Spectroscopy Purification->CD Polarimetry Specific Rotation Measurement Purification->Polarimetry Confirmation Confirmation of This compound Stereochemistry NMR->Confirmation CD->Confirmation Polarimetry->Confirmation

References

A Comparative Guide to Labdane Diterpene Precursors for Ambrox® Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fragrance industry cornerstone, Ambrox®, owes its prized ambergris-like scent to the chemical transformation of naturally occurring labdane diterpenes. Among the various precursors, (+)-cis-Abienol stands as a prominent starting material. This guide provides an objective comparison of the performance of this compound against other key labdane diterpenes—sclareol, manool, and labdanolic acid—as precursors for the synthesis of Ambrox®, supported by available experimental data and detailed methodologies.

Performance Comparison of Labdane Diterpene Precursors

The efficiency of Ambrox® synthesis is critically dependent on the choice of the starting labdane diterpene. The following tables summarize the quantitative data for the synthesis of Ambrox® from this compound, sclareol, manool, and labdanolic acid, highlighting the number of steps, key intermediates, and reported yields.

Table 1: Synthesis of Ambrox® from this compound

StepReactionReagentsIntermediateYield (%)
1OzonolysisO₃, then a reducing agentAmbradiolNot specified
2CyclizationTosyl chloride, pyridineAmbrox®Not specified
Overall Two-step synthesis Not specified

Table 2: Synthesis of Ambrox® from Sclareol

StepReactionReagentsIntermediateYield (%)
1Oxidative DegradationKMnO₄ or O₃Sclareolide~65% (KMnO₄)
2ReductionLiAlH₄AmbradiolHigh (often quantitative)
3CyclodehydrationAcid catalyst (e.g., p-toluenesulfonic acid)Ambrox®High
Overall Multi-step synthesis Up to 75%
Alternative One-pot synthesis H₂O₂, phosphomolybdate catalyst20% [1]

Table 3: Synthesis of Ambrox®-like Compounds from Manool

StepReactionReagentsIntermediateYield (%)
1Multi-step conversionVariousManoyl oxideNot specified
2Multi-step conversion from Manoyl OxideVarious8α,12-epoxy-13,14,15,16-tetranorlabdane17% (overall from Manoyl Oxide) [2]

Table 4: Synthesis of Ambrox® from Labdanolic Acid

StepReactionReagentsIntermediateYield (%)
1-6Oxidative DegradationVariousAmbradiol"Relatively small yields"
7Cyclizationp-toluenesulfonic acidAmbrox®87% [2]
Overall Seven-step synthesis (from methyl labdanolate) 33%

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of Ambrox® from different labdane diterpenes are provided below.

Synthesis of Ambrox® from this compound

Step 1: Ozonolysis of this compound to Ambradiol [2]

  • Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane or methanol at a low temperature (typically -78 °C).

  • Ozonolysis: Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

  • Workup: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Add a reducing agent, such as dimethyl sulfide or zinc dust, to quench the ozonide and reduce it to the corresponding carbonyl compounds, which are then further reduced in situ or in a subsequent step to the diol (Ambradiol).

  • Purification: The crude Ambradiol is purified using column chromatography.

Step 2: Cyclization of Ambradiol to Ambrox® [2]

  • Reaction Setup: Dissolve the purified Ambradiol in pyridine.

  • Cyclization: Add tosyl chloride to the solution and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude Ambrox® is then purified by column chromatography or crystallization.

Synthesis of Ambrox® from Sclareol

Step 1: Oxidative Degradation of Sclareol to Sclareolide

  • Using Potassium Permanganate: A solution of sclareol in a suitable solvent is treated with potassium permanganate. The reaction mixture is typically stirred at room temperature. The resulting sclareolide is then isolated and purified. The reported yield for this step is approximately 65%.

  • Using Ozone: A stream of ozone is passed through a solution of sclareol in a solvent like acetic acid. After the reaction, the ozonide is worked up to yield sclareolide.

Step 2: Reduction of Sclareolide to Ambradiol

  • Reaction Setup: In a flask under an inert atmosphere, a solution of sclareolide in an anhydrous etheral solvent (e.g., diethyl ether or THF) is prepared.

  • Reduction: Lithium aluminum hydride (LiAlH₄) is slowly added to the solution, typically at 0 °C. The reaction is then stirred at room temperature until completion.

  • Workup: The reaction is carefully quenched with water and an aqueous base solution. The resulting aluminum salts are filtered off, and the organic layer is separated, dried, and concentrated to yield Ambradiol, often in quantitative yield.

Step 3: Cyclodehydration of Ambradiol to Ambrox®

  • Reaction Setup: Ambradiol is dissolved in a non-polar solvent such as toluene.

  • Catalysis: A catalytic amount of an acid, such as p-toluenesulfonic acid, is added to the solution.

  • Reaction: The mixture is heated to reflux, and the reaction is monitored by TLC.

  • Workup: Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is then dried and concentrated.

  • Purification: The crude Ambrox® is purified by crystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflows for converting different labdane diterpenes to Ambrox®.

cluster_cis_abienol From this compound cis-Abienol cis-Abienol Ambradiol_A Ambradiol cis-Abienol->Ambradiol_A Ozonolysis Ambrox_A Ambrox® Ambradiol_A->Ambrox_A Cyclization

Caption: Synthetic pathway from this compound to Ambrox®.

cluster_sclareol From Sclareol Sclareol Sclareol Sclareolide Sclareolide Sclareol->Sclareolide Oxidative Degradation Ambradiol_S Ambradiol Sclareolide->Ambradiol_S Reduction Ambrox_S Ambrox® Ambradiol_S->Ambrox_S Cyclodehydration

Caption: Synthetic pathway from Sclareol to Ambrox®.

cluster_manool From Manool Manool Manool Manoyl oxide Manoyl oxide Manool->Manoyl oxide Multi-step conversion Ambrox-like compound Ambrox-like compound Manoyl oxide->Ambrox-like compound Multi-step conversion

Caption: Synthetic pathway from Manool to an Ambrox®-like compound.

cluster_labdanolic_acid From Labdanolic Acid Labdanolic Acid Labdanolic Acid Ambradiol_L Ambradiol Labdanolic Acid->Ambradiol_L Oxidative Degradation (6 steps) Ambrox_L Ambrox® Ambradiol_L->Ambrox_L Cyclization

Caption: Synthetic pathway from Labdanolic Acid to Ambrox®.

Conclusion

The selection of a labdane diterpene precursor for Ambrox® synthesis involves a trade-off between the number of synthetic steps, overall yield, and the availability of the starting material. Sclareol is the most established and well-documented precursor, with optimized industrial processes leading to high overall yields. This compound offers a potentially shorter synthetic route, though specific yield data for each step requires further investigation for a direct comparison. Labdanolic acid presents a viable, albeit longer, alternative with a moderate overall yield. The synthesis from manool appears less direct for Ambrox® itself but provides access to structurally similar valuable fragrance compounds. This guide provides a foundational comparison to aid researchers and drug development professionals in selecting the most suitable precursor based on their specific needs and available resources.

References

Unveiling Nature's Fragrance: A Comparative Guide to cis-Abienol Synthase Discovery via Transcriptome Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the discovery of novel biosynthetic enzymes is a critical step in harnessing natural product pathways for industrial and therapeutic applications. This guide provides a comprehensive comparison of transcriptome analysis strategies for the identification of cis-abienol synthase, a key enzyme in the production of a valuable fragrance precursor.

The discovery of cis-abienol synthase (CAS) in balsam fir (Abies balsamea) stands as a landmark example of how high-throughput sequencing can elucidate complex biosynthetic pathways in non-model organisms. This guide will dissect the pioneering approach used for its discovery and compare it with contemporary methodologies, offering insights into the evolution of transcriptomic techniques for gene discovery.

Performance Comparison of Transcriptome Sequencing Approaches

The original discovery of cis-abienol synthase in Abies balsamea utilized 454 pyrosequencing, a technology that was cutting-edge at the time.[1] Today, researchers have a broader arsenal of sequencing technologies at their disposal, each with distinct advantages. This table compares the foundational 454 sequencing approach with modern alternatives like Illumina short-read and PacBio/Oxford Nanopore long-read sequencing in the context of discovering a novel gene like cis-abienol synthase.

Feature454 Pyrosequencing (Roche)Illumina Sequencing (e.g., NovaSeq)Long-Read Sequencing (PacBio/ONT)
Read Length Long (avg. 400-700 bp)Short (50-300 bp)Very Long (10-100+ kbp)
Sequencing Depth ModerateVery HighHigh
Error Rate Higher (especially in homopolymers)LowHigher (improving with new technologies)
Assembly of Novel Transcripts Good for initial scaffoldingChallenging for complex transcriptsExcellent for full-length isoform resolution
Quantitative Gene Expression Less precise due to lower depthGold standard for differential expressionBecoming more robust
Cost per Base HighVery LowModerate to High
Application to CAS Discovery Successful in the initial discovery by providing long reads for de novo assembly.[1]Would provide deeper coverage, enhancing the identification of low-expression candidates and enabling robust differential expression analysis between tissues.Would excel at resolving full-length transcripts of diterpene synthases, which are often large and may have multiple isoforms.[2]

Experimental Protocols

The discovery of cis-abienol synthase was a multi-step process that integrated metabolomics, transcriptomics, and functional genomics. Below are the detailed methodologies for the key experiments involved.

Metabolite Profiling and Tissue Selection

Objective: To identify the tissue with the highest accumulation of cis-abienol, thereby increasing the likelihood of finding transcripts of the associated synthase.

Protocol:

  • Harvest various tissues from Abies balsamea (e.g., bark, needles, wood).

  • Grind tissues to a fine powder in liquid nitrogen.

  • Extract metabolites using a suitable organic solvent (e.g., a mixture of methyl tert-butyl ether and methanol).

  • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpenoid content.

  • Compare the relative abundance of cis-abienol across the different tissues. The tissue with the highest concentration (in this case, the bark) is selected for RNA extraction.[3]

Transcriptome Sequencing and Assembly

Objective: To generate a comprehensive library of all expressed genes in the target tissue.

Protocol (based on the original 454 sequencing approach):

  • Extract total RNA from the selected high-producing tissue (bark).

  • Isolate messenger RNA (mRNA) using oligo(dT)-cellulose chromatography.

  • Synthesize a cDNA library from the purified mRNA.

  • Perform high-throughput sequencing using the Roche 454 platform.[1]

  • Process the raw sequencing reads to remove adapters and low-quality sequences.

  • Perform de novo assembly of the high-quality reads to reconstruct the transcriptome, generating a set of contigs and isotigs representing the expressed genes.[1]

Candidate Gene Identification and Cloning

Objective: To identify putative diterpene synthase sequences from the assembled transcriptome.

Protocol:

  • Create a custom database of known plant diterpene synthase protein sequences.

  • Use the assembled transcriptome sequences as a query for a BLASTx search against the custom diterpene synthase database.

  • Identify transcripts with significant homology to known diterpene synthases as candidate genes.

  • Design gene-specific primers based on the candidate transcript sequences.

  • Use these primers to amplify the full-length cDNA of the candidate genes from a new batch of bark cDNA using PCR.

  • Clone the full-length candidate genes into an expression vector.

Functional Characterization in a Heterologous System

Objective: To determine the enzymatic function of the candidate genes.

Protocol:

  • Transform E. coli with the expression vectors containing the candidate cis-abienol synthase genes.

  • Induce protein expression in the transformed E. coli cultures.

  • Prepare cell-free extracts from the induced cultures.

  • Incubate the cell-free extracts with the substrate geranylgeranyl diphosphate (GGPP).

  • Extract the reaction products with an organic solvent (e.g., hexane).

  • Analyze the reaction products by GC-MS and compare them with an authentic cis-abienol standard to confirm the enzymatic activity.[1][3]

Visualizing the Discovery Process and Biosynthetic Pathway

To better illustrate the relationships and workflows, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_metabolomics Metabolite-Guided Tissue Selection cluster_transcriptomics Transcriptome Analysis cluster_gene_discovery Gene Discovery & Validation cluster_functional_characterization Functional Characterization tissue_selection Abies balsamea Tissues (Bark, Needles, Wood) gc_ms Metabolite Extraction & GC-MS Analysis tissue_selection->gc_ms high_abienol_tissue Identification of Bark as High-Abienol Tissue gc_ms->high_abienol_tissue rna_extraction RNA Extraction from Bark high_abienol_tissue->rna_extraction cdna_synthesis cDNA Library Preparation rna_extraction->cdna_synthesis sequencing 454 Transcriptome Sequencing cdna_synthesis->sequencing assembly De Novo Assembly sequencing->assembly blast_search BLASTx against diTPS Database assembly->blast_search candidate_identification Candidate Gene Identification blast_search->candidate_identification cloning Full-Length Gene Cloning candidate_identification->cloning expression Heterologous Expression in E. coli cloning->expression enzyme_assay Enzyme Assays with GGPP expression->enzyme_assay product_analysis Product Analysis by GC-MS enzyme_assay->product_analysis cas_discovery Discovery of cis-Abienol Synthase (CAS) product_analysis->cas_discovery

Experimental workflow for cis-abienol synthase discovery.

cis_abienol_pathway cluster_pathway cis-Abienol Biosynthesis Pathway ggpp Geranylgeranyl Diphosphate (GGPP) intermediate Labda-13-en-8-ol Diphosphate (Intermediate) ggpp->intermediate Class II Cyclization (in AbCAS) enzyme Abies balsamea cis-Abienol Synthase (AbCAS) (Bifunctional Enzyme) cis_abienol cis-Abienol intermediate->cis_abienol Class I Reaction (in AbCAS)

Simplified cis-abienol biosynthesis pathway.

References

Unveiling the Structural Nuances: A Comparative Analysis of (+)-cis-Abienol and Manool

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the structural and functional comparison of two labdane diterpenoids, (+)-cis-Abienol and manool.

In the realm of natural product chemistry, the structural intricacies of molecules often dictate their biological functions. This guide provides a comprehensive structural comparison of two closely related labdane diterpenoids: this compound and manool. Both compounds share the same molecular formula and a common bicyclic core, yet their distinct structural features lead to differing physicochemical properties and potential therapeutic applications. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Structural and Physicochemical Properties

This compound and manool are both classified as labdane diterpenoids, possessing a characteristic decalin (bicyclo[4.4.0]decane) ring system. Their shared molecular formula is C₂₀H₃₄O, and they have an identical molecular weight of 290.48 g/mol .[1][2] However, the arrangement of atoms, particularly the placement of a hydroxyl group and a double bond, distinguishes their chemical architecture.

PropertyThis compoundManool
Molecular Formula C₂₀H₃₄O[1]C₂₀H₃₄O[2]
Molecular Weight 290.48 g/mol [1]290.48 g/mol [2]
Melting Point 38.00 °C[1]51 °C[2]
Boiling Point 369.90 °C[1]Not specified
Natural Sources Tobacco (Nicotiana tabacum), Balsam fir (Abies balsamea)[1]Certain coniferous trees, Salvia officinalis[2][3][4]
Key Structural Features Endocyclic double bond within the decalin ring system; Tertiary hydroxyl group at C-8.[5]Exocyclic double bond on the decalin ring system; Tertiary hydroxyl group at C-13 of the side chain.[4]

The primary structural divergence lies in the location of the double bond within the bicyclic core and the position of the hydroxyl group along the isoprenoid side chain. In this compound, a double bond is present between carbons 12 and 13 (with Z-stereochemistry), and the tertiary alcohol is situated at the C-8 position of the decalin ring. Conversely, manool features an exocyclic double bond at position 8(17) and a tertiary hydroxyl group at the C-13 position of the side chain.[4] These subtle yet significant differences in their three-dimensional structures can influence their interaction with biological targets and, consequently, their pharmacological profiles.

Visualizing the Structural Differences

To better illustrate the structural disparities between this compound and manool, the following chemical structures are provided.

digraph "Structural_Comparison" { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=none, margin=0];

subgraph "cluster_Abienol" { label="this compound"; bgcolor="#F1F3F4"; "Abienol_img" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=643723&t=l"]; }

subgraph "cluster_Manool" { label="Manool"; bgcolor="#F1F3F4"; "Manool_img" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3034394&t=l"]; } }

Caption: Chemical structures of this compound and Manool.

Biological Activities and Potential Applications

While both molecules are of interest to the scientific community, current research highlights distinct biological activities for manool. It has been reported to possess antimicrobial, anti-inflammatory, antioxidant, and antineoplastic properties.[2][3][4] The cytotoxic effects of manool against certain cancer cell lines have been a particular focus of investigation.[3]

The biological activities of this compound are less extensively documented in publicly available literature. It is primarily known as a key precursor in the semisynthesis of Ambrox®, a valuable fragrance ingredient. Its role as a potential bioactive agent is an area that warrants further exploration.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of these compounds are crucial for researchers. While specific, comprehensive protocols are often proprietary or detailed within specific research publications, a general workflow can be outlined.

General Workflow for Isolation and Purification:

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for Diterpenoid Isolation"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

"Start" [label="Plant Material Collection\n(e.g., leaves, resin)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extraction" [label="Solvent Extraction\n(e.g., hexane, ethanol)"]; "Filtration" [label="Filtration and Concentration"]; "Chromatography" [label="Column Chromatography\n(e.g., silica gel)"]; "Fractionation" [label="Fraction Collection"]; "Purification" [label="Further Purification\n(e.g., HPLC)"]; "Characterization" [label="Structural Elucidation\n(NMR, MS, IR)"]; "End" [label="Pure Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Extraction"; "Extraction" -> "Filtration"; "Filtration" -> "Chromatography"; "Chromatography" -> "Fractionation"; "Fractionation" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; }

Caption: A generalized workflow for the isolation of diterpenoids.

1. Extraction:

  • Plant material (e.g., dried leaves or resin) is ground and extracted with a non-polar solvent such as hexane or a slightly more polar solvent like ethanol.

  • The extraction is typically performed over several hours to days, often with agitation to ensure thorough extraction.

2. Filtration and Concentration:

  • The crude extract is filtered to remove solid plant material.

  • The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

3. Chromatographic Separation:

  • The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase.

  • A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute compounds based on their polarity.

4. Fraction Collection and Analysis:

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compounds.

5. Further Purification:

  • Fractions containing the compound of interest are pooled and may require further purification using techniques like high-performance liquid chromatography (HPLC) to achieve high purity.

6. Structural Elucidation:

  • The structure of the purified compound is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion

References

Evaluating (+)-cis-Abienol as a Sclareol Alternative for Ambrox Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fragrance industry has long valued Ambrox for its unique ambergris odor and excellent fixative properties. The primary commercial route to this sought-after compound has traditionally been the semi-synthesis from sclareol, a diterpene diol extracted from clary sage (Salvia sclarea)[1][2]. However, the exploration of alternative precursors is an active area of research, with (+)-cis-Abienol emerging as a promising candidate. This guide provides a detailed comparison of the synthesis of Ambrox from both this compound and sclareol, supported by experimental data and protocols to aid researchers in evaluating these two key starting materials.

At a Glance: Comparing the Synthetic Pathways

The synthesis of Ambrox from both sclareol and this compound involves the key intermediate, ambradiol. However, the pathways to this intermediate differ significantly in the number of steps and overall efficiency.

FeatureSclareol RouteThis compound Route
Starting Material SclareolThis compound
Natural Source Salvia sclarea (Clary Sage)[1]Abies balsamea (Balsam Fir), Nicotiana tabacum (Tobacco)[3][4]
Number of Steps Typically 3 (or more)2
Key Intermediates Sclareolide, AmbradiolAmbradiol
Reported Overall Yield 20-75% (Varies with method)[5][6]Data not explicitly stated, but described as a short and efficient synthesis.
Key Transformation Oxidative degradation of the side chainOzonolysis of the side chain

Synthetic Pathways Visualized

The following diagrams illustrate the synthetic routes from sclareol and this compound to Ambrox.

sclareol_to_ambrox sclareol Sclareol sclareolide Sclareolide sclareol->sclareolide Oxidative Degradation ambradiol Ambradiol sclareolide->ambradiol Reduction ambrox Ambrox ambradiol->ambrox Cyclization cis_abienol_to_ambrox cis_abienol This compound ambradiol Ambradiol cis_abienol->ambradiol Ozonolysis ambrox Ambrox ambradiol->ambrox Cyclization workflow_comparison cluster_sclareol Sclareol Route cluster_abienol This compound Route sclareol_start Start: Sclareol oxidation Oxidative Degradation (e.g., KMnO4, RuCl3/NaIO4, O3) sclareol_start->oxidation reduction Reduction (e.g., LiAlH4, Catalytic Hydrogenation) oxidation->reduction cyclization_s Cyclization (e.g., p-TsOH) reduction->cyclization_s ambrox_s End: Ambrox cyclization_s->ambrox_s abienol_start Start: this compound ozonolysis Ozonolysis abienol_start->ozonolysis cyclization_a Cyclization (e.g., TsCl/Pyridine, p-TsOH) ozonolysis->cyclization_a ambrox_a End: Ambrox cyclization_a->ambrox_a

References

A Comparative Analysis of the Biodegradation Products of (+)-cis-Abienol and Sclareol

Author: BenchChem Technical Support Team. Date: November 2025

The microbial transformation of the labdane diterpenoids (+)-cis-Abienol and sclareol is a key area of research for the sustainable production of valuable fragrance and pharmaceutical compounds. This guide provides a comparative overview of the biodegradation products of these two structurally similar compounds, supported by experimental data and detailed methodologies. This information is intended for researchers, scientists, and professionals in drug development and biotechnology.

Introduction

This compound and sclareol are both bicyclic diterpene alcohols that serve as important precursors for the semisynthesis of amber compounds like Ambrox®. Their biodegradation by microorganisms offers an environmentally friendly alternative to chemical synthesis routes, often leading to novel derivatives with interesting biological activities. Understanding the different metabolic pathways and the resulting products is crucial for optimizing these biotransformation processes.

Biodegradation Products: A Comparative Overview

The microbial degradation of this compound and sclareol yields a variety of oxidized and rearranged products, depending on the microorganism used. Below is a summary of the identified biodegradation products for each compound.

Table 1: Comparison of Biodegradation Products of this compound and Sclareol

PrecursorMicroorganismBiodegradation Product(s)Reference
This compound Acinetobacter tjernbergiae LSC-2Sclareol, Scalaral (sclareolide lactol), Amberonne[1][2]
Unidentified soil bacterium JTS-162(12Z)-labda-8(17),12,14-triene, (12Z)-labda-8(17),12,14-trien-18-ol, (12Z)-labda-8(17),12,14-trien-18-al, 4,18,19-trinor-3,4-seco-5-oxo-(12Z)-labda-8(17),12,14-trien-3-oic acid[3][4][5]
Nocardia restricta JTS-162(12Z)-labda-12,14-dien-17a-oic acid (in the presence of metabolic inhibitors)[6]
Sclareol Cunninghamella species NRRL 56953β-hydroxysclareol, 18-hydroxysclareol[7]
Aspergillus tubingensislabd-14-ene-3β,8α,13β-triol, 8α,13β-dihydroxylabd-14-en-3-one[8][9]
Rhizopus stolonifer3β-hydroxysclareol, 18-hydroxysclareol, 6α,18-dihydroxysclareol, 11S,18-dihydroxysclareol[10]
Fusarium lini1β-hydroxysclareol, 12S-hydroxysclareol[10]
Unidentified soil bacterium JTS-162Manool, Manoyl oxide, 14,15-dinorlabd-8(17)-en-13-one[11]

Quantitative Data on Biodegradation Products

While many studies focus on the identification of metabolites, some provide quantitative data on product yields. For instance, the biotransformation of Z-abienol (cis-Abienol) by Acinetobacter tjernbergiae LSC-2 yielded significant concentrations of valuable products.[2]

Table 2: Quantitative Yields of Z-Abienol Biodegradation Products by Acinetobacter tjernbergiae LSC-2

ProductConcentration (μg/mL)
Sclareol211.3
Scalaral89.5
Amberonne57.0

Data from high-performance liquid chromatography and gas chromatography–mass spectrometry analysis.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of biotransformation studies. The following sections outline typical experimental protocols for the biodegradation of this compound and sclareol.

1. Microbial Culture and Biotransformation

A common procedure involves cultivating the selected microorganism in a suitable medium before introducing the substrate.

  • Microorganism and Culture Conditions: The unidentified soil bacterium JTS-162 was used for the transformation of both cis-abienol and sclareol.[11] For the degradation of Z-abienol, Acinetobacter tjernbergiae LSC-2 was isolated from fresh tobacco leaves. The culture is typically grown in a liquid medium containing a carbon source, nitrogen source, and mineral salts at a specific pH and temperature. For instance, the optimal conditions for Z-abienol degradation by A. tjernbergiae LSC-2 were found to be 30°C and pH 7.[1]

  • Substrate Addition: The substrate, either this compound or sclareol, is typically dissolved in an organic solvent like ethanol or acetone and added to the microbial culture.

  • Incubation: The culture is then incubated for a specific period (e.g., several days) with shaking to ensure aeration.[1]

2. Extraction and Analysis of Biodegradation Products

Following incubation, the biodegradation products are extracted from the culture medium and analyzed.

  • Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate or dichloromethane.[1] The organic phase is then separated, dried, and concentrated.

  • Chromatographic Separation: The extracted metabolites are often separated using techniques like thin-layer chromatography (TLC) or column chromatography.

  • Structural Elucidation: The structure of the isolated products is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) and Mass Spectrometry (MS).[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a common analytical tool.[1]

Visualizing Biodegradation Pathways and Workflows

Biodegradation Pathway of this compound by Acinetobacter tjernbergiae LSC-2

G cluster_0 Biodegradation of this compound Abienol This compound Sclareol Sclareol Abienol->Sclareol Hydroxylation Scalaral Scalaral Sclareol->Scalaral Oxidation Amberonne Amberonne Scalaral->Amberonne Further Oxidation

Caption: Proposed biodegradation pathway of this compound by A. tjernbergiae LSC-2.

General Experimental Workflow for Biodegradation Studies

G cluster_1 Experimental Workflow A Microorganism Selection and Cultivation B Substrate Addition (this compound or Sclareol) A->B C Incubation and Biotransformation B->C D Extraction of Metabolites C->D E Chromatographic Separation D->E F Structural Elucidation (NMR, MS) E->F G Identification of Biodegradation Products F->G

Caption: A generalized workflow for microbial transformation studies of diterpenoids.

Conclusion

The biodegradation of this compound and sclareol presents a rich field for the discovery of novel biocatalysts and the production of high-value chemicals. While both compounds are susceptible to microbial hydroxylation and oxidation, the specific products formed are highly dependent on the chosen microbial strain. The bacterium JTS-162, for instance, exhibits different metabolic capabilities towards each substrate, producing a wider array of degradation products from cis-abienol. In contrast, fungal systems appear to be particularly effective in hydroxylating sclareol at various positions. The quantitative data available for A. tjernbergiae LSC-2 highlights the potential for developing efficient bioprocesses for the production of sclareol and its derivatives from this compound. Further research focusing on the enzymatic mechanisms and genetic engineering of these microbial systems will be pivotal in advancing their industrial applications.

References

Safety Operating Guide

Proper Disposal of (+)-cis-Abienol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations may vary. This document provides essential safety and logistical information for the proper disposal of (+)-cis-Abienol, grounded in available safety data and standard laboratory practices.

Pre-Disposal Safety and Hazard Assessment

Before handling this compound for disposal, it is crucial to be aware of its associated hazards. This substance presents several risks that must be managed to ensure personal and environmental safety.

Key Hazards:

  • Harmful if swallowed.

  • Causes skin irritation and may cause an allergic skin reaction.

  • Causes serious eye damage.

  • Causes damage to organs (Central nervous system, Blood) if swallowed.

  • May cause damage to the respiratory system if swallowed.

  • Very toxic to aquatic life, with long-lasting harmful effects.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses or goggles.

  • A lab coat.

  • Ensure work is conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a structurally related compound, providing a basis for understanding its physical and toxicological properties.

PropertyValueSourceNotes
Chemical Formula C₂₀H₃₄OPubChem[1]
Molecular Weight 290.5 g/mol PubChem[1]
Acute Oral Toxicity LD50 (Rat): 4,500 mg/kgSigma-Aldrich SDSData for a related compound.
Aquatic Toxicity Very toxic to aquatic lifeSigma-Aldrich SDS
Flash Point 67°CCis-Verbenol SDS[2]Data for a related compound.

Experimental Protocols & Disposal Procedures

The proper disposal of this compound must be conducted in a manner that neutralizes its hazards and prevents environmental contamination. The following procedures are based on general principles of laboratory chemical waste management.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all this compound waste. The container should be in good condition and have a secure lid.

  • Labeling: The waste label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date.

  • Collection: Collect all materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, in this designated container.

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Containment: Prevent the spill from spreading and ensure it does not enter any drains. Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[2] Collect the cleaning materials as contaminated waste.

Step 3: Final Disposal
  • Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must not be disposed of down the sink or in any waterway.

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Follow Institutional Protocols: Adhere strictly to your organization's specific procedures for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always waste_gen Generate Waste (Unused chemical, contaminated items) ppe->waste_gen spill Spill Occurs ppe->spill segregate Segregate into Labeled, Compatible Waste Container waste_gen->segregate contain_spill Contain Spill (Use absorbent material) spill->contain_spill no_drain CRITICAL: Do NOT Dispose Down Drain segregate->no_drain collect_spill Collect Spill Debris contain_spill->collect_spill collect_spill->segregate store Store Waste Container Securely no_drain->store ehs Contact EHS for Pickup store->ehs end Proper Disposal by Licensed Contractor ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of (+)-cis-Abienol: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for (+)-cis-Abienol necessitates a cautious approach to its handling in the laboratory. In such instances, it is imperative to treat the substance as potentially hazardous and to implement rigorous safety protocols. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of this compound. The following recommendations are based on general best practices for handling research chemicals with unknown toxicological profiles and information available for structurally related diterpenoids.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsChemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Laboratory coatRecommended if unpacking in a poorly ventilated area or if the package is damaged
Weighing and Aliquoting (Solid) Safety gogglesDouble-gloving with chemical-resistant glovesLaboratory coat, disposable sleevesNIOSH-approved respirator with a particulate filter (e.g., N95) in a ventilated enclosure (e.g., fume hood)
Solution Preparation and Handling Safety goggles or a face shield worn over safety glassesChemical-resistant glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Experimental Use Safety goggles or a face shield worn over safety glassesChemical-resistant glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant coveralls or suitNIOSH-approved respirator with appropriate cartridges
Waste Disposal Safety gogglesChemical-resistant glovesLaboratory coatNot generally required if handling sealed waste containers

Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to the handling of this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Receiving and Inspection:
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear safety glasses and chemical-resistant gloves during inspection.

  • If the package is compromised, immediately move it to a chemical fume hood and follow spill cleanup procedures.

  • Verify that the container is properly labeled and sealed.

Storage:
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage container should be tightly sealed and clearly labeled with the chemical name, date received, and any known hazard information.

  • Maintain an accurate inventory of the chemical.

Handling and Use:
  • All handling of this compound, especially weighing of the solid form and preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Spill Management:
  • In the event of a spill, evacuate the immediate area and restrict access.

  • Wear the appropriate PPE for spill cleanup, including respiratory protection.

  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and decontaminate the spill surface with an appropriate solvent, followed by soap and water.

Disposal Plan:
  • All waste containing this compound, including contaminated PPE and absorbent materials, must be considered hazardous waste.

  • Collect all waste in clearly labeled, sealed, and chemically compatible containers.

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Handling this compound

G node_receive Receive and Inspect Package node_store Store in a Cool, Dry, Ventilated Area node_receive->node_store node_ppe Don Appropriate PPE node_store->node_ppe node_weigh Weigh Solid this compound node_ppe->node_weigh node_dissolve Prepare Solution node_weigh->node_dissolve node_experiment Conduct Experiment node_dissolve->node_experiment node_decontaminate Decontaminate Work Area node_experiment->node_decontaminate node_collect_waste Collect All Waste in Labeled Containers node_experiment->node_collect_waste node_doff_ppe Doff PPE Correctly node_decontaminate->node_doff_ppe node_wash Wash Hands Thoroughly node_doff_ppe->node_wash node_dispose Dispose via Institutional EHS node_collect_waste->node_dispose

Caption: Procedural workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-cis-Abienol
Reactant of Route 2
Reactant of Route 2
(+)-cis-Abienol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.